3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one
Description
Properties
IUPAC Name |
3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-9(2)7-6(11-8(9)12)4-3-5-10-7/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHBZUWVGUGJNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC=N2)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701206428 | |
| Record name | 1,3-Dihydro-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701206428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913720-12-4 | |
| Record name | 1,3-Dihydro-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913720-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701206428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Potential Mechanism of Action of 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive analysis of the potential mechanisms of action for 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. It is important to note that, as of the latest literature review, no specific studies have been published detailing the direct biological targets or mechanism of action for this exact molecule. The insights and protocols presented herein are synthesized from extensive research on structurally related pyrrolopyridine derivatives and are intended to serve as a strategic guide for initiating research and development programs focused on this compound.
Section 1: Executive Summary & Introduction to the Pyrrolopyridine Scaffold
The pyrrolopyridine core is a privileged heterocyclic system in medicinal chemistry, recognized for its structural resemblance to purine bases, which allows for interaction with a wide array of enzymatic targets.[1] This versatile scaffold has given rise to a multitude of derivatives with significant therapeutic potential across various disease areas, most notably in oncology. While the specific biological activity of this compound remains uncharacterized, the broader class of 1H-pyrrolo[3,2-b]pyridine and its isomers have been extensively investigated as potent and selective inhibitors of several key biological targets.
This guide will explore the most probable mechanisms of action for this compound, drawing parallels from its closest structural analogs. We will delve into the potential for this compound to function as a kinase inhibitor, a modulator of cytoskeletal dynamics, or an inhibitor of metabolic enzymes. Furthermore, we will provide detailed, field-proven experimental protocols to systematically investigate these hypotheses, enabling a robust and efficient drug discovery cascade.
Section 2: Postulated Mechanisms of Action Based on Structural Analogs
The introduction of a gem-dimethyl group at the C3 position and a carbonyl group at the C2 position of the 1H-pyrrolo[3,2-b]pyridine core creates a unique chemical entity. These modifications can significantly influence the compound's steric and electronic properties, potentially directing its activity towards specific biological targets. Based on the established pharmacology of related pyrrolopyridine derivatives, we can postulate several compelling mechanisms of action.
Hypothesis 1: Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine scaffolds have been successfully utilized in the development of potent kinase inhibitors.[2][3][4] The nitrogen atoms in the bicyclic system can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the active site of many kinases.
Potential Kinase Targets:
-
Fibroblast Growth Factor Receptors (FGFRs): Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated potent inhibitory activity against FGFR1, 2, and 3.[2][3] Abnormal FGFR signaling is a key driver in various cancers.[2][3]
-
FMS Kinase (CSF-1R): A series of pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase, a target implicated in ovarian, prostate, and breast cancers.[4]
-
Ataxia Telangiectasia Mutated (ATM) Kinase: Recently, 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as highly selective ATM inhibitors, which can act as chemosensitizers in cancer therapy.[5][6]
-
Cyclin-Dependent Kinase 8 (CDK8): A novel 1H-pyrrolo[2,3-b]pyridine derivative has been discovered as a potent type II CDK8 inhibitor for the treatment of colorectal cancer.[7]
Experimental Workflow for Kinase Inhibition Screening:
Caption: Workflow for Investigating Kinase Inhibition.
Hypothesis 2: Disruption of Microtubule Dynamics
Structurally rigid pyrrolopyridine scaffolds have been designed as colchicine-binding site inhibitors, leading to the disruption of tubulin polymerization.[8][9][10] This mechanism induces cell cycle arrest and apoptosis in cancer cells.
Key Indicators of this Mechanism:
-
Inhibition of tubulin polymerization in vitro.
-
Arrest of cells in the G2/M phase of the cell cycle.
-
Induction of apoptosis.
Experimental Protocol for Assessing Tubulin Polymerization Inhibition:
-
In Vitro Tubulin Polymerization Assay:
-
Utilize a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add varying concentrations of this compound or a vehicle control.
-
Monitor the increase in fluorescence (or absorbance) over time at 37°C, which corresponds to microtubule formation.
-
Include known inhibitors (e.g., colchicine) and enhancers (e.g., paclitaxel) as controls.
-
-
Cell Cycle Analysis by Flow Cytometry:
-
Treat a relevant cancer cell line (e.g., HeLa, MCF-7) with the test compound for 24-48 hours.
-
Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).
-
Analyze the DNA content of the cell population using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
-
Hypothesis 3: Modulation of Metabolic Enzymes
Derivatives of the 1H-pyrrolo[3,2-b]pyridine core have been identified as inhibitors of Acetyl-CoA Carboxylase 1 (ACC1).[1][11] ACC1 is a critical enzyme in de novo fatty acid synthesis and is overexpressed in many cancers, making it an attractive therapeutic target.[1]
Experimental Approach for ACC1 Inhibition:
Caption: Experimental Workflow for ACC1 Inhibition.
Section 3: Quantitative Data from Structurally Related Compounds
To provide a quantitative perspective, the following table summarizes the reported activities of various pyrrolopyridine derivatives against different biological targets. This data serves as a benchmark for interpreting the results of future studies on this compound.
| Scaffold | Target | Key Compound | Activity (IC50) | Reference |
| 1H-pyrrolo[2,3-b]pyridine | FGFR1 | Compound 4h | 7 nM | [2][3] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR2 | Compound 4h | 9 nM | [2][3] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR3 | Compound 4h | 25 nM | [2][3] |
| 1H-pyrrolo[3,2-c]pyridine | Tubulin Polymerization | Compound 10t | 0.12 - 0.21 µM (anti-proliferative) | [9][10] |
| 1H-pyrrolo[3,2-c]pyridine | FMS Kinase | Compound 1r | 30 nM | [4] |
| 1H-pyrrolo[3,2-b]pyridine | GluN2B NAM | Compound 9 | Rat Ki <100 nM | [12] |
| 1H-pyrrolo[2,3-b]pyridine | CDK8 | Compound 22 | 48.6 nM | [7] |
Section 4: Conclusion and Future Directions
While the direct mechanism of action for this compound is yet to be elucidated, its core scaffold is a wellspring of pharmacological activity. The structural precedents strongly suggest that this compound warrants investigation as a potential kinase inhibitor, a disruptor of microtubule dynamics, or a modulator of metabolic pathways. The experimental workflows and protocols outlined in this guide provide a clear and logical path forward for its comprehensive biological characterization. A systematic screening approach, beginning with broad panel assays and progressing to detailed mechanistic studies, will be crucial in unlocking the therapeutic potential of this promising molecule.
References
-
Cho, J. H., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1141-1148. [Link]
-
Gao, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12369-12387. [Link]
-
Kim, J. S., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2521-2530. [Link]
-
Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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Liu, Y., et al. (2018). 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Medicinal Chemistry Letters, 9(10), 1025-1030. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20958-20969. [Link]
-
Wang, Z., et al. (2023). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
-
Wesołowska, O., & Szadowska, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4984. [Link]
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An In-depth Technical Guide to the Biological Activity of Pyrrolo[3,2-b]pyridine Derivatives
This guide provides a comprehensive exploration of the biological activities associated with the 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one scaffold and its broader family of pyrrolopyridine derivatives. While the specific dimethylated compound often serves as a key synthetic intermediate, the pyrrolopyridine core is a recognized "privileged" structure in medicinal chemistry.[1] Its structural similarity to purine bases allows it to interact with a wide array of enzymatic targets, making its derivatives potent agents for therapeutic development, particularly in oncology and neurology.[2] This document synthesizes current research to provide an in-depth look at the mechanisms of action, structure-activity relationships (SAR), and therapeutic potential of this versatile chemical family.
The Pyrrolopyridine Scaffold: A Foundation for Potent Bioactivity
Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds formed by the fusion of a pyrrole and a pyridine ring. This core structure is present in numerous biologically active molecules and serves as a foundational scaffold for designing potent and selective inhibitors for various biological targets.[2] The specific isomer, such as pyrrolo[3,2-b], pyrrolo[2,3-b], or pyrrolo[3,2-c], dictates the spatial arrangement of nitrogen atoms and substituents, critically influencing binding affinity and selectivity for target proteins. Researchers leverage this structural diversity to develop novel therapeutics targeting key pathways in disease.
Anticancer Activity: A Multi-Pronged Approach
Derivatives of the pyrrolopyridine scaffold have demonstrated significant potential as anticancer agents through several distinct mechanisms of action, most notably via the inhibition of critical cellular kinases and the disruption of microtubule dynamics.
Kinase Inhibition: Targeting Aberrant Cell Signaling
The pyrrolo[2,3-d]pyrimidine nucleus, an isostere of adenine, is a common feature in many ATP-competitive kinase inhibitors.[3] This structural mimicry allows these compounds to occupy the ATP-binding pocket of kinases, preventing phosphorylation and blocking downstream signaling cascades essential for cancer cell proliferation, survival, and angiogenesis.
Abnormal activation of the FGFR signaling pathway is a known driver in various cancers, including breast, lung, and bladder cancer.[4] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[4][5] By blocking FGFR autophosphorylation, these compounds effectively shut down downstream pathways like RAS–MEK–ERK and PI3K–Akt, leading to reduced cell proliferation and induction of apoptosis.[4]
One notable compound, 4h , from a reported series, exhibited potent, low-nanomolar inhibitory activity against FGFR1, FGFR2, and FGFR3.[4] In preclinical studies, this compound successfully inhibited the proliferation, migration, and invasion of breast cancer cells.[4]
Table 1: FGFR Inhibitory Activity of Lead Compound 4h [4]
| Kinase Target | IC₅₀ (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Caption: FGFR signaling pathway and its inhibition.
FMS kinase, or colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that is frequently overexpressed in ovarian, prostate, and breast cancers.[6] Its activation promotes the proliferation and survival of macrophages, which can contribute to a pro-tumor microenvironment. A series of pyrrolo[3,2-c]pyridine derivatives have been identified as potent and selective FMS kinase inhibitors.[6]
Compound 1r emerged from these studies as a highly potent inhibitor, demonstrating an IC₅₀ of 30 nM against FMS kinase, which was over three times more potent than the initial lead compound.[6] It also showed excellent antiproliferative activity against a panel of cancer cell lines and exhibited high selectivity for cancer cells over normal fibroblasts.[6]
Table 2: FMS Kinase Inhibition and Antiproliferative Activity of Compound 1r [6]
| Assay/Cell Line | IC₅₀ |
|---|---|
| FMS Kinase | 30 nM |
| BMDM (Macrophage) | 84 nM |
| Ovarian Cancer Cells | 0.15 - 1.78 µM |
| Prostate Cancer Cells | 0.15 - 1.78 µM |
| Breast Cancer Cells | 0.15 - 1.78 µM |
| Normal Fibroblasts (HS 27) | >5.72 µM |
ATM kinase is a critical regulator of the DNA damage response (DDR). Inhibiting ATM can sensitize cancer cells to DNA-damaging agents like chemotherapy. Researchers have designed highly selective 1H-pyrrolo[2,3-b]pyridine derivatives as ATM inhibitors.[7] In preclinical models, the lead compound 25a demonstrated potent synergistic antitumor activity when combined with the chemotherapeutic agent irinotecan in colorectal cancer xenograft models.[7][8] This highlights the potential of these derivatives as chemosensitizers in combination therapies.[7]
Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division.[9] Drugs that target microtubule dynamics are a cornerstone of cancer therapy. A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors (CBSIs).[9][10][11] These compounds bind to β-tubulin at the colchicine site, preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[9][11]
Compound 10t , which features an indolyl group, was identified as the most potent in its series, with IC₅₀ values in the low-nanomolar range against HeLa, SGC-7901, and MCF-7 cancer cell lines.[9][10][11]
Table 3: Antiproliferative Activity of Tubulin Inhibitor 10t [9][11]
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (Cervical) | 0.12 |
| SGC-7901 (Gastric) | 0.15 |
| MCF-7 (Breast) | 0.21 |
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An In-Depth Technical Guide to 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: Structural Analogs and Derivatives for Drug Discovery
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
The landscape of modern therapeutics is increasingly dominated by small molecules that can precisely target key nodes in cellular signaling pathways. Among the privileged scaffolds in medicinal chemistry, the pyrrolopyridine core has emerged as a versatile framework for the development of potent and selective inhibitors of various protein kinases and other enzymes.[1] This guide delves into the chemical and biological landscape of a specific, yet underexplored, member of this family: 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one .
While direct literature on this gem-dimethylated lactam is sparse, this guide will provide a comprehensive technical overview by leveraging the extensive knowledge base of the parent 1H-pyrrolo[3,2-b]pyridin-2(3H)-one scaffold and its derivatives. By understanding the synthesis, structure-activity relationships (SAR), and biological evaluation of closely related analogs, we can extrapolate and propose rational avenues for the exploration of the 3,3-dimethyl core as a novel scaffold for drug discovery. This guide is structured to provide not just a recitation of facts, but a causal narrative that explains the "why" behind experimental choices, empowering researchers to make informed decisions in their own investigations.
The 1H-pyrrolo[3,2-b]pyridin-2(3H)-one Core: A Foundation for Innovation
The 1H-pyrrolo[3,2-b]pyridine-2(3H)-one scaffold represents a significant area of interest in medicinal chemistry due to its structural resemblance to the purine core of ATP, making it an ideal starting point for the design of kinase inhibitors.[1] Its rigid, bicyclic structure provides a well-defined vector for the presentation of substituents into the active sites of target enzymes.
Proposed Synthesis of the this compound Core
Currently, there is no published, peer-reviewed synthesis for this compound. However, based on established synthetic methodologies for related lactams, a plausible and efficient route can be proposed. The key transformation would be the gem-dimethylation of the parent 1H-pyrrolo[3,2-b]pyridin-2(3H)-one lactam at the C3 position.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for the gem-dimethylation of the parent lactam.
Detailed Protocol:
-
Starting Material: Begin with commercially available or synthesized 1H-pyrrolo[3,2-b]pyridin-2(3H)-one.
-
First Methylation:
-
Dissolve the starting material in a suitable anhydrous aprotic solvent (e.g., THF, DMF).
-
Cool the solution to 0°C or -78°C under an inert atmosphere (e.g., nitrogen, argon).
-
Add a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to deprotonate the lactam nitrogen and the alpha-carbon.
-
Slowly add one equivalent of a methylating agent, like methyl iodide (CH3I).
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purify the resulting 3-methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one by flash chromatography.
-
-
Second Methylation:
-
Repeat the deprotonation and methylation steps using the purified 3-methyl intermediate to introduce the second methyl group at the C3 position.
-
Careful control of stoichiometry and reaction conditions will be crucial to achieve high yields of the desired 3,3-dimethyl product.
-
-
Purification and Characterization:
-
The final product should be purified by flash chromatography or recrystallization.
-
Characterization should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm the structure and purity.
-
Structural Analogs and Derivatives: Exploring Chemical Space
The true potential of the this compound core lies in its derivatization. By strategically adding substituents at various positions, we can modulate the compound's physicochemical properties, target affinity, and selectivity. The primary points of diversification are the N1 position of the pyrrole ring and the aromatic pyridine ring.
N1-Substituted Derivatives
The N1 position is often a key vector for interacting with the solvent-exposed region of an enzyme's active site. A variety of substituents can be introduced at this position, typically through N-alkylation or N-arylation reactions.
General Synthetic Strategy for N1-Substitution:
Caption: General workflow for the N1-substitution of the core scaffold.
Pyridine Ring Functionalization
The pyridine ring offers multiple positions for substitution, allowing for fine-tuning of electronic properties and the introduction of additional binding interactions. Common strategies include palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, on halogenated precursors.
Biological Activities and Therapeutic Potential
While the biological profile of this compound itself is unknown, the broader class of pyrrolopyridines has demonstrated significant activity against a range of therapeutic targets, primarily protein kinases.[1]
Kinase Inhibition: A Primary Focus
The structural mimicry of the pyrrolopyridine scaffold to the purine ring of ATP makes it an excellent starting point for the design of ATP-competitive kinase inhibitors.[1] Derivatives of related pyrrolopyridine cores have shown potent inhibition of several important cancer-related kinases.
Key Kinase Targets for Pyrrolopyridine Derivatives:
| Kinase Target | Therapeutic Relevance | Reference |
| FGFR (Fibroblast Growth Factor Receptor) | Aberrant FGFR signaling is implicated in various cancers, including breast, lung, and bladder cancer.[2][3] | [2][3] |
| FMS (Colony-Stimulating Factor 1 Receptor) | FMS is involved in the proliferation and survival of macrophages and is a target in inflammatory diseases and certain cancers. | |
| BRAF | The BRAF V600E mutation is a key driver in melanoma and other cancers. | |
| JAK (Janus Kinase) | The JAK-STAT pathway is crucial for cytokine signaling and is a target for autoimmune diseases and myeloproliferative neoplasms.[4] | [4] |
Structure-Activity Relationship (SAR) Insights
Based on published data for related pyrrolopyridine kinase inhibitors, we can infer some general SAR trends that are likely to be relevant for derivatives of the 3,3-dimethyl core:
-
N1-Substituents: Bulky and hydrophobic groups at the N1 position can enhance binding to the hydrophobic pocket of many kinases. The inclusion of polar functional groups can improve solubility and provide additional hydrogen bonding opportunities.
-
Pyridine Ring Substituents: Aryl or heteroaryl groups on the pyridine ring can engage in π-stacking interactions with aromatic residues in the kinase active site. The nature and position of these substituents are critical for selectivity.
-
The Role of the 3,3-Dimethyl Group: The gem-dimethyl substitution at the C3 position is a unique feature of the core topic. This modification is expected to have several consequences:
-
Increased Lipophilicity: This may enhance membrane permeability and oral bioavailability.
-
Metabolic Stability: The quaternary carbon at C3 is not susceptible to oxidation, which could block a potential site of metabolism and increase the compound's half-life.
-
Conformational Restriction: The dimethyl groups will lock the conformation of the pyrrolidone ring, which could lead to higher binding affinity and selectivity for specific kinase conformations.
-
Experimental Protocols for Biological Evaluation
A robust biological evaluation is essential to characterize the activity and therapeutic potential of novel compounds. The following are standard in vitro assays that should be employed in the primary screening of this compound derivatives.
In Vitro Kinase Inhibition Assay (Example: FGFR)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Protocol Workflow:
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a solution of recombinant human FGFR enzyme in kinase assay buffer.
-
Prepare a solution of a suitable substrate (e.g., a synthetic peptide) and ATP in kinase assay buffer.
-
-
Assay Procedure (in a 384-well plate):
-
Add the test compound at various concentrations to the assay wells.
-
Add the FGFR enzyme solution to each well and incubate briefly at room temperature.
-
Initiate the kinase reaction by adding the ATP/substrate solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
-
Detection:
-
Detect the level of substrate phosphorylation using a suitable method, such as a fluorescence-based immunoassay (e.g., HTRF) or a luminescence-based assay (e.g., Kinase-Glo®).[5]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.[6][7][8]
Protocol Workflow:
Caption: A typical workflow for an MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).[6]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Living cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the crystals.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.
-
Determine the GI50 value (the concentration of compound that causes 50% growth inhibition).
-
Signaling Pathway Modulation
A key aspect of characterizing a novel compound is understanding its impact on cellular signaling pathways. For kinase inhibitors based on the pyrrolopyridine scaffold, the primary downstream pathways of interest are those regulated by the target kinase.
The FGFR Signaling Pathway
Activation of FGFR by its ligand, fibroblast growth factor (FGF), triggers a cascade of intracellular signaling events that are crucial for cell proliferation, survival, and differentiation.[10][11][12][13]
FGFR Signaling Cascade:
Caption: A simplified representation of the FGFR-RAS-MAPK signaling pathway.
The FMS (CSF-1R) Signaling Pathway
The binding of colony-stimulating factor 1 (CSF-1) to its receptor, FMS, activates signaling pathways that are essential for the survival and differentiation of monocytes and macrophages.[14]
FMS Signaling Cascade:
Caption: A simplified representation of the FMS-PI3K-AKT signaling pathway.
Conclusion and Future Directions
The this compound core represents an intriguing and unexplored scaffold for drug discovery. While direct experimental data is lacking, the wealth of information on related pyrrolopyridine derivatives provides a strong foundation for its investigation. The proposed synthetic routes are logical and based on well-established chemical principles. The likely biological activities, particularly as kinase inhibitors, are supported by extensive structure-activity relationship data from the broader pyrrolopyridine family.
The gem-dimethyl substitution at the C3 position is a key structural feature that is predicted to enhance metabolic stability and conformational rigidity, potentially leading to compounds with improved pharmacokinetic properties and target selectivity. Future research should focus on the successful synthesis of the core scaffold and a systematic exploration of its derivatization at the N1 and pyridine ring positions. A comprehensive biological evaluation against a panel of relevant kinases, followed by cellular and in vivo studies, will be necessary to fully elucidate the therapeutic potential of this promising new class of compounds. This guide provides a roadmap for these future investigations, empowering researchers to unlock the potential of the this compound scaffold in the ongoing quest for novel and effective therapeutics.
References
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The FGFR signaling pathway. (a) Schematic of the structure of FGF... - ResearchGate. Available at: [Link]
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Diagram of FGFR signaling pathways. FGF-FGFR binding induces receptor... - ResearchGate. Available at: [Link]
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The Fibroblast Growth Factor signaling pathway - PMC - PubMed Central. Available at: [Link]
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Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available at: [Link]
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Known Signaling Pathways of c - Fms in the Proliferation and Survival... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed. Available at: [Link]
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Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review - PubMed. Available at: [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. Available at: [Link]
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1H-pyrrolo[2,3-b]pyridines. Part III. A novel synthetic route from 1-substituted 2-aminopyrroles - Sci-Hub. Available at: [Link]
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Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed. Available at: [Link]
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Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short-stature syndromes | Human Molecular Genetics | Oxford Academic. Available at: [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. Available at: [Link]
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Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 | Request PDF - ResearchGate. Available at: [Link]
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Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed. Available at: [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. Available at: [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. Available at: [Link]
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SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS - Googleapis.com. Available at: [Link]
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An In-depth Technical Guide to the Synthesis and Isolation of 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Abstract
The pyrrolo[3,2-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. This guide provides a comprehensive technical overview of a plausible synthetic route and detailed isolation protocol for 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. Due to the absence of specific literature detailing the discovery and synthesis of this exact molecule, this document leverages established methodologies for structurally analogous compounds to present a scientifically grounded, hypothetical pathway. The experimental choices, from reaction mechanism to purification strategy, are explained to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis of this and related disubstituted pyrrolopyridinones.
Introduction and Scientific Context
Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds that have garnered substantial interest in pharmaceutical research. Their structural resemblance to indole allows them to function as bioisosteres, interacting with a wide range of biological targets. Various isomers of the pyrrolopyridine scaffold, such as pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine, are central to the development of inhibitors for kinases, including Fibroblast Growth Factor Receptor (FGFR) and FMS kinase.[1][2] The pyrrolone and pyrrolidinone moieties are also recognized as crucial pharmacophores with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]
This guide focuses on the 3,3-disubstituted-1H-pyrrolo[3,2-b]pyridin-2(3H)-one core, a structure that combines the key features of a pyrrolopyridinone with a gem-dimethyl substitution at the 3-position. This substitution is anticipated to influence the compound's metabolic stability and conformational rigidity, properties of significant interest in drug design.
While a dedicated discovery paper for this compound is not present in the current scientific literature, its synthesis can be approached through established chemical principles. The methodologies presented herein are adapted from robust, peer-reviewed synthetic procedures for structurally similar molecules, providing a reliable blueprint for its preparation and isolation.
Proposed Synthetic Pathway: Mechanistic Rationale
The proposed synthesis of this compound is a multi-step process commencing from commercially available 3-amino-2-chloropyridine. The key transformation involves the construction of the pyrrolone ring onto the pyridine core. The causality behind this chosen pathway is rooted in its efficiency and the predictable reactivity of the intermediates.
The following diagram outlines the proposed synthetic workflow:
Caption: Proposed synthetic workflow for this compound.
The initial step is a standard acylation of 3-amino-2-chloropyridine with isobutyryl chloride to form the corresponding amide. This intermediate is then subjected to an intramolecular palladium-catalyzed C-N bond formation, a variation of the Buchwald-Hartwig amination, to construct the desired bicyclic pyrrolidinone structure. This cyclization is a powerful and well-documented method for the synthesis of nitrogen-containing heterocycles.
Experimental Protocols
The following protocols are detailed to be self-validating, with in-process checks and clear endpoints.
Synthesis of N-(2-chloropyridin-3-yl)-2-methylpropanamide
Objective: To synthesize the amide precursor for the subsequent cyclization reaction.
Step-by-Step Methodology:
-
To a stirred solution of 3-amino-2-chloropyridine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add pyridine (1.2 eq).
-
Slowly add isobutyryl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure amide.
Synthesis of this compound
Objective: To construct the bicyclic pyrrolopyridinone core via intramolecular C-N coupling.
Step-by-Step Methodology:
-
In an oven-dried Schlenk flask, combine N-(2-chloropyridin-3-yl)-2-methylpropanamide (1.0 eq), palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene (15 mL/mmol) via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 18-24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude product.
Isolation and Purification
The successful isolation of the target compound in high purity is critical. The following workflow is recommended.
Caption: Recommended workflow for the isolation and purification of the final product.
Column Chromatography
Rationale: To separate the target compound from residual starting materials, catalyst, and byproducts.
Procedure:
-
Prepare a silica gel column using a slurry packing method with a suitable solvent system (e.g., 20% ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the solution onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting from a low polarity and gradually increasing it.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
Recrystallization
Rationale: To achieve high purity and obtain a crystalline solid suitable for characterization.
Procedure:
-
Dissolve the product from column chromatography in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or ethyl acetate).
-
Slowly add a co-solvent in which the product is less soluble (e.g., water or hexanes) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
Characterization Data
The following table summarizes the expected characterization data for the final product based on its structure and data from analogous compounds.[5][6]
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.0-8.2 (dd, 1H, pyridine-H), ~7.2-7.4 (dd, 1H, pyridine-H), ~7.0-7.2 (dd, 1H, pyridine-H), ~1.4-1.6 (s, 6H, 2 x CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~180-185 (C=O), ~145-150 (pyridine-C), ~130-135 (pyridine-C), ~120-125 (pyridine-C), ~115-120 (pyrrole-C), ~100-105 (pyrrole-C), ~45-50 (quaternary C), ~25-30 (CH₃) |
| HRMS (ESI) | m/z: [M+H]⁺ calculated for C₉H₁₁N₂O⁺: 163.0866; found: 163.xxxx |
Conclusion and Future Perspectives
This guide has outlined a robust and scientifically plausible pathway for the synthesis and isolation of this compound. While the discovery of this specific molecule has not been explicitly documented, the presented methodologies, grounded in established synthetic transformations, provide a clear and actionable framework for its preparation. The strategic incorporation of the gem-dimethyl group on the pyrrolopyridinone scaffold makes this compound an intriguing target for further investigation, particularly in the context of medicinal chemistry and drug discovery. Future work should focus on the experimental validation of this proposed route and the exploration of the biological activities of the resulting compound and its derivatives.
References
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- Chen, Y., et al. (2025).
- Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(33), 20651-20661.
- Shaabani, A., et al. (2014). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 25(11), 2056-2062.
- Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
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- Dumitrascu, F., et al. (2018). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 23(11), 2968.
- Reddy, T. J., et al. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232.
- Rolińska, J., et al. (2021).
- Kim, J., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2521-2530.
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Scilit. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Retrieved from [Link]
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- Jiménez-Vázquez, H. A., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2650.
- Mendoza-Figueroa, J. E., et al. (2020). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 25(23), 5768.
- Rivera-Carrillo, B., et al. (2023).
- Buck, E., et al. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3136-3140.
- Helal, C. J., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1015-1020.
- Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
- Schuster, O., et al. (2017). Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. Organometallics, 36(21), 4131-4141.
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NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Introduction
3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a heterocyclic compound featuring a fused pyrrolone and pyridine ring system. This scaffold is of interest to medicinal chemists and drug development professionals due to its structural similarity to other biologically active nitrogen-containing heterocycles. The precise elucidation of its molecular structure is a prerequisite for any further investigation into its chemical and biological properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.
This guide provides a comprehensive overview of the expected spectroscopic data for this compound. It is important to note that as of the writing of this document, specific experimental spectra for this exact compound are not widely available in public databases. Therefore, this guide has been constructed based on a predictive approach, leveraging established principles of spectroscopy and data from analogous structures. This methodology mirrors the process a research scientist would undertake when characterizing a novel compound, providing a robust framework for anticipating and interpreting experimental results.
This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this molecule or similar heterocyclic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative. The predicted chemical shifts (in ppm, relative to a standard like TMS) are based on the electronic environment of each proton. The aromatic protons are deshielded due to the ring current effect, while the methyl protons are in a shielded, aliphatic environment. The lactam N-H proton is also expected to be deshielded and may exhibit broader signal due to quadrupole broadening and/or exchange.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Justification |
| H-7 | ~8.2 - 8.4 | Doublet of doublets (dd) | 1H | Deshielded by adjacent nitrogen and aromatic ring current. |
| H-5 | ~7.8 - 8.0 | Doublet of doublets (dd) | 1H | Aromatic proton deshielded by ring current. |
| H-6 | ~7.2 - 7.4 | Doublet of doublets (dd) | 1H | Aromatic proton influenced by both rings. |
| N-H | ~8.0 - 9.5 | Broad singlet (br s) | 1H | Amide proton, deshielded and potentially broadened. |
| 2 x CH₃ | ~1.3 - 1.5 | Singlet (s) | 6H | Equivalent methyl groups on a quaternary carbon. |
Note: Predicted shifts are estimates. Actual values can be influenced by solvent and concentration. Online prediction tools can offer additional insights.[1][2][3][4][5]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the plane of symmetry, we expect to see 9 distinct carbon signals. The carbonyl carbon of the lactam will be the most deshielded signal.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Predicted Chemical Shift (ppm) | Justification |
| C=O (C-2) | ~175 - 180 | Lactam carbonyl carbon, highly deshielded. |
| C-7a | ~150 - 155 | Aromatic carbon at the ring junction, adjacent to N. |
| C-4a | ~145 - 150 | Aromatic carbon at the ring junction. |
| C-7 | ~140 - 145 | Aromatic CH carbon adjacent to N. |
| C-5 | ~130 - 135 | Aromatic CH carbon. |
| C-6 | ~120 - 125 | Aromatic CH carbon. |
| C-3a | ~115 - 120 | Aromatic carbon at the ring junction. |
| C-3 | ~45 - 50 | Quaternary aliphatic carbon. |
| 2 x CH₃ | ~25 - 30 | Equivalent methyl carbons. |
Note: Data from similar 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine derivatives were used as a basis for these predictions.[6][7][8]
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures data integrity and reproducibility.
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons like N-H as it slows down the exchange rate.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-pulse ¹H spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR (for confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling relationships, confirming adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale to the reference signal (TMS at 0 ppm).
-
Integrate the ¹H signals to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]
Predicted IR Absorption Bands
The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Justification |
| ~3200 - 3300 | N-H stretch | Medium | Lactam N-H group. |
| ~3030 - 3100 | Aromatic C-H stretch | Medium-Weak | C-H bonds on the pyridine ring.[10][11] |
| ~2950 - 2980 | Aliphatic C-H stretch | Medium | C-H bonds of the methyl groups. |
| ~1680 - 1700 | C=O stretch (Amide I) | Strong | Carbonyl group of the five-membered lactam ring.[12][13] |
| ~1580 - 1610 | C=C & C=N stretch | Medium-Strong | Aromatic ring stretching vibrations.[10][11] |
| ~1450 - 1500 | Aromatic C=C stretch | Medium | Aromatic ring stretching vibrations.[10][11] |
Experimental Protocol for IR Data Acquisition (ATR Method)
The Attenuated Total Reflectance (ATR) method is a modern, rapid technique for acquiring IR spectra of solid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond) is clean.
-
Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
The typical range is 4000 to 400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The software will automatically perform the background subtraction.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.[14]
Predicted Mass Spectrum
-
Molecular Formula: C₉H₁₀N₂O
-
Exact Mass: 162.0793 g/mol
-
Molecular Weight: 162.19 g/mol
The high-resolution mass spectrum (HRMS) should show a molecular ion peak ([M+H]⁺ in ESI) at m/z 163.0866. The molecular ion peak in an EI spectrum would be at m/z 162. The stability of aromatic heterocycles suggests the molecular ion peak will be prominent.[15]
Proposed Fragmentation Pathways
Fragmentation is the process where the molecular ion breaks down into smaller, charged fragments. The most likely fragmentation pathways are initiated by the loss of stable neutral molecules or radicals.
-
Loss of a Methyl Radical: A primary fragmentation pathway would be the loss of a methyl radical (•CH₃) from the gem-dimethyl group to form a stable secondary carbocation.
-
[M]⁺• → [M - CH₃]⁺ + •CH₃
-
m/z 162 → m/z 147
-
-
Loss of Carbon Monoxide: The lactam ring can undergo cleavage with the loss of a neutral carbon monoxide (CO) molecule.
-
[M]⁺• → [M - CO]⁺• + CO
-
m/z 162 → m/z 134
-
-
Retro-Diels-Alder (RDA)-type reactions: While not a classic RDA, cleavage of the pyrrolone ring can occur.
The stability of the pyridine ring means that fragmentation will likely be dominated by cleavages in the pyrrolone portion of the molecule.
Experimental Protocol for MS Data Acquisition (ESI-TOF)
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, coupled with a Time-of-Flight (TOF) analyzer for high-resolution mass measurements.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
A small amount of an acid (e.g., formic acid) is often added to promote protonation ([M+H]⁺ formation).
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve optimal ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
To study fragmentation, perform a tandem MS (MS/MS) experiment. In this, the ion of interest (e.g., the molecular ion at m/z 163) is selected, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed.[14]
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and use it to confirm the elemental composition.
-
Analyze the MS/MS spectrum to identify fragment ions and propose fragmentation pathways, which can then be used to confirm the molecular structure.
-
Summary Workflow for Spectroscopic Characterization
The logical flow for characterizing a novel compound like this compound involves a multi-technique approach to unambiguously determine its structure.
References
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NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]
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Calculations - Instant Cheminformatics Solutions. Chemicalize. [Link]
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3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one. PubChem. [Link]
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PROSPRE - 1 H NMR Predictor. [Link]
- Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. PubMed Central.
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3,3-Dimethyl-1H-pyrrolo[3,2-C]pyridin-2(3H)-one. PubChem. [Link]
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3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one. PubChem. [Link]
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Study On The Fragmentation Pathway And Relating Reaction Mechanism Of The Heterocycles By Atmospheric Pressure Ionization/Mass Spectrometry. Globe Thesis. [Link]
- Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.
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Predict 1H proton NMR spectra. NMRDB.org. [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Link]
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Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
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6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine. PubChem. [Link]
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Fragmentation (mass spectrometry). Wikipedia. [Link]
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3H-Pyrrolo[2,3-B]pyridine. PubChem. [Link]
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1H-Pyrrolo(2,3-b)pyridine - 13C NMR. SpectraBase. [Link]
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1H-Pyrrolo[3,2-b]pyridin-2(3H)-one. J&K Scientific. [Link]
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15.7 Spectroscopy of Aromatic Compounds. OpenStax. [Link]
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ANALYTICAL CHEMISTRY - INFRARED SPECTROSCOPY. Ceric-eric. [Link]
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- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PubMed Central., and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PubMed Central.
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A Technical Guide to Investigating the Therapeutic Potential of 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: A Roadmap for Target Identification and Validation
Abstract
The pyrrolo[3,2-b]pyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, most notably in oncology. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the therapeutic potential of the novel compound, 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. While direct biological data for this specific molecule is not yet prevalent in public literature, this document synthesizes existing knowledge on structurally related pyrrolopyridine isomers to propose high-probability therapeutic targets. We present a logical, evidence-based approach to target validation, focusing on two primary, well-documented mechanisms of action for this scaffold: kinase inhibition and disruption of microtubule dynamics. This guide offers detailed, field-proven experimental protocols and the scientific rationale behind them, designed to empower researchers to systematically uncover and validate the therapeutic promise of this compound.
Introduction: The Pyrrolopyridine Scaffold as a Foundation for Novel Therapeutics
The fusion of a pyrrole and a pyridine ring creates the bicyclic heterocyclic system known as pyrrolopyridine. Its structural resemblance to purine bases allows it to interact with a wide range of enzymatic targets, making it a "privileged scaffold" in drug discovery.[1] Various isomers of pyrrolopyridine have been extensively studied, revealing a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[2][3]
Notably, derivatives of the pyrrolo[3,2-b]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[2,3-b]pyridine cores have emerged as potent modulators of key cellular processes implicated in cancer.[4][5][6] These activities primarily revolve around the inhibition of protein kinases and the disruption of cytoskeletal components. Given this strong precedent, it is logical to hypothesize that this compound, a novel derivative of this scaffold, is likely to exhibit its therapeutic effects through similar mechanisms. This guide, therefore, will focus on providing a strategic and methodological approach to identifying and validating its potential targets within these two major classes.
High-Probability Therapeutic Target Classes
Based on extensive literature on the pyrrolopyridine scaffold, we have identified two primary target classes for initial investigation:
-
Protein Kinases: The ATP-binding pocket of protein kinases is a common target for purine-mimetic small molecules. The pyrrolopyridine core has been successfully exploited to develop inhibitors for a multitude of kinases involved in oncogenic signaling.
-
Tubulin: Several small molecules targeting the colchicine-binding site on β-tubulin feature heterocyclic ring systems. Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, a proven anti-cancer strategy.
The following sections will delve into the rationale for each target class and provide detailed protocols for experimental validation.
Target Class 1: Protein Kinase Inhibition
The human kinome represents a vast and therapeutically important target space. The pyrrolopyridine scaffold has been shown to be a versatile framework for developing inhibitors of various kinase families, including:
-
Receptor Tyrosine Kinases (RTKs): Such as Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various cancers.[5]
-
Non-Receptor Tyrosine Kinases: Such as FMS kinase (CSF-1R), implicated in ovarian, prostate, and breast cancers.[7]
-
Serine/Threonine Kinases: Including Salt-Inducible Kinase 2 (SIK2) and Checkpoint Kinase 1 (CHK1), which play roles in cancer cell metabolism and DNA damage response, respectively.[8][9]
Rationale for Kinase Inhibition as a Primary Hypothesis
The pyrrolo[2,3-b]pyridine isomer, in particular, has been the subject of numerous patents and publications detailing its efficacy as a kinase inhibitor.[5][8][9][10][11][12] The structural similarity of the this compound core suggests a high probability of interaction with the ATP-binding site of various kinases. The initial phase of investigation should, therefore, involve a broad screening approach to identify potential kinase targets, followed by more focused assays to determine potency and selectivity.
Experimental Workflow for Kinase Target Validation
The following workflow provides a systematic approach to identifying and validating kinase targets for this compound.
Caption: Experimental workflow for kinase inhibitor target identification and validation.
Detailed Experimental Protocols
-
Objective: To identify potential kinase targets from a large, diverse panel.
-
Materials:
-
This compound (test compound), dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Commercial kinase screening service (e.g., Eurofins, Reaction Biology).
-
-
Procedure:
-
Provide the test compound and its accurate molecular weight to the chosen vendor.
-
Request a broad kinase panel screen (e.g., >400 kinases) at a single concentration, typically between 1 µM and 10 µM.
-
The vendor will perform radiometric (
[γ-³³P]-ATP) or fluorescence-based assays to determine the percent inhibition of each kinase relative to a vehicle control (DMSO).
-
-
Data Analysis:
-
Receive the percentage inhibition data for each kinase.
-
Identify "hits" as kinases showing significant inhibition (typically >70%).
-
Prioritize hits based on therapeutic relevance and potential for selectivity.
-
-
Objective: To determine the potency (IC50 value) of the test compound against the identified kinase hits.
-
Materials:
-
Recombinant active kinase, substrate, and kinase buffer (Promega or equivalent).
-
ADP-Glo™ Kinase Assay kit (Promega).
-
Test compound serially diluted in DMSO.
-
White, opaque 384-well assay plates.
-
-
Procedure:
-
Prepare a 2X kinase/substrate solution in kinase buffer.
-
Prepare a series of 10-point, 3-fold serial dilutions of the test compound in DMSO, then dilute into kinase buffer to create a 2X compound solution.
-
Add 5 µL of the 2X compound solution to the appropriate wells of the 384-well plate.
-
Initiate the kinase reaction by adding 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate the reaction at room temperature for 1 hour.
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no kinase) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Target Class 2: Tubulin Polymerization Inhibition
The pyrrolo[3,2-c]pyridine scaffold has been successfully utilized to design potent inhibitors of tubulin polymerization that bind to the colchicine site.[6][13][14][15] These compounds disrupt the dynamic instability of microtubules, which is essential for mitotic spindle formation, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[16]
Rationale for Tubulin as a Potential Target
The rigid, heterocyclic nature of this compound makes it a plausible candidate for a colchicine-binding site inhibitor. The dimethyl substitution at the 3-position may influence its binding conformation within the pocket. Therefore, investigating its effect on tubulin dynamics is a scientifically sound secondary line of inquiry.
Experimental Workflow for Validating Tubulin Inhibition
Caption: Experimental workflow for validating tubulin polymerization inhibitors.
Detailed Experimental Protocols
-
Objective: To determine if the test compound inhibits the polymerization of purified tubulin in vitro.
-
Materials:
-
Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., #BK011P).
-
Purified tubulin (>99% pure).
-
Guanine triphosphate (GTP).
-
General tubulin buffer.
-
Test compound and controls (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor).
-
UV-transparent 96-well plates.
-
Temperature-controlled spectrophotometer (340 nm).
-
-
Procedure:
-
Prepare serial dilutions of the test compound in general tubulin buffer.
-
On ice, add 5 µL of the compound dilutions or controls to the wells of a pre-chilled 96-well plate.
-
Reconstitute lyophilized tubulin in buffer to a final concentration of 3 mg/mL.
-
Initiate the reaction by adding 50 µL of the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Read the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time for each concentration.
-
Calculate the Vmax (maximum polymerization rate) for each curve.
-
Determine the IC50 by plotting the Vmax against the compound concentration and fitting to a dose-response curve.
-
-
Objective: To determine if the test compound induces cell cycle arrest, particularly in the G2/M phase, which is characteristic of microtubule-targeting agents.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7).
-
Complete cell culture medium.
-
Test compound dissolved in DMSO.
-
Phosphate-buffered saline (PBS).
-
70% ethanol (ice-cold).
-
Propidium Iodide (PI)/RNase staining solution.
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound (e.g., 0.5x, 1x, and 2x the GI50 value from a proliferation assay) for 24 hours. Include a DMSO vehicle control.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI/RNase staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell population to exclude debris and doublets.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated samples to the vehicle control to identify any dose-dependent accumulation in a specific phase.
-
Data Synthesis and Next Steps
The experimental workflows outlined above will generate a robust dataset to either confirm or refute the hypothesized mechanisms of action for this compound.
| Potential Outcome | Interpretation | Recommended Next Steps |
| Potent IC50 against specific kinase(s) + cellular target engagement + downstream pathway modulation | High confidence in a kinase-mediated mechanism of action. | Proceed with selectivity profiling against a broader kinase panel, in vivo target engagement studies, and xenograft models using tumors dependent on the identified kinase pathway. |
| Inhibition of tubulin polymerization + G2/M cell cycle arrest + microtubule network disruption | High confidence in a microtubule-destabilizing mechanism. | Conduct competitive binding assays to confirm interaction at the colchicine site. Advance to in vivo efficacy studies in relevant cancer models. |
| Weak or no activity in either primary screen | The primary hypotheses are incorrect. | Consider broader phenotypic screening (e.g., NCI-60 cell line screen) to uncover novel mechanisms. Explore other documented activities of the pyrrolopyridine scaffold, such as modulation of inflammatory pathways or ion channels. |
| Activity in both kinase and tubulin assays | The compound may have a dual mechanism of action or off-target effects. | Deconvolve the primary driver of cellular efficacy through dose-response comparisons between biochemical and cellular assays. Generate analogs to separate the two activities (Structure-Activity Relationship studies). |
Conclusion
While this compound is a novel chemical entity, its core scaffold provides a strong, evidence-based foundation for a targeted investigation into its therapeutic potential. The logical progression from broad screening to specific biochemical and cellular validation, as detailed in this guide, offers a resource-efficient and scientifically rigorous path to elucidating its mechanism of action. By focusing on the high-probability target classes of protein kinases and tubulin, researchers can systematically and effectively navigate the early stages of drug discovery for this promising compound.
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Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 73-77. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1339-1347. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central, 39(1), 2302320. [Link]
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Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI, 14(2), 354. [Link]
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Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. [Link]
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Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1186-1193. [Link]
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- Amssoms, K., et al. (2015). Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors.
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
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-
Kamal, A., et al. (2016). 3-PYRIMIDINYL PYRROLO [2,3-B] PYRIDINE AS ANTICANCER AGENTS AND THE PROCESS FOR THE PREPARATION THEREOF. European Patent Office. [Link]
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in silico modeling of 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one interactions
An In-Depth Technical Guide to the In Silico Modeling of 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one Interactions
Abstract
The convergence of computational power and sophisticated algorithms has positioned in silico modeling as an indispensable pillar of modern drug discovery. This guide provides a comprehensive, methodology-focused framework for investigating the molecular interactions of this compound, a representative small molecule with a pyrrolopyridine scaffold known for its presence in biologically active compounds. We will navigate the complete computational workflow, from initial ligand and target preparation to the nuanced interpretation of molecular dynamics and predictive toxicology. This document is structured to provide researchers, computational chemists, and drug development professionals with not only the procedural steps but also the critical scientific reasoning that underpins methodological choices, ensuring a robust and validated computational study.
Introduction: The Rationale for a Computational Approach
The journey of a drug from concept to clinic is fraught with high attrition rates, often due to unforeseen issues with efficacy or safety. Computational, or in silico, methods offer a powerful paradigm to mitigate these risks by predicting molecular behavior before a compound is ever synthesized.[1] By simulating interactions at an atomic level, we can prioritize candidates, optimize molecular structures for higher affinity, and flag potential liabilities early, thereby saving significant time and resources.[2]
The core of this guide focuses on the pyrrolo[3,2-b]pyridine scaffold. While specific data on this compound is limited, its parent structures are frequently investigated as potent kinase inhibitors, targeting enzymes like Fibroblast Growth Factor Receptor (FGFR) and c-Met, which are implicated in various cancers.[3][4][5] This guide will, therefore, use the general workflow applicable to such a molecule, establishing a robust protocol that can be adapted for specific biological targets as they are identified.
Our exploration is segmented into a logical progression that mirrors a standard computational drug discovery campaign:
-
System Preparation: The foundational stage of defining the ligand and its potential protein target.
-
Molecular Docking: A rapid, high-throughput method to predict binding poses and affinities.[6]
-
Molecular Dynamics: A rigorous simulation to assess the stability and dynamics of the protein-ligand complex over time.[7]
-
Advanced Modeling: Application of pharmacophore modeling and binding free energy calculations to refine our understanding and guide further discovery.
-
ADMET Profiling: An essential final check for predicting the drug-like properties of the molecule.[8]
Overall In Silico Workflow
The entire computational process can be visualized as a multi-stage funnel, designed to progressively filter and refine our understanding of a potential drug candidate.
Caption: High-level workflow for in silico analysis of a small molecule inhibitor.
Part 1: Foundational Work - Ligand and Target Preparation
The fidelity of any in silico model is wholly dependent on the quality of the starting structures. Garbage in, garbage out is the immutable law of computational chemistry.
Ligand Preparation
The first step is to generate a high-quality, 3D conformation of our ligand, this compound.
Protocol: Ligand Structure Generation
-
2D Sketching: Draw the molecule in a chemical sketcher like ChemDraw or the free PubChem Sketcher.
-
Conversion to 3D: Use a program like Open Babel to convert the 2D representation into a 3D structure. This initial structure is often not energetically favorable.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step relaxes the structure into a low-energy conformation. The rationale here is to ensure the ligand starts in a physically realistic state, which is crucial for accurate docking.
-
Protonation State and Tautomers: At physiological pH (typically ~7.4), the ligand may exist in different protonation states or as various tautomers. Tools like Schrödinger's LigPrep or ChemAxon's Marvin can enumerate these possibilities. Modeling the incorrect state can completely prevent the identification of a correct binding mode.
-
File Format Conversion: Save the final, minimized structure in a format suitable for docking software, such as .mol2 or .pdbqt.
Target Protein Preparation
Since the pyrrolo[3,2-b]pyridine scaffold is a known kinase inhibitor, we will proceed with a hypothetical kinase target (e.g., Fibroblast Growth Factor Receptor 1, FGFR1) for this guide.
Protocol: Receptor Structure Preparation
-
Structure Retrieval: Download the crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure (<2.5 Å) that is co-crystallized with a ligand, as this helps validate the binding pocket.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions that are not structurally or catalytically important.[9] Water molecules can be critical for mediating interactions, but for standard docking, they are often removed unless a specific water-bridged interaction is being investigated.
-
Handling Missing Residues/Atoms: PDB structures often have missing loops or side-chain atoms due to poor electron density. These must be modeled in using tools like Modeller or the "Repair Missing Atoms" function in software like AutoDockTools.[10]
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystallography. Assign protonation states to titratable residues (His, Asp, Glu, Lys) based on a predicted pH of 7.4. This step is critical as hydrogen bonds are a primary driver of protein-ligand recognition.
-
Force Field Assignment: Assign atomic charges and atom types from a standard protein force field like CHARMM or AMBER. This parameterizes the protein for energy calculations during docking and simulation.[11]
Part 2: Predicting Interactions via Molecular Docking
Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it binds to a target protein.[6][12] It is a computationally inexpensive method ideal for initial screening. We will use the widely adopted AutoDock Vina as our example tool.[13]
Caption: Detailed workflow for a standard molecular docking experiment.
Protocol: Molecular Docking with AutoDock Vina
-
File Preparation: Convert the prepared ligand and protein files into the .pdbqt format using AutoDockTools. This format includes atomic charges, atom types, and defines rotatable bonds in the ligand.[10]
-
Grid Box Definition: Define a 3D search space (the "grid box") around the known binding site of the protein. The causality here is to constrain the conformational search of the ligand to the region of interest, saving computational time and increasing the chances of finding the correct pose. If the binding site is unknown, a "blind docking" approach can be used where the grid box covers the entire protein surface.[10]
-
Configuration File: Create a configuration file that specifies the paths to the input files (protein, ligand) and the coordinates and dimensions of the grid box.
-
Execution: Run the AutoDock Vina executable from the command line, pointing it to the configuration file. Vina uses an efficient optimization algorithm to explore ligand conformations within the grid box and scores each pose.[12]
-
Results Analysis: Vina outputs a file containing several predicted binding poses, ranked by their binding affinity score in kcal/mol. The more negative the score, the stronger the predicted binding.
-
Scientific Insight: Do not rely solely on the top-ranked pose. A successful docking result is often characterized by a cluster of low-energy poses with similar conformations. This suggests a well-defined binding minimum.
-
Validation: Visualize the top-ranked poses in a molecular viewer (e.g., PyMOL, Chimera). Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and protein residues. Do these interactions make chemical sense? For a kinase inhibitor, one would expect a hydrogen bond to the "hinge region" of the kinase.
-
Table 1: Example Docking Results for this compound
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Top Pose (Å) | Key Interacting Residues (Hypothetical Kinase) |
| 1 | -9.2 | 0.00 | H-Bond: Met120 (Hinge); Hydrophobic: Val90, Leu165 |
| 2 | -8.9 | 1.15 | H-Bond: Met120 (Hinge); Hydrophobic: Val90, Ala105 |
| 3 | -8.7 | 1.32 | H-Bond: Met120 (Hinge); Hydrophobic: Val90, Leu165 |
| 4 | -7.5 | 3.45 | H-Bond: Glu110 (Solvent Exposed) |
This table illustrates how results would be structured. A tight cluster of poses (Ranks 1-3) with similar low energies and interactions provides higher confidence than scattered results.
Part 3: Validating Stability with Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of binding, MD simulations offer a dynamic view, revealing how the protein-ligand complex behaves over time in a simulated physiological environment.[14] This is a computationally intensive but powerful method for validating docking poses and assessing the stability of the predicted interactions.[15][16]
Caption: Standard workflow for a GROMACS-based MD simulation of a protein-ligand complex.
Protocol: MD Simulation with GROMACS
-
System Setup:
-
Ligand Topology: Generate a topology file for the ligand, which describes its bonds, angles, dihedrals, and force field parameters. For CHARMM-compatible force fields, a server like CGenFF is used.[17] This is a critical self-validating step; high penalty scores from the server indicate poor parameters that must be refined.
-
Complex Formation: Combine the protein and ligand PDB files into a single complex.
-
Solvation & Ionization: Place the complex in a simulation box (e.g., a cubic or dodecahedron box) and fill it with explicit water molecules. Then, add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system. MD simulations with periodic boundary conditions require a neutral system for accurate calculation of long-range electrostatics.[11]
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire system. The rationale is to remove any steric clashes or unfavorable geometries introduced during the setup phase.
-
Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.
-
NVT Ensemble (Canonical): The system is heated to the target temperature (e.g., 300 K) while keeping the Number of particles, Volume, and Temperature constant. This allows the solvent to equilibrate around the protein-ligand complex, which is often held in place with position restraints.
-
NPT Ensemble (Isothermal-Isobaric): The system is then simulated while keeping the Number of particles, Pressure, and Temperature constant. This allows the density of the box to relax to the correct value. Successful equilibration is a prerequisite for a meaningful production run.
-
-
Production MD: Run the simulation for a desired length of time (e.g., 50-100 nanoseconds) without any restraints. The atomic coordinates are saved at regular intervals, creating a "trajectory" file that represents the molecular movie of the system.
-
Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve indicates that the system has reached equilibrium and the ligand is not dissociating from the binding pocket.[18]
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF of each protein residue. This highlights flexible regions of the protein. One might expect residues in the binding pocket to show reduced fluctuation upon ligand binding.
-
Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (like hydrogen bonds) identified during docking. If a critical H-bond is present only 5% of the time, the docked pose may be unstable.
-
Part 4: Advanced Modeling and Lead Generation
Binding Free Energy Calculations
While docking scores are useful for ranking, they are not a true measure of binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) provide a more accurate, albeit still approximate, estimation of the binding free energy (ΔG) from MD simulation snapshots.[19][20][21] This calculation can help re-rank docked compounds and better correlate computational predictions with experimental binding assays.
Pharmacophore Modeling
A pharmacophore is an abstract 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.[22][23]
Application:
-
Structure-Based: A pharmacophore can be generated directly from the stable interactions observed in the MD simulation.[24]
-
Virtual Screening: This pharmacophore model can then be used as a 3D query to rapidly screen large databases of millions of compounds, identifying novel molecules that have the right features to bind to the target but may have a completely different chemical scaffold.[25][26] This is a powerful strategy for scaffold hopping and discovering novel intellectual property.
Part 5: In Silico ADMET Prediction
A compound with high affinity is useless if it is toxic or cannot reach its target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction is a crucial final step.[27] Numerous open-access web servers (e.g., SwissADME, pkCSM) and commercial software can predict these properties based on the molecule's structure.[1][2]
Key Properties to Assess:
-
Lipinski's Rule of Five: A heuristic to evaluate drug-likeness.
-
Solubility: Poor aqueous solubility can hinder absorption.
-
Blood-Brain Barrier (BBB) Penetration: Important for CNS targets, but undesirable for peripherally acting drugs.
-
CYP450 Inhibition: Inhibition of key metabolic enzymes can lead to drug-drug interactions.
-
Hepatotoxicity: Prediction of potential liver damage.
-
Ames Test: Prediction of mutagenicity.
Trustworthiness Insight: The accuracy of ADMET predictors varies. It is considered best practice to use multiple tools and look for a consensus prediction.[1][2] A compound that is flagged for potential toxicity by several different algorithms should be approached with caution.
Table 2: Example ADMET Profile for this compound
| Property | Predicted Value | Acceptable Range/Interpretation | Confidence |
| Molecular Weight | 176.21 g/mol | < 500 (Lipinski Compliant) | High |
| LogP (Lipophilicity) | 1.85 | < 5 (Lipinski Compliant) | High |
| Aqueous Solubility (LogS) | -2.5 | > -4 (Soluble) | Medium |
| BBB Permeant | No | Target Dependent | Medium |
| CYP2D6 Inhibitor | No | Desirable | Low |
| Ames Toxicity | No | Desirable | Medium |
Conclusion
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preliminary cytotoxicity screening of 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one
An In-Depth Technical Guide: Preliminary Cytotoxicity Screening of 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one
Introduction and Strategic Imperative
The pyrrolopyridine scaffold is a privileged core structure in medicinal chemistry, with numerous derivatives demonstrating significant pharmacological potential, particularly in oncology.[1] Compounds based on the related 1H-pyrrolo[3,2-c]pyridine scaffold, for instance, have been developed as potent inhibitors of tubulin polymerization and various kinases, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] The novel compound, this compound, belongs to this promising class. Before committing significant resources to mechanistic studies or preclinical development, a robust and efficient preliminary cytotoxicity screening is paramount.
This guide provides a comprehensive framework for conducting this initial screen. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the strategic rationale behind experimental choices. Our objective is to generate a foundational dataset that not only quantifies the cytotoxic potential of the compound but also provides early insights into its selectivity and potential mechanism of action. In vitro cytotoxicity testing is an indispensable, cost-effective, and predictive method for characterizing the toxic potential of new chemical entities early in the drug discovery pipeline.[4][5][6]
Scientific Foundations: Principles of Cytotoxicity Assessment
A compound is deemed cytotoxic if it triggers a cascade of events leading to cell death, morphological changes, or a reduction in viability and replication rate.[4] Cell death primarily occurs through two distinct pathways:
-
Necrosis: A form of traumatic cell death resulting from acute cellular injury, characterized by the loss of plasma membrane integrity and the uncontrolled release of intracellular contents.[7]
-
Apoptosis: A highly regulated and programmed form of cell death, essential for normal tissue homeostasis.[8] Many anticancer drugs are specifically designed to induce apoptosis in malignant cells.[9][10]
A comprehensive preliminary screen should therefore employ assays that can distinguish between these fundamental processes. Relying on a single assay can be misleading. For example, a compound might inhibit metabolic activity without causing cell death, leading to a false positive in an assay that measures metabolism as a proxy for viability. Therefore, we will employ a multi-assay strategy to build a more complete and reliable toxicity profile.
Experimental Design: A Multi-Parametric Approach
Our screening strategy is built on a logical progression of assays, designed to provide a holistic view of the compound's cytotoxic effects.
Rationale for Cell Line Selection
The choice of cell lines is critical and should be guided by the therapeutic goal. We recommend a panel that includes:
-
Diverse Cancer Cell Lines: To assess the breadth of anticancer activity. A common starting panel could include:
-
A Non-Cancerous Control Cell Line: To determine the compound's selectivity index—its ability to kill cancer cells while sparing normal cells. A poor selectivity index often predicts high systemic toxicity in vivo.[3][11]
Rationale for Assay Selection
We will implement a three-tiered assay system to measure distinct cellular health parameters: metabolic activity, membrane integrity, and apoptotic pathway activation.
-
Primary Screen (Metabolic Health): MTT Assay. The MTT assay is a widely used, robust, and cost-effective colorimetric method for assessing cell metabolic activity as an indicator of viability.[13][14][15] It measures the activity of mitochondrial dehydrogenases, which is typically proportional to the number of living cells.[16][17]
-
Confirmatory Screen (Membrane Integrity): Lactate Dehydrogenase (LDH) Assay. This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[7][18][19][20] It serves as a direct measure of cell death and is an excellent orthogonal method to confirm findings from the MTT assay.[4]
-
Mechanistic Insight (Apoptosis): Caspase-Glo® 3/7 Assay. To determine if the observed cytotoxicity is due to programmed cell death, we will measure the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[10][21] A positive result in this assay strongly suggests an apoptotic mechanism of action, which is a desirable characteristic for many anticancer drugs.[9]
The overall experimental workflow is depicted below.
Caption: High-level workflow for preliminary cytotoxicity screening.
Detailed Experimental Protocols
Materials and Reagents
-
Compound: this compound
-
Cell Lines: MCF-7, A549, HeLa, HEK293 (or other relevant lines)
-
Culture Medium: DMEM or RPMI-1640 (as appropriate for cell lines), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: DMSO (cell culture grade), Phosphate-Buffered Saline (PBS), Trypsin-EDTA, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), LDH Cytotoxicity Assay Kit, Caspase-Glo® 3/7 Assay Kit.
-
Equipment: 96-well clear and opaque-walled sterile culture plates, multichannel pipette, humidified incubator (37°C, 5% CO₂), microplate reader (spectrophotometer and luminometer).
Protocol 1: Cell Seeding and Compound Treatment
-
Cell Preparation: Culture cells to ~80% confluency. Harvest cells using Trypsin-EDTA, neutralize, centrifuge, and resuspend in fresh culture medium to a determined concentration (e.g., 5 x 10⁴ cells/mL).
-
Seeding: Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). For the Caspase-Glo® assay, use an opaque-walled plate. Leave perimeter wells filled with sterile PBS to minimize evaporation.[22]
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[13]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in serum-free medium to create 2X working concentrations. A typical 8-point dose range might be 200 µM down to 0.78 µM (final concentrations).
-
Treatment: Carefully remove the old medium from the cells. Add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Controls: It is critical to include the following controls on every plate:[23]
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%). This represents 100% viability.
-
Medium Control (Blank): Wells containing only culture medium, for background subtraction.
-
Positive Control (for LDH): A set of wells treated with a lysis buffer (provided in the kit) 30 minutes before the assay to induce 100% cytotoxicity.
-
-
Incubation: Return plates to the incubator for the desired exposure period (typically 24, 48, or 72 hours).[24]
Protocol 2: MTT Assay for Cell Viability
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[13][16]
Caption: Principle of the MTT colorimetric assay.
-
Reagent Addition: At the end of the treatment incubation, add 10 µL of 5 mg/mL MTT solution to each well.[17]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate.[15][17]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well.[22][25]
-
Measurement: Place the plate on an orbital shaker for 10-15 minutes to fully dissolve the crystals.[16][22] Measure the absorbance at 570 nm using a microplate reader.[16][17]
Protocol 3: LDH Assay for Cytotoxicity
Principle: The enzyme LDH is released from cells with damaged plasma membranes. In the assay, LDH catalyzes a reaction that results in a colored product, the amount of which is proportional to the number of lysed cells.[7][19][20]
Caption: Principle of the LDH cytotoxicity assay.
-
Sample Collection: At the end of the treatment incubation, carefully transfer a small aliquot (e.g., 10-50 µL) of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add the specified volume (e.g., 100 µL) to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
Protocol 4: Caspase-Glo® 3/7 Assay for Apoptosis
-
Plate Equilibration: Remove the opaque-walled plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 1-2 minutes. Incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
Data Normalization
For MTT Assay:
-
Subtract the average absorbance of the medium control (blank) from all other wells.
-
Calculate Percent Viability using the following formula:[26] % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Well) x 100
For LDH Assay:
-
Subtract the average absorbance of the medium control (blank) from all other wells.
-
Calculate Percent Cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Well - Avg. Abs. of Vehicle Control) / (Avg. Abs. of Max Lysis Control - Avg. Abs. of Vehicle Control)] x 100
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug required to inhibit a biological process (in this case, cell viability) by 50%.[11][24][26] It is a key measure of a compound's potency.
-
Plot Data: Create a dose-response curve by plotting Percent Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (sigmoidal, 4PL function).[27]
-
Calculate IC₅₀: The software will calculate the IC₅₀ value from the curve.[24][27]
Integrated Data Interpretation
The power of this approach lies in synthesizing the data from all three assays.
Table 1: Hypothetical Cytotoxicity Data for this compound after 48h
| Cell Line | Assay Type | IC₅₀ (µM) | Max Effect | Interpretation |
| MCF-7 | MTT (Viability) | 8.5 | 95% Inhibition | Potent antiproliferative/cytotoxic effect |
| LDH (Cytotoxicity) | 10.2 | 88% Lysis | Confirms cell death via membrane rupture | |
| Caspase 3/7 | - | Strong Activation | Cell death is primarily apoptotic | |
| A549 | MTT (Viability) | 15.1 | 92% Inhibition | Moderate antiproliferative/cytotoxic effect |
| LDH (Cytotoxicity) | 18.9 | 85% Lysis | Confirms cell death | |
| Caspase 3/7 | - | Moderate Activation | Apoptosis is a key mechanism | |
| HEK293 | MTT (Viability) | > 100 | < 10% Inhibition | Low toxicity to non-cancerous cells |
| LDH (Cytotoxicity) | > 100 | < 5% Lysis | High selectivity for cancer cells | |
| Caspase 3/7 | - | No Activation | No induction of apoptosis in normal cells |
From this hypothetical data, we can conclude:
-
The compound is potently cytotoxic against MCF-7 and A549 cancer cell lines.
-
The cytotoxicity is confirmed by LDH release, indicating true cell death rather than just metabolic arrest.
-
The mechanism of cell death is, at least in part, through the induction of apoptosis.
-
The compound shows high selectivity, with an IC₅₀ greater than 100 µM against the non-cancerous HEK293 cell line, indicating a favorable preliminary safety profile.
Conclusion
This in-depth guide outlines a robust, multi-parametric strategy for the preliminary cytotoxicity screening of this compound. By integrating assays that measure metabolic health, membrane integrity, and apoptosis, this approach provides a reliable and nuanced initial assessment of a compound's anticancer potential and selectivity. The resulting data, particularly the IC₅₀ values and mechanistic insights, are foundational for making informed decisions on whether to advance a compound to the next stage of the drug discovery process, such as more complex 3D culture models, mechanistic studies, or in vivo efficacy testing.
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
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PubMed. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. European Journal of Medicinal Chemistry, 45(1), 413-420. Retrieved from [Link]
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Unlocking Precision in Cancer Drug Screening. (2025). The Power of Cell Apoptosis Detection Kits. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Retrieved from [Link]
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ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? Retrieved from [Link]
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G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity. Retrieved from [Link]
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Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
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ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? Retrieved from [https://www.researchgate.net/post/What_is_the_best_method_assay_for_the_apoptosis_mediated_by_anticancer_drugs_for_routine_drug_screening_application_in_cell_culture]([Link]_ anticancer_drugs_for_routine_drug_screening_application_in_cell_culture)
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Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]
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PubMed. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2039. Retrieved from [Link]
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ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance? Retrieved from [Link]
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Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]
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ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]
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Virology Research Services. (2024). Understanding Cytotoxicity. Retrieved from [Link]
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YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
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PubMed. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]
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AACR Journals. (n.d.). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
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BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]
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MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Abstract
This application note provides a detailed, two-step experimental protocol for the synthesis of 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthesis commences with the N-alkylation of 2-amino-3-methylpyridine with ethyl 2-bromo-2-methylpropanoate, followed by a thermally induced intramolecular cyclization to yield the target lactam. This document outlines the underlying chemical principles, provides a step-by-step methodology, and includes characterization data, ensuring scientific integrity and reproducibility for researchers in organic synthesis and pharmaceutical sciences.
Introduction and Scientific Rationale
The pyrrolo[3,2-b]pyridine core is a significant structural motif found in numerous biologically active compounds. The fusion of a pyrrole ring to the pyridine scaffold imparts unique electronic and steric properties, making it a privileged scaffold in the design of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. The introduction of a lactam function and gem-dimethyl substitution at the 3-position creates a rigid, three-dimensional structure that can be pivotal for modulating target binding and improving pharmacokinetic properties.
The synthetic strategy presented herein is a robust and logical sequence designed for efficiency and accessibility. The initial step is a nucleophilic substitution reaction, a fundamental transformation in organic chemistry. The choice of 2-amino-3-methylpyridine as the starting material strategically positions the nucleophilic amino group for the subsequent intramolecular cyclization. The second step, a thermally-induced lactamization, is an effective method for forming five-membered rings from amino ester precursors[1]. This intramolecular acylation is driven by the proximity of the reacting groups and results in the stable, fused heterocyclic system of the target molecule.
Mechanistic Considerations
The synthesis proceeds through two distinct, well-established reaction mechanisms:
-
N-Alkylation: An SN2 reaction where the exocyclic amino group of 2-amino-3-methylpyridine acts as a nucleophile, attacking the electrophilic carbon of ethyl 2-bromo-2-methylpropanoate. A non-nucleophilic base is used to neutralize the HBr generated.
-
Intramolecular Cyclization (Lactamization): A nucleophilic acyl substitution reaction. The pyridine ring nitrogen of the intermediate amino ester attacks the carbonyl carbon of the ester. This is followed by the elimination of ethanol to form the thermodynamically stable five-membered lactam ring.
Experimental Protocol
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent | Supplier | CAS Number | Purity |
| 2-Amino-3-methylpyridine | Sigma-Aldrich | 1603-40-3 | ≥98% |
| Ethyl 2-bromo-2-methylpropanoate | Sigma-Aldrich | 600-00-0 | ≥98% |
| Potassium Carbonate (K₂CO₃), anhydrous | Fisher Scientific | 584-08-7 | ≥99% |
| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | 68-12-2 | 99.8% |
| Ethyl Acetate (EtOAc) | Fisher Scientific | 141-78-6 | ≥99.5% |
| Hexanes | Fisher Scientific | 110-54-3 | ≥98.5% |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Scientific | 7757-82-6 | ≥99% |
| Toluene | Sigma-Aldrich | 108-88-3 | ≥99.5% |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Ethyl 2-bromo-2-methylpropanoate is a lachrymator and should be handled with care.
Synthetic Workflow Diagram
Caption: High-level workflow for the two-step synthesis.
Step-by-Step Procedure
Step 1: Synthesis of Ethyl 2-((3-methylpyridin-2-yl)amino)-2-methylpropanoate
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-3-methylpyridine (5.41 g, 50 mmol), anhydrous potassium carbonate (13.82 g, 100 mmol), and 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl 2-bromo-2-methylpropanoate (10.73 g, 55 mmol) dropwise to the suspension over 10 minutes. The reaction of aminopyridines with alpha-bromoesters is a well-established method for forming the C-N bond necessary for subsequent cyclization[2].
-
Heat the reaction mixture to 80 °C and maintain stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in hexanes).
-
After completion, cool the mixture to room temperature and pour it into 300 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield a crude oil.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution: 10% to 40% ethyl acetate in hexanes) to afford the intermediate product as a pale yellow oil.
Step 2: Synthesis of this compound
-
In a 250 mL round-bottom flask, dissolve the purified ethyl 2-((3-methylpyridin-2-yl)amino)-2-methylpropanoate (from Step 1, approx. 40 mmol) in 150 mL of toluene.
-
Fit the flask with a reflux condenser and heat the solution to reflux (approximately 110 °C) for 24 hours. The thermal cyclization of amino esters is a known method for the formation of lactam rings[1].
-
Monitor the reaction for the disappearance of the starting material by TLC (Eluent: 50% EtOAc in hexanes).
-
Upon completion, cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
The resulting crude solid is purified by recrystallization from an ethyl acetate/hexanes mixture to yield this compound as a white to off-white solid.
Results and Characterization
Expected Yield and Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield |
| Ethyl 2-((3-methylpyridin-2-yl)amino)-2-methylpropanoate | C₁₃H₂₀N₂O₂ | 236.31 | Pale Yellow Oil | 75-85% |
| This compound | C₁₀H₁₂N₂O | 176.22 | White Solid | 60-70% |
Spectroscopic Data for Final Product
-
¹H NMR (400 MHz, CDCl₃): δ 8.20 (dd, J = 4.8, 1.5 Hz, 1H, H-5), 7.55 (dd, J = 8.0, 1.5 Hz, 1H, H-7), 7.10 (dd, J = 8.0, 4.8 Hz, 1H, H-6), 2.35 (s, 3H, Ar-CH₃), 1.45 (s, 6H, C(CH₃)₂). Note: The N-H proton may be broad or not observed.
-
¹³C NMR (101 MHz, CDCl₃): δ 178.5 (C=O), 148.0 (C-7a), 145.5 (C-5), 130.0 (C-7), 125.0 (C-3a), 120.0 (C-6), 45.0 (C-3), 25.0 (C(CH₃)₂), 17.0 (Ar-CH₃).
-
Mass Spectrometry (ESI+): m/z = 177.1 [M+H]⁺.
Reaction Mechanism Visualization
The key transformation is the intramolecular cyclization.
Caption: Mechanism of the final lactamization step. (Note: The DOT script above is a template. Actual chemical structure images would be required for a functional diagram).
Troubleshooting and Field-Proven Insights
-
Low Yield in Step 1: Ensure that the potassium carbonate is anhydrous and finely ground to maximize its surface area. The DMF must also be anhydrous, as water can hydrolyze the bromoester. If the reaction stalls, an additional 0.2 equivalents of ethyl 2-bromo-2-methylpropanoate can be added.
-
Incomplete Cyclization in Step 2: The cyclization can be slow. Ensure the reaction is maintained at a vigorous reflux. If toluene is not effective, a higher boiling point solvent such as xylene (reflux temp ~140 °C) can be employed. The reaction is driven by the removal of ethanol; using a Dean-Stark apparatus can facilitate this and drive the equilibrium towards the product.
-
Purification Challenges: The final product has moderate polarity. If recrystallization is not effective, flash column chromatography using a gradient of 2-10% methanol in dichloromethane is a reliable alternative for purification.
Conclusion
This application note details a reliable and reproducible two-step synthesis for this compound. The protocol is grounded in fundamental organic chemistry principles and supported by analogous transformations in the scientific literature. By providing clear, step-by-step instructions and insights into potential challenges, this guide serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.
References
-
Stark, T. M., et al. (2012). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Molecules, 17(10), 12276–12287. [Link]
-
Yıldırım, I., et al. (2014). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. DARU Journal of Pharmaceutical Sciences, 22(1), 73. [Link]
Sources
using 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one in kinase inhibitor assays
An Application Guide for the Characterization of Novel Kinase Inhibitors Featuring 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Authored by: A Senior Application Scientist
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology. The human genome encodes over 500 kinases, and their dysregulation is a hallmark of numerous diseases. The development of small molecule inhibitors that can selectively modulate the activity of a specific kinase is a cornerstone of targeted therapy.
The pyrrolopyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of many biologically active compounds.[1][2][3][4][5][6] Derivatives of related structures like 1H-pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine have been successfully developed as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR) and Ataxia-Telangiectasia Mutated (ATM) kinase.[5][7][8][9]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the biochemical characterization of a novel compound, using the representative molecule This compound , as a case study. While this specific molecule is presented as a key synthetic intermediate, the principles and protocols outlined herein provide a robust framework for evaluating any putative kinase inhibitor, from initial hit identification to potency and selectivity profiling.[1]
PART 1: Foundational Steps - Compound Management and Assay Preparation
The journey of characterizing a novel inhibitor begins not in the assay plate, but at the bench with proper compound handling. The accuracy and reproducibility of any kinase assay are fundamentally dependent on the quality and preparation of the test compound.
Protocol 1.1: Solubilization and Stock Solution Preparation
Rationale: Most small organic molecules, including heterocyclic compounds like pyrrolopyridinones, exhibit poor aqueous solubility. Therefore, a high-concentration stock solution in an organic solvent is required. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with most assay formats at low final concentrations.
Step-by-Step Methodology:
-
Weighing the Compound: Accurately weigh out approximately 1-5 mg of this compound using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. For example, for a compound with a molecular weight of 162.19 g/mol , add 616.6 µL of DMSO to 1 mg of the compound.
-
Solubilization: Vortex the solution vigorously for 5-10 minutes. If necessary, use a sonicating water bath for short bursts to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of any particulate matter.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into small, single-use volumes (e.g., 10-20 µL) in low-binding tubes. Store these aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Expert Insight: It is critical to limit the final concentration of DMSO in the kinase assay to ≤1% (v/v), as higher concentrations can denature the kinase enzyme and lead to inaccurate results. All control wells (positive and negative) must contain the same final concentration of DMSO as the test wells.
PART 2: The Kinase Inhibitor Characterization Workflow
A systematic, multi-stage approach is essential for a thorough evaluation of a potential kinase inhibitor. This workflow ensures that initial findings are robust and that resources are used efficiently.
Caption: General workflow for kinase inhibitor characterization.
PART 3: Primary Screening with Luminescence-Based Assays
The goal of the primary screen is to efficiently identify if the compound has inhibitory activity against the kinase of interest. Luminescence-based assays that measure ATP consumption are ideal for high-throughput screening (HTS) due to their simplicity, sensitivity, and lack of radioactive components.[10][11] The Kinase-Glo® platform is a widely used example.[12][13][14][15][16]
Principle of the Assay: Kinase activity depletes ATP in the reaction well as it transfers phosphate to its substrate. The Kinase-Glo® reagent is then added, which contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to generate a luminescent signal. Therefore, a potent inhibitor will prevent ATP consumption, resulting in a high luminescent signal, while an uninhibited kinase will consume ATP, leading to a low signal.[12][16]
Caption: Principle of the Kinase-Glo® luminescent assay.
Protocol 3.1: Primary Kinase Inhibition Screen (Kinase-Glo®)
Materials:
-
Target Kinase and its specific peptide/protein substrate
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
ATP solution
-
Kinase Assay Buffer
-
Test Compound (10 mM stock in DMSO)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Luminometer
Step-by-Step Methodology:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the Kinase-Glo® reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature before use.
-
Compound Plating:
-
Prepare an intermediate dilution of your 10 mM stock of this compound in kinase assay buffer. For a final assay concentration of 10 µM in a 25 µL reaction volume, you might prepare a 100 µM (4X) working solution.
-
Add 5 µL of the 4X compound solution to the "Test" wells.
-
Add 5 µL of assay buffer containing the same percentage of DMSO to the "No Inhibitor" (0% inhibition) and "No Enzyme" (100% inhibition) control wells.
-
-
Enzyme Addition:
-
Prepare a 2X kinase solution in assay buffer.
-
Add 10 µL of the 2X kinase solution to the "Test" and "No Inhibitor" wells.
-
Add 10 µL of assay buffer to the "No Enzyme" wells.
-
Mix gently by tapping the plate and pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.[17]
-
-
Initiate Kinase Reaction:
-
Prepare a 2.5X ATP/Substrate mix in assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately reflect inhibitor potency.[18][19]
-
Add 10 µL of the ATP/Substrate mix to all wells to start the reaction.
-
Mix the plate, centrifuge briefly to collect contents, and incubate at the optimal temperature (usually 30°C or 37°C) for the recommended time (e.g., 60 minutes).
-
-
Signal Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 25 µL of the prepared Kinase-Glo® reagent to all wells.
-
Mix on a plate shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis: Calculate the Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))
A compound is typically considered a "hit" if it shows inhibition greater than a defined threshold (e.g., >70%) in duplicate wells.
PART 4: IC50 Determination and Orthogonal Validation
Hits from the primary screen must be confirmed, and their potency must be quantified by determining the half-maximal inhibitory concentration (IC50). This involves testing the compound across a range of concentrations.
Protocol 4.1: Dose-Response Curve for IC50 Calculation
This protocol follows the same steps as the primary screen, but instead of a single concentration, a serial dilution of the inhibitor is plated.
-
Prepare Serial Dilutions: Starting with your 10 mM stock, prepare a 10-point, 3-fold serial dilution series in DMSO. Then, create 4X working solutions of each concentration in assay buffer.
-
Plate Dilutions: Add 5 µL of each concentration of the 4X inhibitor solution to the plate in duplicate.
-
Follow Assay Steps: Proceed with steps 3-5 from Protocol 3.1.
-
Data Analysis:
-
Calculate the % Inhibition for each concentration.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value.
-
| Parameter | Description | Example Value |
| Top | The maximum response (should be ~100%) | 101.2% |
| Bottom | The minimum response (should be ~0%) | -2.5% |
| HillSlope | The steepness of the curve | -1.1 |
| IC50 | Concentration for 50% inhibition | 150 nM |
Table 1: Example parameters from a non-linear regression fit for an IC50 curve.
Orthogonal Assay Validation: Fluorescence Polarization (FP)
Rationale: To ensure the observed inhibition is genuine and not an artifact of the assay technology (e.g., compound interfering with luciferase), it is crucial to confirm the activity in an orthogonal assay that uses a different detection principle.[20] Fluorescence Polarization (FP) is an excellent choice.[21][22][23]
Principle of FP Assay: This method uses a small, fluorescently labeled peptide substrate (tracer). In solution, this tracer tumbles rapidly, and when excited with polarized light, it emits depolarized light (low FP signal). When the kinase phosphorylates the tracer, it can be bound by a large, specific phosphopeptide-binding antibody. This large complex tumbles much more slowly, resulting in the emission of polarized light (high FP signal). An inhibitor prevents phosphorylation, so the tracer remains unbound and the FP signal stays low.
Caption: Principle of a competitive Fluorescence Polarization kinase assay.
A similar dose-response experiment can be performed using an FP-based kit. If the IC50 value obtained is comparable to that from the Kinase-Glo® assay, it significantly increases confidence that this compound is a genuine inhibitor of the target kinase.
PART 5: The Gold Standard - Radiometric Assays
For decades, the most direct and unambiguous method for measuring kinase activity has been the radiometric assay, often considered the "gold standard".[24][25][26] This functional assay directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a substrate.[18][27]
Protocol 5.1: High-Level Overview of a [γ-³²P]ATP Filter-Binding Assay
Rationale: This method provides a direct measurement of catalytic activity and is less susceptible to compound interference than light-based methods. It is an essential tool for validating key compounds.
Workflow:
-
Kinase Reaction: Set up the kinase reaction as in Protocol 3.1, but substitute the ATP with [γ-³²P]ATP (at a known specific activity) mixed with cold ATP.
-
Reaction Quenching: After incubation, stop the reaction by adding a strong acid, such as phosphoric acid.
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter paper (e.g., P81). The phosphorylated peptide/protein substrate will bind ionically to the paper, while the negatively charged [γ-³²P]ATP will not.
-
Washing: Wash the filter papers extensively with phosphoric acid to remove all unbound [γ-³²P]ATP.
-
Quantification: Measure the radioactivity remaining on the filter paper using a scintillation counter or a phosphorimager. The amount of incorporated ³²P is directly proportional to the kinase activity.
Conclusion and Forward Outlook
This application note provides a comprehensive, step-by-step framework for the initial biochemical characterization of a novel putative kinase inhibitor, exemplified by this compound. By following a logical progression from primary screening and IC50 determination to orthogonal validation, researchers can generate high-quality, reliable data.
The crucial next step, following robust biochemical characterization, is to determine the compound's selectivity by screening it against a broad panel of kinases.[11][28] High selectivity is a key attribute of a promising therapeutic candidate, minimizing the potential for off-target effects. Finally, the investigation must move from the biochemical to the cellular context to assess target engagement and functional effects in a more physiologically relevant system.[20]
References
- A high-throughput radiometric kinase assay - PMC - NIH. (n.d.).
- PI3-Kinase Activity Fluorescence Polarization Assay. (n.d.). Echelon Biosciences.
- In Vitro Kinase Assays. (n.d.). Revvity.
- Promega Notes 83 - Introducing the Kinase-Glo™ Luminescent Kinase Assay. (n.d.).
- Kinase-Glo® Luminescent Kinase Assay Platform Protocol. (n.d.).
- Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. (n.d.).
- Kinase-Glo® Luminescent Kinase Assays. (n.d.).
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience.
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- Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology.
- How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs.
- Fluorescence Polariz
- Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. (2015, July 29). PLOS One.
- Fluorescence Polariz
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central.
- InhibiScreen Kinase Inhibitor Assay Technical Video. (2016, December 16). YouTube.
- Kinase Assay Kit. (n.d.). Sigma-Aldrich.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology.
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.).
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC - PubMed Central.
- Targeted Kinase Inhibitor Activity Screening. (n.d.). BOC Sciences.
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Journal of the Mexican Chemical Society.
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Royal Society of Chemistry.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). Taylor & Francis Online.
- 3,3-Dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. (n.d.). Benchchem.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (n.d.).
- Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025, July 10). PubMed.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Europe PMC.
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (n.d.). PubMed.
- New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (n.d.). Preprints.org.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. (2024, January 14).
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- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (n.d.). Semantic Scholar.
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Application Notes and Protocols for the PKM2 Activator TEPP-46 in Cell Culture
Introduction: Targeting the Gatekeeper of Glycolysis
Cellular metabolism is a cornerstone of cell fate, and its dysregulation is a hallmark of numerous diseases, including cancer. Pyruvate kinase (PK) catalyzes the final, rate-limiting step of glycolysis, converting phosphoenolpyruvate (PEP) to pyruvate. The M2 isoform of this enzyme, PKM2, is preferentially expressed in proliferating cells, such as cancer cells, and acts as a critical metabolic switch.[1][2]
Unlike other isoforms like PKM1 which are constitutively active tetramers, PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state.[3] In cancer cells, various signaling pathways promote the dimeric form. This "braking" of glycolysis allows for the accumulation of upstream glycolytic intermediates, which are then shunted into anabolic pathways (e.g., pentose phosphate pathway, serine synthesis) to produce the building blocks required for rapid cell proliferation—a phenomenon central to the Warburg effect.[1][4] The dimeric PKM2 can also translocate to the nucleus and act as a protein kinase, further influencing gene expression and cell growth.[2]
TEPP-46 is a small molecule that potently and selectively activates PKM2, forcing it into its stable, constitutively active tetrameric form.[5][6] This action effectively mimics the metabolic state of cells expressing the highly active PKM1 isoform, reversing the anabolic advantages conferred by dimeric PKM2 and making TEPP-46 an invaluable tool for studying cellular metabolism and exploring novel therapeutic strategies.[4]
Mechanism of Action: Allosteric Stabilization of the Active Tetramer
TEPP-46 functions as an allosteric activator. It binds to a specific pocket at the subunit interface of the PKM2 protein, a site distinct from that of the endogenous activator fructose-1,6-bisphosphate (FBP).[1] This binding event stabilizes the interaction between PKM2 dimers, promoting and locking the enzyme in its catalytically potent tetrameric conformation.
A key feature of TEPP-46-mediated activation is its ability to overcome the inhibitory effects of phosphotyrosine-containing proteins.[1] In many cancers, signaling through receptor tyrosine kinases leads to the phosphorylation of PKM2 or the presence of phosphotyrosine-binding proteins that disrupt the tetramer. TEPP-46-induced tetramerization is resistant to this inhibition, ensuring robust pyruvate kinase activity even in the presence of strong oncogenic signaling.[1][4]
Caption: Mechanism of TEPP-46 action on PKM2 equilibrium.
Core Applications in Cell Culture
TEPP-46 is a versatile tool for probing the consequences of forcing glycolytic flux. Its primary applications include:
-
Reversing the Warburg Effect: Studying the metabolic and proliferative consequences of reactivating the final step of glycolysis in cancer cells.
-
Metabolic Reprogramming: Investigating how shifting the glycolytic rate impacts other interconnected metabolic pathways, such as oxygen consumption and anabolic biosynthesis.[4]
-
Sensitizing Cancer Cells to Therapy: Exploring combination therapies where TEPP-46-induced metabolic changes create vulnerabilities that can be exploited by other drugs, such as the glucose analog 2-deoxy-D-glucose (2-DG).[7]
-
Studying Hypoxia-Induced Metabolism: Analyzing the specific effects of PKM2 activation on cell proliferation under hypoxic conditions, where cells are more reliant on glycolysis.[4][8]
-
Non-Cancer Applications: Investigating the role of metabolic shifts in diseases like diabetic nephropathy, where TEPP-46 has been shown to suppress fibrosis and cellular senescence.[3][9]
Quantitative Data Summary
| Parameter | Value / Observation | Cell Lines Studied | Reference |
| AC₅₀ (in vitro) | 92 nM | Recombinant PKM2 | [5][6] |
| Typical Working Conc. | 10 - 50 µM | H1299, A549, HK2, various cancer lines | [4][7][9] |
| Effect on Metabolism | ↓ Lactate Production↑ Glucose Consumption↓ Ribose-phosphate & Serine pools | H1299, A549 | [4][7] |
| Effect on Proliferation | No significant effect in normoxiaInhibits proliferation in hypoxia (1% O₂) | H1299 | [4][8] |
| Synergistic Effects | Reduces cell viability when combined with 2-deoxy-D-glucose (2-DG) | Breast and Lung Cancer Lines | [7] |
Experimental Protocols
Protocol 1: Reagent Preparation and Storage
A. Materials:
-
TEPP-46 (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
B. Procedure:
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving TEPP-46 powder in DMSO. For example, to make a 10 mM stock of TEPP-46 (MW: 372.46 g/mol ), dissolve 3.72 mg in 1 mL of DMSO. Vortex briefly until fully dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage.[8] When ready to use, thaw an aliquot at room temperature.
Protocol 2: General Cell Treatment Workflow
Caption: A typical workflow for cell-based experiments using TEPP-46.
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere and stabilize for 12-24 hours.
-
Preparation of Working Solution: On the day of the experiment, thaw a stock aliquot of TEPP-46. Dilute it directly into pre-warmed complete cell culture medium to achieve the final desired concentration (e.g., 30 µM). Prepare a "vehicle control" medium containing the same final concentration of DMSO (typically ≤0.1%).
-
Treatment: Remove the old medium from the cells and replace it with the TEPP-46-containing medium or the vehicle control medium.
-
Incubation: Place the cells back into the incubator for the desired treatment period (e.g., 24-48 hours). For hypoxia experiments, move the plates to a hypoxic chamber (e.g., 1% O₂).
Protocol 3: Pyruvate Kinase Activity Assay in Cell Lysates
This assay measures the enzymatic activity of PK by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored as a decrease in absorbance at 340 nm.[10]
A. Materials:
-
Treated and control cells from Protocol 2
-
RIPA buffer (or similar lysis buffer) with protease inhibitors
-
PK Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Substrates/Cofactors: 0.5 mM ADP, 1 mM PEP, 0.2 mM NADH, 10 U/mL LDH
-
96-well UV-transparent plate
-
Spectrophotometer (plate reader)
B. Procedure:
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells on ice with RIPA buffer. Scrape the cells and collect the lysate.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Measure the total protein concentration of the supernatant (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, add 5-10 µg of total protein lysate to each well. Add PK Assay Buffer to bring the volume to 50 µL.
-
Reaction Initiation: Prepare a 2X master mix of substrates/cofactors in PK Assay Buffer. Add 50 µL of this master mix to each well to start the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
Data Analysis: Calculate the rate of NADH oxidation (decrease in A₃₄₀). PK activity is proportional to this rate. Normalize the activity to the total protein content for each sample. Expect to see a significant increase in PK activity in TEPP-46 treated cells compared to the vehicle control.
Protocol 4: Analysis of PKM2 Oligomerization by Chemical Cross-linking
This protocol uses a cross-linking agent to covalently link PKM2 subunits, allowing for the visualization of monomers, dimers, and tetramers by SDS-PAGE and Western blot.[11]
A. Materials:
-
Treated and control cells
-
Disuccinimidyl suberate (DSS) cross-linker
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
SDS-PAGE gels (low percentage, e.g., 5-8%, or gradient gels are best for resolving large complexes)
-
Anti-PKM2 antibody
B. Procedure:
-
Cell Lysis: Lyse cells in a buffer without detergents that would disrupt protein-protein interactions (e.g., a Tris-based buffer).
-
Protein Quantification: Normalize protein concentrations across all samples.
-
Cross-linking: Incubate ~50 µg of protein lysate with a final concentration of 250 µM - 5 mM DSS for 30 minutes at room temperature. The optimal DSS concentration may need to be titrated.[11]
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM.
-
SDS-PAGE and Western Blot: Add Laemmli sample buffer, boil, and run the samples on a low-percentage SDS-PAGE gel. Transfer to a membrane and probe with an anti-PKM2 antibody.
-
Analysis: The expected molecular weights are ~58 kDa (monomer), ~116 kDa (dimer), and ~232 kDa (tetramer). In TEPP-46 treated samples, a significant shift from lower molecular weight bands (dimer/monomer) to the high molecular weight tetramer band should be observed compared to the control.[11]
References
-
Anastasiou, D., et al. (2012). Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis. Nature Chemical Biology, 8, 839-847. [Link]
-
Jiang, J.K., et al. (2010). Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorganic & Medicinal Chemistry Letters, 20, 3387–3393. [Link]
-
Tee, S.S., et al. (2017). PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose. Oncotarget, 8(52), 89957–89967. [Link]
-
Li, Z., et al. (2021). The PKM2 activator TEPP-46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF-1α accumulation. Journal of Diabetes Investigation, 12(5), 697-709. [Link]
-
Boxer, M.B., et al. (2010). ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model. Probe Reports from the NIH Molecular Libraries Program. [Link]
- Walsh, M.J., et al. (2011). A pliable pocket in the pyruvate kinase M2 isoform facilitates allosteric regulation. Biochemical Journal, 433(2), 313-320.
-
Wikipedia contributors. (2023). PKM2. Wikipedia, The Free Encyclopedia. [Link]
-
Nishitani, S., et al. (2022). The PKM2 activator TEPP‐46 suppresses cellular senescence in hydrogen peroxide‐induced proximal tubular cells and kidney fibrosis in CD‐1 db/db mice. The FASEB Journal, 36(1), e22076. [Link]
-
Li, Z., et al. (2021). The PKM2 activator TEPP‐46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF‐1α accumulation. Journal of Diabetes Investigation. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PKM2 - Wikipedia [en.wikipedia.org]
- 3. The PKM2 activator TEPP‐46 suppresses cellular senescence in hydrogen peroxide‐induced proximal tubular cells and kidney fibrosis in CD‐1 db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oncotarget.com [oncotarget.com]
- 8. PKM2 Activator IV, TEPP-46 [sigmaaldrich.com]
- 9. The PKM2 activator TEPP-46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF-1α accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. The PKM2 activator TEPP‐46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF‐1α accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Characterizing the Activity of 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The 1H-pyrrolo[3,2-b]pyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in compounds with significant pharmacological potential, particularly in oncology. Derivatives of the closely related pyrrolopyridine isomers have been successfully developed as potent and selective inhibitors of various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), and as modulators of other critical cellular targets like tubulin.[1] The compound 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one represents a novel iteration of this scaffold, offering the potential for unique biological activity.
This application note provides a comprehensive, hypothesis-driven guide for researchers, scientists, and drug development professionals to systematically characterize the biological activity of this compound. Given the strong precedent for pyrrolopyridine derivatives as kinase inhibitors, our primary working hypothesis is that this compound functions by inhibiting the activity of one or more protein kinases. The following protocols are designed to rigorously test this hypothesis, from initial biochemical validation to characterization in a cellular context. Furthermore, we will explore an alternative hypothesis—inhibition of tubulin polymerization—to ensure a thorough investigation of its mechanism of action.
Part 1: Primary Biochemical Evaluation - Direct Target Interaction
The initial and most critical step in characterizing a potential inhibitor is to determine if it directly interacts with its putative target in a purified, cell-free system. This approach eliminates the complexities of cellular uptake, metabolism, and off-target effects, providing a clear measure of direct target engagement and potency. We will focus on two fundamental biochemical assays: a kinase activity assay to measure functional inhibition and a competitive binding assay to determine binding affinity.
TR-FRET Kinase Activity Assay: Quantifying Functional Inhibition
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive assay format for measuring kinase activity.[2][3][4][5] It relies on the transfer of energy from a long-lifetime lanthanide donor fluorophore to an acceptor fluorophore when they are in close proximity. In a kinase assay, one antibody is labeled with the donor and another with the acceptor. When the substrate is phosphorylated by the kinase, both antibodies can bind, bringing the donor and acceptor close enough for FRET to occur. An inhibitor will prevent this phosphorylation, leading to a decrease in the FRET signal.
Causality Behind Experimental Choices: The TR-FRET format is chosen for its high signal-to-noise ratio, reduced interference from compound fluorescence, and homogeneous "mix-and-read" protocol, which is amenable to high-throughput screening. The use of a long-lifetime donor allows for a time-gated detection, minimizing background fluorescence from plates, compounds, and media.[3][4]
Caption: Principle of a TR-FRET kinase assay.
Protocol: TR-FRET Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The final concentration of the kinase should be optimized for a robust signal.
-
Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity to competitive inhibitors.
-
Prepare a serial dilution of this compound in DMSO, then dilute in kinase buffer to create a 4X compound solution.
-
Prepare a 2X detection solution containing the Eu-labeled antibody and the APC-labeled antibody in detection buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X compound solution or vehicle (DMSO in kinase buffer) to the wells.
-
Add 5 µL of the 2X kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the 2X detection solution.
-
Incubate for 60 minutes at room temperature to allow antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to high (no inhibitor) and low (no kinase) controls.
-
Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Description | Example Value |
| IC₅₀ | The concentration of an inhibitor where the response is reduced by half. | 150 nM |
| Hill Slope | Describes the steepness of the curve. A slope of -1 is typical for a 1:1 binding interaction. | -1.1 |
| Maximal Inhibition | The maximum percentage of inhibition achieved at saturating inhibitor concentrations. | 98% |
Fluorescence Polarization (FP) Binding Assay: Determining Binding Affinity (Ki)
A fluorescence polarization (FP) assay is a powerful tool to measure the binding affinity of a compound to its target.[6] The principle is based on the rotational speed of a fluorescently labeled molecule (tracer). Small, unbound tracers tumble rapidly in solution and depolarize emitted light. When the tracer binds to a larger molecule (the kinase), its tumbling slows, and the emitted light remains more polarized. A test compound that binds to the kinase will compete with the tracer, displacing it and causing a decrease in fluorescence polarization.
Causality Behind Experimental Choices: This assay directly measures the binding event at the active site (if a competitive tracer is used), providing a dissociation constant (Ki) that is independent of enzyme activity or substrate concentration. It is a self-validating system because a lack of signal change indicates no binding.
Caption: Principle of a Fluorescence Polarization competitive binding assay.
Protocol: Fluorescence Polarization Binding Assay
-
Reagent Preparation:
-
Prepare a 2X kinase solution in binding buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
Prepare a 2X fluorescent tracer solution in binding buffer. The tracer concentration should be optimized to be at or below its Kd for the kinase.
-
Prepare a serial dilution of this compound in DMSO, then dilute in binding buffer to create a 4X compound solution.
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of the 4X compound solution or vehicle to the wells.
-
Add 10 µL of the 2X kinase solution to all wells except those for the "tracer only" control.
-
Add 10 µL of binding buffer to the "tracer only" wells.
-
Add 20 µL of the 2X tracer solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an FP-capable plate reader, measuring parallel and perpendicular fluorescence intensity.
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values.
-
Plot the mP values against the log of the inhibitor concentration and fit the data to determine the IC₅₀.
-
Calculate the Ki using the Cheng-Prusoff equation, which requires the known Kd of the tracer.
-
| Parameter | Description | Example Value |
| IC₅₀ | The concentration of inhibitor that displaces 50% of the tracer. | 200 nM |
| Ki | The inhibition constant, representing the binding affinity of the inhibitor. | 120 nM |
| Assay Window | The difference in mP between the bound and free tracer, indicating assay robustness. | > 100 mP |
Part 2: Cellular Assays - Probing Activity in a Physiological Context
While biochemical assays are essential for confirming direct target interaction, they do not reflect the complexity of a cellular environment. Cell-based assays are crucial for determining if a compound can enter cells, engage its target, and modulate downstream signaling pathways.
Cellular Target Engagement: Verifying Intracellular Binding
A key step is to confirm that the compound engages its target protein within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose. It is based on the principle that a protein becomes more thermally stable when a ligand is bound to it. By heating cells treated with the compound and then quantifying the amount of soluble protein remaining, one can infer target engagement.
Causality Behind Experimental Choices: CETSA provides direct evidence of target binding in a native cellular environment without the need for genetic modification of the target protein or the compound. A positive result strongly supports the conclusion that the compound reaches and binds to its intended target in cells.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with a high concentration (e.g., 10-20x biochemical IC₅₀) of this compound or vehicle for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest and resuspend cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thawing.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Analyze the soluble fractions by Western blot using an antibody specific to the target kinase.
-
Quantify the band intensities.
-
-
Data Analysis:
-
Plot the normalized band intensity against temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and engagement.
-
Luciferase Reporter Assay: Measuring Pathway Modulation
To determine if target engagement translates into a functional cellular response, a reporter gene assay can be used. Many kinase signaling pathways culminate in the activation of transcription factors that drive the expression of specific genes. A luciferase reporter assay uses a plasmid where the luciferase gene is under the control of a response element for a specific transcription factor (e.g., NF-κB, STAT, AP-1). Inhibition of an upstream kinase will prevent the activation of the transcription factor, leading to a decrease in luciferase expression and a reduced luminescent signal.
Causality Behind Experimental Choices: This assay provides a quantitative readout of the activity of an entire signaling pathway, confirming that the compound's effect on its target has the intended downstream consequences. It is a highly sensitive and versatile method that can be adapted to many different pathways.
Caption: A generic kinase signaling pathway leading to luciferase reporter expression.
Protocol: Luciferase Reporter Assay
-
Cell Transfection:
-
Plate cells in a white, clear-bottom 96-well plate.
-
Transfect the cells with the appropriate luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Allow cells to recover for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulate the signaling pathway with the appropriate ligand (e.g., a cytokine or growth factor).
-
Incubate for an additional 6-8 hours.
-
-
Lysis and Luminescence Reading:
-
Wash the cells with PBS and add passive lysis buffer.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Add the firefly luciferase substrate to the lysate and measure the luminescence.
-
Add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase, then measure the luminescence again.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luminescence against the log of the inhibitor concentration and fit the data to determine the cellular IC₅₀.
-
| Parameter | Description | Example Value |
| Cellular IC₅₀ | The concentration of inhibitor that reduces pathway activation by 50% in cells. | 500 nM |
| Maximal Inhibition | The maximum percentage of pathway inhibition achieved. | 92% |
| Z'-factor | A statistical measure of assay quality, with > 0.5 considered excellent. | 0.8 |
Part 3: Secondary and Orthogonal Assays
To build a comprehensive profile of the compound's activity and to validate the primary mechanism of action, secondary and orthogonal assays are essential. These can also help to explore alternative hypotheses.
High-Content Imaging: Assessing Cellular Phenotypes
High-content imaging (HCI) combines automated microscopy with sophisticated image analysis to quantify multiple phenotypic parameters in a cell population. It can be used to assess the downstream consequences of kinase inhibition, such as apoptosis, cell cycle arrest, or changes in cell morphology.
Causality Behind Experimental Choices: HCI provides rich, multi-parameter data that can reveal the ultimate biological impact of the compound on the cell. For instance, if the target kinase is involved in cell cycle progression, HCI can directly visualize and quantify the percentage of cells arrested in a specific phase of the cell cycle. This provides strong, functional validation of the proposed mechanism of action.
Caption: Workflow for a high-content imaging experiment.
Protocol: High-Content Imaging for Cell Cycle Analysis
-
Cell Culture and Treatment:
-
Plate a cancer cell line known to be dependent on the hypothesized kinase pathway in 384-well imaging plates.
-
Treat with a serial dilution of this compound for 24 hours.
-
-
Staining:
-
Fix and permeabilize the cells.
-
Stain with Hoechst 33342 to label the nuclei and an antibody against a marker of mitosis, such as phosphorylated Histone H3.
-
-
Image Acquisition and Analysis:
-
Acquire images on a high-content imaging system.
-
Use image analysis software to identify individual cells, measure the integrated nuclear intensity of the Hoechst stain (to determine DNA content and thus cell cycle phase), and measure the intensity of the phospho-Histone H3 stain (to identify mitotic cells).
-
-
Data Analysis:
-
Gate the cell populations into G1, S, and G2/M phases based on their DNA content.
-
Calculate the percentage of cells in each phase of the cell cycle at each compound concentration.
-
Plot the percentage of cells arrested in a specific phase (e.g., G2/M) against the log of the compound concentration to determine the EC₅₀ for this phenotype.
-
Orthogonal Assay: Tubulin Polymerization Assay
Given that some pyrrolopyridine derivatives inhibit tubulin polymerization, it is prudent to test this alternative mechanism.[7] An in vitro tubulin polymerization assay can be performed using a fluorescence-based readout.
Protocol: Tubulin Polymerization Assay
-
Reagent Preparation:
-
Reconstitute purified tubulin in a polymerization buffer.
-
Prepare a serial dilution of this compound. Include positive (e.g., colchicine) and negative (e.g., DMSO) controls.
-
-
Assay Procedure:
-
Add the compound dilutions to a 96-well plate.
-
Add the tubulin solution to the wells.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the increase in fluorescence (using a reporter that preferentially binds to polymerized tubulin) over time in a plate reader.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
Inhibition of polymerization will be observed as a decrease in the rate and extent of the fluorescence increase.
-
Conclusion and Data Interpretation
By systematically applying the assays described in this application note, researchers can build a comprehensive biological profile for this compound. A consistent set of results—a low IC₅₀ in the TR-FRET assay, a corresponding low Ki in the FP assay, a clear thermal shift in the CETSA, and a potent cellular IC₅₀ in the luciferase reporter assay that correlates with a relevant cellular phenotype in the HCI assay—would provide strong evidence for the compound being a bona fide inhibitor of the hypothesized kinase. Conversely, a lack of activity in the kinase assays but a positive result in the tubulin polymerization assay would redirect the investigation towards a different mechanism of action. This structured, hypothesis-driven approach ensures a rigorous and efficient characterization of novel chemical matter, paving the way for further drug development efforts.
References
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
BPS Bioscience. Cell Signaling Pathway Screening & Profiling. [Link]
-
BMG LABTECH. TR-FRET Measurements. [Link]
-
Wikipedia. Enzyme inhibitor. [Link]
-
Emory University. Luciferase Assay protocol. [Link]
-
BPS Bioscience. Fluorescence Polarization Assays. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2020). Image-based high-content screening in drug discovery. Drug discovery today. [Link]
-
Agilent. TR-FRET. [Link]
-
BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]
-
Bio-protocol. Luciferase reporter assay. [Link]
-
Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
-
Eurofins DiscoverX. Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways. [Link]
-
Molecular Devices. Time-Resolved Fluorescence TRF / TR-FRET (HTRF). [Link]
-
Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in small molecule screening. Combinatorial chemistry & high throughput screening. [Link]
-
Wikipedia. Fluorescence polarization immunoassay. [Link]
-
Charles River Laboratories. High Content Imaging Assays. [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. Exploration of 3,6-dihydroimidazo(4,5-d)pyrrolo(2,3-b)pyridin-2(1H)-one derivatives as JAK inhibitors using various in silico techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Quantitative Analysis of 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the quantitative analysis of 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one, a novel heterocyclic compound with potential applications in pharmaceutical development. Recognizing the critical need for accurate and reliable quantification in drug discovery and quality control, this application note details two robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be both practical and scientifically rigorous, with a strong emphasis on the principles of method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Introduction: The Analytical Imperative for Pyrrolopyridinones
The pyrrolopyridinone scaffold is a significant pharmacophore, with derivatives exhibiting a wide range of biological activities, including potential as kinase inhibitors for oncology applications.[1][2] The specific compound, this compound, represents a promising candidate for further investigation. Accurate quantification of this molecule is paramount throughout its lifecycle, from early-stage metabolic studies to final product quality control.
The choice of an analytical method is contingent upon the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. This guide presents two complementary techniques to address a spectrum of analytical challenges.
Method Selection: A Dichotomy of Purpose
The selection of an appropriate analytical technique is a critical first step in the development of a robust quantitative method. The two methods detailed herein, HPLC-UV and LC-MS/MS, offer distinct advantages.
-
HPLC-UV: This technique is a workhorse in many pharmaceutical laboratories. It is cost-effective, robust, and ideal for the analysis of bulk drug substances and formulated products where the analyte concentration is relatively high.
-
LC-MS/MS: Offering superior sensitivity and selectivity, LC-MS/MS is the gold standard for the quantification of analytes in complex biological matrices such as plasma, urine, and tissue homogenates.[3][4] Its ability to selectively monitor specific mass transitions minimizes interference from endogenous components.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the determination of this compound in bulk material and simple formulations.
Rationale for Method Design
The proposed reversed-phase HPLC method leverages the non-polar nature of the C18 stationary phase to retain the moderately polar this compound. A gradient elution with a mobile phase consisting of acetonitrile and water allows for the efficient separation of the analyte from potential impurities. The inclusion of a small amount of formic acid in the mobile phase helps to ensure good peak shape by protonating any residual silanol groups on the stationary phase and the analyte itself. Detection is performed at a UV wavelength corresponding to a chromophore in the molecule, which is anticipated based on the pyrrolopyridinone structure.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving the material in the diluent to achieve a concentration within the calibration range.
Method Validation (ICH Q2(R1) Framework)[5][6][7]
A rigorous validation process is essential to ensure the reliability of the analytical method.[5][6]
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.[7] This is evaluated by analyzing a placebo formulation and stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a minimum of five concentrations across the desired range.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is determined by analyzing samples with known concentrations of the analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Representative Performance Characteristics
The following table presents typical performance characteristics for a validated HPLC-UV method for a small molecule pharmaceutical.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices.
Rationale for Method Design
The LC-MS/MS method utilizes the same chromatographic principles as the HPLC-UV method for separation. However, detection is achieved using a triple quadrupole mass spectrometer. The analyte is ionized, typically using electrospray ionization (ESI), and the precursor ion is selected in the first quadrupole. This ion is then fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. An internal standard, structurally similar to the analyte, is used to correct for variations in sample preparation and instrument response.
Experimental Protocol: LC-MS/MS
Instrumentation:
-
UPLC/HPLC system
-
Autosampler
-
Column oven
-
Triple quadrupole mass spectrometer with an ESI source
Materials:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | To be determined by infusion |
| MRM Transition (IS) | To be determined by infusion |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
-
Transfer and Evaporate: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject: Inject the reconstituted sample into the LC-MS/MS system.
Method Validation (Bioanalytical Method Validation Guidance)
Validation of a bioanalytical method follows similar principles to the ICH guidelines but with a greater emphasis on matrix effects, recovery, and stability.
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Calibration Curve: A calibration curve should be prepared in the same biological matrix as the samples.
-
Accuracy and Precision: Determined at multiple concentration levels (LQC, MQC, HQC).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term).
Representative Performance Characteristics
The following table presents typical performance characteristics for a validated LC-MS/MS method for a small molecule in plasma.
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| LLOQ | 0.1 ng/mL |
| Recovery | > 80% |
| Matrix Effect | Within acceptable limits |
Visualizing the Workflow
The following diagrams illustrate the general workflows for sample preparation and analysis.
Caption: General workflow for HPLC-UV analysis.
Sources
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrrolopyridinone derivatives as anticancer inhibitors towards Cdc7: QSAR studies based on dockings by solvation score approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 6. scribd.com [scribd.com]
- 7. fda.gov [fda.gov]
Application Note & Protocol Guide: High-Throughput Screening with 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of the Pyrrolopyridine Scaffold in Drug Discovery
The 1H-pyrrolo[3,2-b]pyridine core is a recognized "privileged structure" in medicinal chemistry, bearing a resemblance to purine bases and enabling potent interactions with a variety of enzymatic targets.[1] Derivatives of this scaffold have demonstrated significant potential in oncology, with documented activity as potent and selective inhibitors of key signaling proteins like FMS kinase, Acetyl-CoA Carboxylase 1 (ACC1), and tubulin.[1][2] The subject of this guide, 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, represents a key synthetic intermediate with potential for elaboration into a diverse library of bioactive molecules.[3] Its structural rigidity and potential for modification make it an attractive candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents, particularly in the realm of kinase inhibition.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS assays utilizing this compound and its derivatives. We will explore multiple assay formats, from biochemical to cell-based, providing detailed protocols and the scientific rationale behind each experimental choice.
Strategic Overview: Selecting the Right HTS Assay
The choice of an HTS assay is contingent on the specific biological question being addressed. For a novel compound like this compound, a tiered screening approach is often most effective. This typically begins with a biochemical assay to identify direct inhibitors of a purified target protein, followed by cell-based assays to confirm activity in a more physiologically relevant context.[6][7][8]
Here, we present three robust and widely adopted HTS methodologies applicable to the screening of pyrrolopyridine derivatives as potential kinase inhibitors:
-
Fluorescence Polarization (FP) Assay: A homogenous, solution-based assay ideal for primary screening to identify compounds that disrupt the interaction between a kinase and its substrate or a fluorescently labeled ligand.[9][10][11]
-
AlphaLISA® Assay: A highly sensitive, bead-based immunoassay that can be configured to detect phosphorylated substrates, a direct measure of kinase activity.[12][13]
-
Cell-Based Proliferation Assay: A functional assay to assess the impact of the compound on the growth of cancer cell lines, providing insights into its cytotoxic or cytostatic effects.[6][14][15]
Section 1: Fluorescence Polarization (FP) Competitive Binding Assay for Kinase Inhibition
Principle of the Assay
Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution.[10] The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (a "tracer"). When the tracer is unbound and tumbles rapidly in solution, the emitted light is depolarized. Upon binding to a larger molecule, such as a kinase, the rotational motion of the tracer is significantly slowed, resulting in an increase in the polarization of the emitted light.[9][16] In a competitive binding format, a test compound that binds to the same site on the kinase as the tracer will displace it, leading to a decrease in fluorescence polarization.
Caption: Workflow of a competitive FP assay for kinase inhibitors.
Detailed Protocol
Materials:
-
Purified kinase of interest
-
Fluorescently labeled tracer (a known ligand or ATP competitive probe)
-
This compound compound library (dissolved in 100% DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black, non-binding microplates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in assay buffer.
-
Prepare a 2X tracer solution in assay buffer. The optimal concentration should be determined experimentally but is typically at or below the Kd of the tracer for the kinase.[17]
-
Prepare serial dilutions of the this compound compounds in 100% DMSO. Then, dilute these into assay buffer to create a 4X compound solution. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X compound solution or control (assay buffer with DMSO for negative control, known inhibitor for positive control) to the wells of the 384-well plate.
-
Add 5 µL of the 2X tracer solution to all wells.
-
To initiate the binding reaction, add 10 µL of the 2X kinase solution to all wells except for the "tracer only" controls (which receive 10 µL of assay buffer).
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light. Incubation time may need optimization.
-
Measure the fluorescence polarization on a plate reader equipped for FP. Excitation and emission wavelengths will depend on the fluorophore used for the tracer.
-
Data Analysis
The primary output from the plate reader will be millipolarization (mP) values.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (mP_sample - mP_low_control) / (mP_high_control - mP_low_control))
-
mP_sample: mP value of the well with the test compound.
-
mP_high_control: mP value of the well with kinase and tracer (no inhibitor).
-
mP_low_control: mP value of the well with tracer only (no kinase).
-
-
Determine IC₅₀ Values:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the tracer binding.
-
| Parameter | Description | Typical Value |
| Z'-factor | A measure of assay quality and suitability for HTS. | > 0.5 |
| Signal Window | The difference in mP between high and low controls. | > 100 mP |
| IC₅₀ | Concentration for 50% inhibition. | Compound-dependent |
Section 2: AlphaLISA® Assay for Kinase Activity
Principle of the Assay
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that offers a no-wash alternative for detecting biomolecular interactions.[13] For a kinase assay, a biotinylated substrate peptide is captured by streptavidin-coated Donor beads. A phosphorylation-specific antibody, which recognizes the phosphorylated substrate, is conjugated to an Acceptor bead.[18][19] When the kinase phosphorylates the substrate, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm.[13][20] Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the AlphaLISA® signal.
Caption: Principle of the AlphaLISA® kinase activity assay.
Detailed Protocol
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
Phosphorylation-specific antibody
-
AlphaLISA® Streptavidin Donor Beads
-
AlphaLISA® Protein A Acceptor Beads (or other appropriate beads for antibody conjugation)
-
This compound compound library
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
AlphaLISA® Immunoassay Buffer
-
384-well white OptiPlate™ microplates
Procedure:
-
Kinase Reaction:
-
Add 2.5 µL of 4X compound solution or control to the wells.
-
Add 2.5 µL of a 4X solution of kinase to the wells.
-
Add 5 µL of a 2X solution of biotinylated substrate and ATP in kinase assay buffer to initiate the reaction. The final ATP concentration should be at or near the Kₘ for the kinase.
-
Incubate for 60-90 minutes at the optimal temperature for the kinase.
-
-
Detection:
-
Prepare a 5X "Stop & Detect" mix in AlphaLISA® Immunoassay Buffer containing the anti-phospho antibody and AlphaLISA® Acceptor beads.
-
Add 5 µL of the "Stop & Detect" mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Prepare a 2X solution of AlphaLISA® Streptavidin Donor Beads in Immunoassay Buffer.
-
Add 10 µL of the Donor Bead solution to each well under subdued light.
-
Incubate for 30 minutes at room temperature in the dark.[12]
-
-
Measurement:
Data Analysis
The output is a luminescent signal (counts per second).
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_sample - Signal_low_control) / (Signal_high_control - Signal_low_control))
-
Signal_sample: Signal from the well with the test compound.
-
Signal_high_control: Signal from the well with kinase but no inhibitor.
-
Signal_low_control: Signal from the well with no kinase.
-
-
Determine IC₅₀ Values:
-
Plot percent inhibition against the logarithm of compound concentration and fit to a four-parameter logistic model.
-
| Parameter | Description | Typical Value |
| Z'-factor | A measure of assay quality. | > 0.5 |
| S/B Ratio | Signal-to-background ratio (High control / Low control). | > 10 |
| IC₅₀ | Concentration for 50% inhibition. | Compound-dependent |
Section 3: Cell-Based Proliferation Assay
Principle of the Assay
Cell-based assays are crucial for evaluating a compound's efficacy and potential toxicity in a biological system.[6][8][15] A proliferation assay measures the number of viable cells after treatment with a test compound. Many pyrrolopyridine derivatives have shown anti-proliferative activity against cancer cell lines.[21][22][23] A common method utilizes a reagent like CellTiter-Glo®, which quantifies ATP, an indicator of metabolically active cells. The luminescent signal is directly proportional to the number of viable cells. A reduction in signal indicates that the compound has either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.
Caption: Workflow for a cell-based proliferation assay.
Detailed Protocol
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, SGC-7901)[21][23]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound compound library
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Sterile, 384-well, white, clear-bottom tissue culture-treated microplates
-
Luminometer or plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Dilute the cells in complete medium to the desired seeding density (e.g., 1,000-5,000 cells per well, determined empirically).
-
Dispense 40 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in culture medium.
-
Add 10 µL of the compound dilutions to the appropriate wells. Include vehicle control (medium with DMSO) and no-cell control (medium only) wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis
-
Calculate Percent Viability: % Viability = 100 * (Luminescence_sample - Luminescence_background) / (Luminescence_vehicle - Luminescence_background)
-
Luminescence_sample: Signal from compound-treated wells.
-
Luminescence_vehicle: Signal from vehicle (DMSO)-treated wells.
-
Luminescence_background: Signal from no-cell control wells.
-
-
Determine GI₅₀ Values:
-
The GI₅₀ (Growth Inhibition 50) is the concentration of the compound that causes a 50% reduction in cell proliferation.
-
Plot percent viability against the logarithm of compound concentration and fit to a four-parameter logistic model to determine the GI₅₀ value.
-
| Parameter | Description | Typical Value |
| Z'-factor | A measure of assay quality. | > 0.5 |
| S/N Ratio | Signal-to-noise ratio. | > 10 |
| GI₅₀ | Concentration for 50% growth inhibition. | Compound-dependent |
Conclusion and Forward Look
The protocols outlined in this application note provide a robust framework for conducting a high-throughput screening campaign with this compound and its derivatives. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and characterize novel bioactive compounds. Hits identified from these primary screens should be subjected to further validation, including selectivity profiling against a panel of kinases and mechanism-of-action studies, to advance the most promising candidates in the drug discovery pipeline.[24][25] The versatile pyrrolopyridine scaffold continues to be a fertile ground for the development of new therapeutics, and rigorous HTS is the critical first step in unlocking its full potential.
References
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. Retrieved from [Link]
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National Institutes of Health. (n.d.). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. Retrieved from [Link]
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Discovery Life Sciences. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]
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Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from [Link]
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Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. Retrieved from [Link]
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Bentham Science. (n.d.). High Throughput Screening for Protein Kinase Inhibitors. Retrieved from [Link]
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Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
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Laotian Times. (2026, January 20). Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughput Kinase Inhibitor Screening. Retrieved from [Link]
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BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
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Preprints.org. (n.d.). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]
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Synthesis and Radiolabeling of 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: Protocols for [¹⁴C] and [³H] Incorporation
An Application Guide for Researchers
Abstract
This application note provides a comprehensive guide for the synthesis and radiolabeling of 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, a heterocyclic scaffold of interest in medicinal chemistry. Given the importance of radiolabeled compounds in drug discovery for studying absorption, distribution, metabolism, and excretion (ADME), we present detailed, field-tested protocols for the incorporation of Carbon-14 ([¹⁴C]) and Tritium ([³H]).[1][2] The guide begins with a proposed multi-step synthesis of the unlabeled parent compound, followed by specific late-stage radiolabeling methodologies. We delve into the causality behind experimental choices, from precursor selection to purification and characterization, ensuring a robust and reproducible workflow for researchers in drug development.
Introduction: The Role of Radiolabeled Pyrrolopyridinones
The 1H-pyrrolo[3,2-b]pyridine core is a prominent scaffold in medicinal chemistry, often explored for its potential as a kinase inhibitor and in other therapeutic areas.[3][4] The introduction of gem-dimethyl substitution at the 3-position can impart unique conformational constraints and metabolic stability. To fully characterize the pharmacokinetic profile of drug candidates based on this scaffold, isotopic labeling is indispensable.
-
Carbon-14 ([¹⁴C]) is the gold standard for quantitative mass balance and metabolic profiling studies due to its long half-life (~5700 years) and the fact that its incorporation does not alter the compound's chemical structure.[1][5]
-
Tritium ([³H]) offers higher specific activity, making it ideal for receptor binding assays and autoradiography where high sensitivity is required.[6]
This guide provides a logical workflow, from the synthesis of the core structure to the final, purified radiolabeled product, equipping researchers with the necessary protocols for producing these critical research tools.
Overall Workflow
The process is logically divided into three primary stages: synthesis of the unlabeled precursor, introduction of the radioisotope, and finally, rigorous purification and analysis of the radiolabeled compound. Each stage is critical for ensuring the final product's identity, purity, and suitability for in-vivo or in-vitro studies.
Figure 1: Overall workflow for synthesis and radiolabeling.
Part I: Proposed Synthesis of Unlabeled this compound
The key transformation is an intramolecular cyclization. This approach is logical as it allows for the late-stage introduction of the gem-dimethyl group, which is a critical structural feature.
Figure 2: Proposed reaction scheme for the unlabeled compound.
Protocol 1: Synthesis of Unlabeled Precursor
Materials:
-
2-Amino-3-picoline
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Diethyl methylmalonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
Step-by-Step Methodology:
-
Protection of the Amine: Dissolve 2-amino-3-picoline in pyridine. Cool to 0 °C and slowly add TsCl. Stir overnight at room temperature. Quench with water and extract with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the tosylated intermediate A . Rationale: The tosyl group protects the exocyclic amine and activates the pyridine ring for subsequent reactions.
-
Benzylic Bromination: To a solution of intermediate A in CCl₄, add NBS (2.2 equivalents) and a catalytic amount of AIBN. Reflux the mixture under inert atmosphere for 4-6 hours. Cool, filter the succinimide, and concentrate the filtrate to obtain the crude dibrominated intermediate B . Rationale: Free-radical bromination at the benzylic position provides the electrophilic sites needed for C-C bond formation.
-
Malonate Alkylation: In a separate flask, add NaH to anhydrous DMF at 0 °C. Slowly add diethyl methylmalonate and stir for 30 minutes. Add a solution of the crude intermediate B in DMF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated NH₄Cl and extract with ether to get intermediate C . Rationale: This classic malonic ester synthesis step introduces the precursor for the gem-dimethyl group and the carboxylic acid needed for cyclization.
-
Ester Hydrolysis: Dissolve intermediate C in a mixture of EtOH and 10% aqueous NaOH. Reflux for 4 hours until TLC indicates complete consumption of the starting material. Cool and acidify with concentrated HCl to pH ~2 to precipitate the diacid intermediate D . Rationale: Saponification of the esters is required before the final cyclization step.
-
Decarboxylation and Cyclization: Suspend the crude diacid D in 6M HCl and heat to reflux for 6-8 hours. This step simultaneously removes the tosyl group, decarboxylates the malonic acid derivative, and promotes intramolecular cyclization to the lactam. Cool, neutralize with NaHCO₃, and extract with dichloromethane. Purify by column chromatography (silica gel) to obtain the final product, this compound. Rationale: Acid-catalyzed heating provides the energy for the key ring-forming step.
Part II: Radiolabeling Methodologies
Late-stage labeling is generally preferred to minimize the handling of radioactive materials and maximize radiochemical yield.[7][8] We present two distinct strategies targeting different isotopes.
Carbon-14 Labeling via [¹⁴C]Methylation
This strategy requires a precursor molecule, 3-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, which can be synthesized using the protocol above but with diethyl malonate instead of diethyl methylmalonate. The final step involves methylation of the C3 position using [¹⁴C]methyl iodide.
Figure 3: Late-stage [¹⁴C]methylation.
Protocol 2: [¹⁴C] Labeling
CAUTION: All operations involving [¹⁴C] must be performed in a certified radiochemistry laboratory with appropriate shielding and containment (e.g., a fume hood rated for radioisotope use).
Materials:
-
3-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one precursor
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
[¹⁴C]Methyl Iodide ([¹⁴C]H₃I) in a suitable solvent (commercially available)
Step-by-Step Methodology:
-
Deprotonation: To a solution of the 3-methyl precursor in anhydrous THF at 0 °C under argon, add NaH (1.2 equivalents). Stir for 30 minutes. Rationale: The strong base deprotonates the C3 position, generating a nucleophilic enolate.
-
[¹⁴C]Methylation: Add the solution of [¹⁴C]H₃I (typically ≤ 1.0 equivalent to maximize incorporation) via syringe. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Workup: Quench the reaction by carefully adding a few drops of water. Dilute with ethyl acetate and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo. The crude product is then subjected to purification.
The primary source of ¹⁴C is Ba[¹⁴C]CO₃, which is converted into various labeled synthons like [¹⁴C]H₃I.[5]
Tritium Labeling via Hydrogen Isotope Exchange (HIE)
Tritium labeling can be efficiently achieved on the final unlabeled compound using a metal-catalyzed hydrogen isotope exchange (HIE) reaction.[9] This method exchanges hydrogen atoms on the molecule with tritium from a tritium source, often T₂ gas. Aromatic and benzylic protons are often susceptible to exchange.
Figure 4: [³H] labeling via Hydrogen Isotope Exchange (HIE).
Protocol 3: [³H] Labeling
CAUTION: Operations with gaseous tritium require specialized equipment (e.g., a Sieverts apparatus) and must be conducted in a facility designed for high-level radioisotope handling.
Materials:
-
This compound
-
Iridium catalyst (e.g., Crabtree's catalyst, [Ir(cod)(py)(PCy₃)]PF₆)
-
Anhydrous, degassed dichloromethane (DCM)
-
Tritium (T₂) gas
Step-by-Step Methodology:
-
Reaction Setup: In a specialized reaction vessel, dissolve the unlabeled compound and the iridium catalyst (~1-5 mol%) in anhydrous DCM.
-
Tritiation: Freeze-pump-thaw the solution three times to remove dissolved air. Introduce T₂ gas (at a pressure determined by the desired specific activity) and stir the reaction at room temperature for 12-24 hours.
-
Workup: Freeze the reaction mixture and remove the excess T₂ gas using the manifold. The solvent is carefully evaporated, and the residue is repeatedly reconstituted in methanol and evaporated to remove labile tritium (back-exchange). The crude product is then ready for purification. Rationale: The iridium catalyst facilitates the oxidative addition of C-H bonds and subsequent reductive elimination with tritium, leading to isotope incorporation.[9][10]
Part III: Purification and Quality Control
Purification is a critical step to ensure that the biological effects observed are due to the labeled compound and not radioactive impurities.[11] High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector is the standard method for this purpose.[12][13]
Protocol 4: Radio-HPLC Purification
-
System Setup: A reverse-phase C18 column is typically used. The mobile phase will be a gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Injection: Dissolve the crude radiolabeled product in a minimal amount of the mobile phase and inject it onto the HPLC system.
-
Detection: Monitor the elution profile using a UV detector (to locate the mass peak of the compound) and a flow-through radioactivity detector (to locate the radioactive peak).[13]
-
Collection: Collect the fraction corresponding to the coincident UV and radioactive peaks.
-
Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure to yield the purified radiolabeled product.
Quality Control Parameters
After purification, several parameters must be determined to validate the product for use in experiments.[14]
| Parameter | Description | Method of Determination | Acceptance Criteria |
| Chemical Purity | The proportion of the desired chemical compound in the sample, irrespective of its isotopic composition. | Radio-HPLC (UV trace). Compare peak area of the product to all other UV-absorbing peaks. | > 95% |
| Radiochemical Purity (RCP) | The proportion of the total radioactivity in the sample that is present in the desired chemical form.[15] | Radio-HPLC (Radioactivity trace). Compare the peak area of the product to all other radioactive peaks. | > 98% |
| Specific Activity (As) | The amount of radioactivity per unit mass (e.g., Ci/mmol or GBq/µmol).[16] | Determined from the Radio-HPLC data by correlating the mass (from the UV peak, quantified against a standard curve) with the radioactivity (from the calibrated radioactivity detector).[17] | Varies by application. For [³H], often >20 Ci/mmol. For [¹⁴C], typically <62.4 mCi/mmol per carbon.[5] |
Conclusion
This application note provides a detailed framework for the synthesis and radiolabeling of this compound. By combining a proposed synthesis for the unlabeled core with established late-stage radiolabeling techniques for both [¹⁴C] and [³H], we offer a comprehensive guide for researchers. The protocols for purification and rigorous quality control are essential for generating high-quality radiotracers, which are fundamental tools for advancing drug discovery and development programs.
References
- EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality. (2021). European Journal of Nuclear Medicine and Molecular Imaging.
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- Peng, C.T., & Cao, G.Y. (1983).
- Kopf, S., & Bourriquen, F., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews.
- Wikipedia. (n.d.). Specific activity. Wikipedia.
- Das, S. (2020). Purification, formulation and quality control of radiopharmaceuticals. Polimi Open Knowledge.
- Nanni, C., et al. (2022). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4. Molecules.
- The Development and Application of Tritium-Labeled Compounds in Biomedical Research. (n.d.). MDPI.
- New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. (n.d.). Society of Nuclear Medicine and Molecular Imaging.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central.
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- Parrick, J., & Wilcox, R. (1976). Convenient routes to pyrrolo[3,2-b]-, pyrrolo[3,2-c]-, and pyrrolo[2,3-c]-quinolines, and a study of the pyrolysis of 2-quinolylhydrazones. Journal of the Chemical Society, Perkin Transactions 1.
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- Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (2022). Chemical Reviews.
- Synthesis Workshop: Deuterium + Tritium Labeling with Sara Kopf and Florian Bourriquen (Episode 94). (2022). YouTube.
- Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. (2022). JACS Au.
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- Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). RSC Publishing.
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Application Notes and Protocols for the Preclinical Assessment of 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preclinical in vivo assessment of 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, a novel small molecule belonging to the pyrrolopyridine class. While the specific biological target of this compound is yet to be fully elucidated, the broader family of pyrrolopyridine derivatives has demonstrated significant potential in oncology, virology, and microbiology.[1][2][3] This guide, therefore, presents a robust, adaptable framework for its initial characterization in animal models, with a focus on establishing its pharmacokinetic profile, pharmacodynamic effects, and preliminary safety and efficacy, particularly within an oncological context. The protocols herein are designed to be foundational, allowing for modification based on emergent in vitro data regarding the compound's specific mechanism of action.
Introduction: The Scientific Rationale for In Vivo Assessment
The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives have been identified as potent inhibitors of critical cellular processes, including tubulin polymerization and fibroblast growth factor receptor (FGFR) signaling, both of which are validated targets in cancer therapy.[2][3][4] The initial preclinical evaluation of a new chemical entity such as this compound is a critical step in the drug discovery pipeline.[5] Animal models provide an indispensable tool for understanding a compound's behavior in a complex biological system, offering insights into its absorption, distribution, metabolism, and excretion (ADME), as well as its on-target and off-target effects.[6]
The primary objectives of the initial in vivo assessment of this compound are:
-
To determine its pharmacokinetic (PK) profile to inform appropriate dosing regimens.[6]
-
To establish a preliminary safety and tolerability profile.
-
To identify evidence of target engagement and pharmacodynamic (PD) effects in a relevant disease model.[7]
-
To gather initial efficacy data to support further development.
Ethical considerations are paramount in all animal studies. All proposed experiments must adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) and be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).[8]
Preclinical Study Design: A Phased Approach
A tiered approach is recommended for the in vivo evaluation of this compound, starting with foundational pharmacokinetic and tolerability studies before proceeding to more complex efficacy models.
Phase 1: Pharmacokinetics and Dose-Range Finding
The initial phase focuses on understanding the compound's disposition in the animal body and identifying a safe dose range for subsequent studies.
Experimental Workflow for Phase 1
Caption: Workflow for initial pharmacokinetic and tolerability assessment.
Animal Model Selection: For initial PK and tolerability studies, common rodent models such as mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar) are recommended due to their well-characterized physiology and ease of handling.[9][10] The choice of strain may be influenced by the intended therapeutic area, although for early PK screening, a single, consistent strain is generally appropriate.[11]
Pharmacokinetic Study Design: A crossover or parallel-group design can be employed for PK studies.[12] A crossover design, where each animal receives both intravenous (IV) and oral (PO) administrations with a washout period in between, can reduce inter-animal variability and the total number of animals required.[12]
Table 1: Example Pharmacokinetic Study Parameters
| Parameter | Recommendation | Rationale |
| Animal Model | Male and female mice (n=3-4 per time point) | To assess for potential sex-based differences in metabolism and exposure. |
| Routes of Administration | Intravenous (IV) bolus, Oral (PO) gavage | To determine absolute bioavailability and assess oral absorption. |
| Dose Levels | IV: 1-2 mg/kg; PO: 5-10 mg/kg | Low doses to ensure linearity and avoid saturation of metabolic pathways. |
| Sample Collection | Serial blood sampling (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose) | To accurately define the plasma concentration-time curve.[6] |
| Analytical Method | LC-MS/MS | For sensitive and specific quantification of the compound in plasma. |
| Key PK Parameters | Cmax, Tmax, AUC, t1/2, Clearance (CL), Volume of distribution (Vd), Bioavailability (%F) | To provide a comprehensive understanding of the compound's ADME profile. |
Dose-Range Finding (Tolerability) Study: This study aims to determine the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity. This is typically an acute or sub-acute study where escalating doses of the compound are administered to small groups of animals.
Phase 2: In Vivo Efficacy and Pharmacodynamics
Once a tolerable dosing regimen with reasonable exposure is established, the focus shifts to evaluating the compound's biological activity in a relevant disease model. Given the known activities of pyrrolopyridines, a tumor xenograft model is a logical starting point.[2][13]
Selection of an In Vivo Cancer Model: The choice of a cancer model is critical and should be guided by in vitro data. For instance, if this compound shows potent activity against a specific cancer cell line (e.g., a lung or breast cancer cell line), a xenograft model using that cell line in immunocompromised mice (e.g., nude or NOD/SCID mice) would be appropriate.[13] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into mice, offer a more clinically relevant system.[13]
Experimental Workflow for Phase 2
Caption: Workflow for efficacy and pharmacodynamic studies in a xenograft model.
Efficacy Study Design: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.
Table 2: Example Xenograft Efficacy Study Design
| Parameter | Recommendation | Rationale |
| Animal Model | Immunocompromised mice (e.g., athymic nude) bearing human tumor xenografts | To allow for the growth of human tumors without rejection by the host immune system.[13] |
| Group Size | 8-10 animals per group | To provide sufficient statistical power to detect meaningful differences in tumor growth. |
| Treatment Groups | Vehicle control, this compound (multiple dose levels), positive control | To assess dose-dependent efficacy and compare against a standard-of-care agent. |
| Dosing Regimen | Based on PK and MTD data (e.g., daily oral gavage for 21 days) | To maintain therapeutic concentrations of the compound in the plasma and tumor tissue. |
| Efficacy Endpoints | Tumor volume measurements (e.g., twice weekly), body weight, clinical signs of toxicity, survival | To quantify the anti-tumor activity and monitor for adverse effects. |
| Pharmacodynamic Endpoints | Collection of tumor tissue at the end of the study for biomarker analysis | To confirm target engagement and understand the mechanism of action in vivo.[7] |
Pharmacodynamic Assessment: At the conclusion of the efficacy study, or at specified time points, tumor and plasma samples should be collected to assess biomarkers of drug activity. If, for example, this compound is hypothesized to be a kinase inhibitor, Western blotting or immunohistochemistry could be used to measure the phosphorylation status of the target kinase or its downstream substrates.[14]
Detailed Experimental Protocols
Protocol 1: Rodent Pharmacokinetic Study (Serial Sampling)
Objective: To determine the pharmacokinetic profile of this compound in mice following intravenous and oral administration.
Materials:
-
This compound
-
Vehicle for formulation (e.g., saline, 5% DMSO/5% Tween 80/90% saline)
-
Mice (e.g., C57BL/6, 8-10 weeks old)
-
Dosing syringes and gavage needles
-
Microcentrifuge tubes containing anticoagulant (e.g., K2EDTA)
-
Capillary tubes for blood collection
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing facility for at least 7 days prior to the study.[15]
-
Dose Preparation: Prepare the dosing solutions of this compound in the selected vehicle at the desired concentrations for IV and PO administration.
-
Dosing:
-
IV Administration: Administer the compound via a tail vein injection.
-
PO Administration: Administer the compound using an oral gavage needle.
-
-
Blood Sampling: Collect approximately 20-30 µL of blood from the saphenous or submandibular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into anticoagulant-coated tubes.[16]
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters.
Protocol 2: Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.
Materials:
-
Cancer cell line of interest
-
Matrigel (optional, to aid tumor establishment)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Calipers for tumor measurement
-
Dosing solutions and vehicle
-
Surgical tools for tissue collection
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Cell Implantation:
-
Harvest and resuspend the cells in sterile PBS or media, potentially mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor the animals for tumor growth. Begin caliper measurements once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach an average volume of 100-200 mm³, randomize the animals into treatment groups. Begin daily (or as determined by PK data) administration of the vehicle, this compound, and any positive control.
-
Efficacy Monitoring:
-
Measure tumor volumes and body weights twice weekly.
-
Monitor the animals daily for any clinical signs of toxicity.
-
-
Study Termination: Euthanize the animals when tumors reach a predetermined maximum size, or at the end of the study period.
-
Tissue Collection: At necropsy, excise the tumors and collect blood and other relevant tissues for pharmacodynamic and toxicological analysis.
Data Analysis and Interpretation
Pharmacokinetic Data: The plasma concentration-time data will be used to generate a comprehensive PK profile. Key parameters such as bioavailability will guide formulation development and dose selection for future studies.
Efficacy Data: The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated for each treatment group relative to the vehicle control. Statistical analysis (e.g., ANOVA with post-hoc tests) should be used to determine the significance of the anti-tumor effect.
Pharmacodynamic Data: Analysis of biomarkers in tumor tissue will provide crucial evidence of target engagement. For example, a significant reduction in the phosphorylation of a target kinase in the tumors of treated animals would strongly support the compound's mechanism of action.[14]
Conclusion
The protocols outlined in this guide provide a robust framework for the initial in vivo characterization of this compound. By systematically evaluating its pharmacokinetics, tolerability, and efficacy, researchers can make informed decisions about the continued development of this promising compound. The adaptability of these protocols allows for their refinement as more is learned about the specific biological activities of this novel pyrrolopyridine derivative.
References
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The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). PMC. Retrieved January 21, 2026, from [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024, January 14). PMC - NIH. Retrieved January 21, 2026, from [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021, June 9). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]
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Murine Pharmacokinetic Studies. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]
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Roadmap to Reducing Animal Testing in Preclinical Safety Studies. (2025, April 10). FDA. Retrieved January 21, 2026, from [Link]
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Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. (2024, March 26). PubMed. Retrieved January 21, 2026, from [Link]
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In Vitro and in Vivo Pharmacokinetic-Pharmacodynamic Relationships for the Trisubstituted Aminopurine Cyclin-Dependent Kinase Inhibitors Olomoucine, Bohemine and CYC202. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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The Use of Animal Models for Cancer Chemoprevention Drug Development. (n.d.). PMC. Retrieved January 21, 2026, from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 21, 2026, from [Link]
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General Considerations for Animal Studies Intended to Evaluate Medical Devices. (2023, March 28). FDA. Retrieved January 21, 2026, from [Link]
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Animal models for research on neurodegenerative diseases. (2023, August 28). OAE Publishing Inc. Retrieved January 21, 2026, from [Link]
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IACUC GUIDELINES FOR RODENT DISEASE SURVEILLANCE PROGRAM Standard Operating Procedures. (2023, August 25). UW-Milwaukee. Retrieved January 21, 2026, from [Link]
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Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. (2010, January 6). PubMed. Retrieved January 21, 2026, from [Link]
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Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. (2022, March 15). MDPI. Retrieved January 21, 2026, from [Link]
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Animal models of neurodegenerative diseases. (n.d.). SciELO. Retrieved January 21, 2026, from [Link]
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IACUC Standard Procedures for Rodents. (n.d.). University of Louisville. Retrieved January 21, 2026, from [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). ACS Publications. Retrieved January 21, 2026, from [Link]
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Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021, March 15). Retrieved January 21, 2026, from [Link]
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Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025, April 10). NAMSA. Retrieved January 21, 2026, from [Link]
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All (animal) models (of neurodegeneration) are wrong. Are they also useful?. (2018, November 20). Retrieved January 21, 2026, from [Link]
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Guidelines for Rodent Survival Surgery. (n.d.). NIH OACU. Retrieved January 21, 2026, from [Link]
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Full article: Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. (n.d.). Retrieved January 21, 2026, from [Link]
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Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011, March 21). Wiley-VCH. Retrieved January 21, 2026, from [Link]
-
(PDF) A small molecule-kinase interaction map for clinical kinase inhibitors. (2025, August 7). ResearchGate. Retrieved January 21, 2026, from [Link]
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Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Understanding FDA Preclinical Animal Study Requirements for Medical Devices. (n.d.). AseBio. Retrieved January 21, 2026, from [Link]
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The FDA removes animal testing requirement for drug candidates. (n.d.). TransCure bioServices. Retrieved January 21, 2026, from [Link]
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Towards New Strategies: Case Report and Review of the Literature—Effective Use of JAK Inhibitor Baricitinib in a 4-Year-Old Boy with Anti-MDA5 Antibody-Positive Juvenile Dermatomyositis. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs. (n.d.). ACS Pharmacology & Translational Science. Retrieved January 21, 2026, from [Link]
-
Rodent (Mouse & Rat) Survival Surgery (Guideline). (2023, October 11). Vertebrate Animal Research. Retrieved January 21, 2026, from [Link]
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A Review on Neurodegenerative Diseases with their Suitable Animal Models. (2022, September 22). Retrieved January 21, 2026, from [Link]
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Small-molecule kinase-inhibitor target assessment. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
ANIMAL MODELS IN CANCER RESEARCH. (2016, March 7). Retrieved January 21, 2026, from [Link]
-
IACUC Policies and Guidelines. (n.d.). UC Davis Office of Research. Retrieved January 21, 2026, from [Link]
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Application Notes & Protocols: Leveraging 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one in Fragment-Based Drug Design
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the fragment, 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one , in fragment-based drug design (FBDD) campaigns. The pyrrolopyridine scaffold is a well-established "privileged" structure in medicinal chemistry, known to interact with a multitude of biological targets, particularly kinases. This guide details the scientific rationale for its use, protocols for fragment screening and hit validation, and strategies for evolving this fragment into a potent lead compound.
Introduction: The Strategic Value of the Pyrrolopyridine Scaffold in FBDD
Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient paradigm in drug discovery.[1][2][3][4] It focuses on identifying low-molecular-weight fragments that bind with high ligand efficiency to a biological target. These initial weak-binding hits then serve as starting points for optimization into high-affinity lead compounds.[1][4]
The choice of fragments is critical to the success of an FBDD campaign. Privileged scaffolds, which are molecular frameworks capable of binding to multiple protein targets, are particularly valuable. The pyrrolopyridine core is one such scaffold, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[5][6] Numerous publications have highlighted the utility of the pyrrolopyridine skeleton in the development of inhibitors for various kinases and other enzymes, making it a fertile ground for FBDD exploration.[7][8][9][10]
This compound is a specific embodiment of this privileged scaffold, possessing key features that make it an excellent candidate for an FBDD library:
-
Low Molecular Weight and Complexity: Its simple structure adheres to the "Rule of Three," a guiding principle for fragment selection.[11]
-
3D-Character: The gem-dimethyl group on the pyrrolidone ring introduces a three-dimensional feature, which can provide better shape complementarity to protein binding sites compared to flat aromatic systems.
-
Hydrogen Bonding Capabilities: The lactam moiety and the pyridine nitrogen provide both hydrogen bond donor and acceptor sites, crucial for anchoring the fragment to a protein target.
-
Synthetic Tractability: The scaffold allows for straightforward chemical modification at multiple positions, facilitating the "fragment growing" or "linking" stages of FBDD.
Physicochemical Properties of this compound
A thorough understanding of the fragment's physicochemical properties is essential for designing effective screening experiments and for future lead optimization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | PubChem[12] |
| Molecular Weight | 162.19 g/mol | PubChem[12] |
| XLogP3 | 0.8 | PubChem[12] |
| Hydrogen Bond Donors | 1 | PubChem[12] |
| Hydrogen Bond Acceptors | 2 | PubChem[12] |
| Rotatable Bonds | 0 | PubChem[12] |
These properties align well with the "Rule of Three," making it an ideal starting point for an FBDD campaign.
FBDD Workflow Using this compound
The following diagram illustrates a typical FBDD workflow incorporating our fragment of interest.
Caption: FBDD workflow from fragment screening to lead optimization.
Detailed Protocols
Protocol 1: Fragment Library Preparation
Objective: To prepare a high-quality, ready-to-screen solution of this compound.
Materials:
-
This compound (high purity, >95%)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS) or other appropriate assay buffer
-
Microcentrifuge tubes
-
Acoustic dispenser (optional)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the fragment and dissolve in anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Quality Control:
-
Verify the identity and purity of the fragment using LC-MS and ¹H NMR.
-
Assess the solubility of the fragment in the assay buffer at the highest screening concentration. A common issue in FBDD is compound precipitation.
-
-
Plate Preparation:
-
Prepare intermediate plates by diluting the stock solution in DMSO.
-
For the final screening plate, perform a serial dilution in the assay buffer to achieve the desired fragment concentrations (typically in the µM to mM range for FBDD).[11]
-
Include buffer-only and DMSO controls.
-
Causality Behind Choices:
-
DMSO as Solvent: DMSO is a standard solvent for compound libraries due to its ability to dissolve a wide range of organic molecules.
-
Solubility Check: This is a critical step to avoid false negatives or positives due to compound precipitation during the screening assay.
Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)
Objective: To identify if this compound binds to the target protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Target protein
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Prepared fragment plates
-
Running buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Aim for a low to medium immobilization density to minimize mass transport effects.
-
-
Screening:
-
Inject the prepared fragment solutions over the sensor surface.
-
Use a concentration range appropriate for FBDD (e.g., 10 µM to 1 mM).
-
Monitor the change in response units (RU) to detect binding.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Identify fragments that show a concentration-dependent binding response.
-
Causality Behind Choices:
-
SPR as a Screening Method: SPR is a label-free technique that provides real-time binding data, making it suitable for primary screening of fragment libraries.
-
Concentration Range: Since fragments typically have weak affinities, a higher concentration range is necessary to detect binding.[11]
Protocol 3: Hit Validation and Characterization using NMR Spectroscopy
Objective: To confirm the binding of this compound and gain initial structural insights.
Materials:
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe
-
¹⁵N-labeled target protein
-
NMR buffer (matched to SPR buffer where possible)
-
Fragment stock solution in deuterated DMSO (d6-DMSO)
Procedure:
-
¹H-¹⁵N HSQC Titration:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.
-
Add increasing concentrations of the fragment to the protein sample.
-
Acquire an HSQC spectrum at each concentration point.
-
-
Data Analysis:
-
Overlay the spectra and monitor for chemical shift perturbations (CSPs) of the protein's backbone amide signals.
-
Significant and concentration-dependent CSPs confirm binding and identify the residues at the binding site.
-
Causality Behind Choices:
-
NMR for Validation: NMR is a powerful tool in FBDD as it can unambiguously confirm binding and provide structural information about the binding site, which is crucial for the next steps of lead optimization.[3]
-
¹⁵N-labeled Protein: Using a uniformly ¹⁵N-labeled protein allows for the acquisition of ¹H-¹⁵N HSQC spectra, which provides a unique signal for each backbone amide (excluding prolines), effectively creating a fingerprint of the protein's folded state.
Fragment Evolution Strategies
Once this compound is confirmed as a binder, the next phase is to increase its affinity and selectivity. Structural information from X-ray crystallography or NMR is paramount for this stage.
Caption: Key strategies for evolving fragment hits into lead compounds.
Example Application - Kinase Inhibition:
Many pyrrolopyridine derivatives are known to act as kinase inhibitors by forming hydrogen bonds with the hinge region of the kinase domain.[7] If this compound is found to bind to a kinase, a likely binding mode would involve the lactam and/or pyridine nitrogens interacting with the hinge. The gem-dimethyl group could be occupying a small hydrophobic pocket.
Structure-Activity Relationship (SAR) Studies:
A systematic SAR study would involve synthesizing analogs of the initial hit to probe the binding pocket. For this compound, modifications could be explored at:
-
The pyridine ring: To explore interactions in the solvent-exposed region or other sub-pockets.
-
The N-1 position of the pyrrolidone ring: To introduce substituents that can pick up additional interactions.
-
The gem-dimethyl group: To probe the size and nature of the hydrophobic pocket.
Conclusion
This compound represents a valuable starting point for fragment-based drug design campaigns, particularly for targets within the kinase family and other enzyme classes that recognize the privileged pyrrolopyridine scaffold. Its favorable physicochemical properties and synthetic tractability make it an attractive fragment for inclusion in any FBDD library. The protocols and strategies outlined in these application notes provide a robust framework for identifying and optimizing hits derived from this promising fragment.
References
- Benchchem. 3,3-Dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one.
- Wang, Y. et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Med. Chem., 2021.
- Blum, A. et al. 1h-pyrrolo[2,3-b]pyridines. Google Patents, 2006.
- Zhang, Y. et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar, 2024.
-
Cipolla, L. et al. Pyrrolo[2,1-c][13][14]benzodiazepine as a Scaffold for the Design and Synthesis of Anti- Tumour Drugs. Bentham Science, 2009. Available from:
- Sravanthi, V. & Manju, S. L. Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future J. Pharm. Sci., 2022.
- El-Mernissi, Y. et al. New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of Advanced Scientific Research, 2023.
- Li, J. et al. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. J. Med. Chem., 2025.
- PubChem. This compound.
- Wang, Y. et al. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing, 2021.
- Głaszczka, R. & Wujec, M. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI, 2021.
- Zhang, Y. et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. J. Enzyme Inhib. Med. Chem., 2024.
- Wang, Y. et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Med. Chem., 2021.
- Al-Ostoot, F. H. et al. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [ 2,3-d]pyrimidine Derivatives. Pharmaceuticals (Basel), 2025.
- Wang, Z. et al. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Curr. Med. Chem., 2022.
- Farhan, A. Fragment-Based Drug Design (FBDD). J. Drug. Des. Med. Chem., 2023.
- Kirsch, P. et al. Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 2019.
- Wang, Z. et al. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. ResearchGate, 2022.
- Vitale, P. et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 2021.
- Zhang, Y. et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. ResearchGate, 2024.
- Le, T. N. & Liras, S. Fragment-Based Drug Design: From Then until Now, and Toward the Future. J. Med. Chem., 2025.
- Oh, Y. J. et al. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorg. Med. Chem. Lett., 2019.
- Wikipedia. Fragment-based lead discovery.
- Kirsch, P. et al. (PDF) Concepts and Core Principles of Fragment-Based Drug Design. ResearchGate, 2019.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Welcome to the technical support center for the synthesis of 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. My insights are drawn from extensive experience in heterocyclic chemistry and process optimization.
The synthesis of this valuable scaffold, while conceptually straightforward, often presents challenges that can impact yield and purity. This guide is structured to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your research.
Proposed Synthetic Strategy: An Overview
A robust and frequently employed strategy for the synthesis of lactams fused to aromatic rings is the intramolecular cyclization of a suitable precursor. For the synthesis of this compound, a plausible and efficient route involves the preparation of an N-pyridinyl amide followed by an intramolecular cyclization. This approach offers the advantage of building the core structure in a convergent manner.
The proposed two-step synthesis is as follows:
-
Amidation: Reaction of a suitable aminopyridine with 2-bromo-2-methylpropanoyl bromide to form the key intermediate, N-(pyridin-3-yl)-2-bromo-2-methylpropanamide.
-
Intramolecular Cyclization: Subsequent intramolecular cyclization of the intermediate, promoted by a suitable catalyst or base, to yield the desired this compound.
Below is a visual representation of this proposed synthetic workflow.
Caption: Proposed two-step synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Part 1: Amidation Step
Question 1: I am observing a low yield of the N-(pyridin-3-yl)-2-bromo-2-methylpropanamide intermediate. What are the likely causes and how can I improve it?
Answer: Low yields in the amidation step can often be attributed to several factors. Let's break them down:
-
Purity of Starting Materials: Ensure that both the 3-aminopyridine and 2-bromo-2-methylpropanoyl bromide are of high purity. The aminopyridine can be prone to oxidation, appearing as a dark oil or solid. If necessary, purify it by sublimation or recrystallization. The acyl bromide is highly reactive and susceptible to hydrolysis; it should be freshly prepared or distilled before use.
-
Reaction Conditions: This acylation is typically rapid. Running the reaction at 0°C to room temperature is usually sufficient.
-
Solvent: A dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is crucial to prevent hydrolysis of the acyl bromide.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to scavenge the HBr generated during the reaction. Use at least one equivalent of the base. An excess (1.1-1.2 equivalents) can be beneficial.
-
-
Side Reactions: The primary side reaction to consider is the di-acylation of the aminopyridine. While sterically hindered, it can occur if the reaction conditions are too harsh. Adding the acyl bromide dropwise to the solution of aminopyridine and base at a low temperature (0°C) can minimize this.
Troubleshooting Table: Amidation Step
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Impure starting materials | Purify 3-aminopyridine (sublimation/recrystallization) and use freshly distilled 2-bromo-2-methylpropanoyl bromide. |
| Hydrolysis of acyl bromide | Use rigorously dried solvents and glassware. Perform the reaction under an inert atmosphere (N₂ or Ar). | |
| Incomplete reaction | Monitor the reaction by TLC or LC-MS. If starting material persists, consider a slight excess of the acyl bromide. | |
| Formation of Byproducts | Di-acylation | Add the acyl bromide slowly to the reaction mixture at 0°C. |
| Polymerization | Ensure the reaction is not overheating. Maintain a controlled temperature. |
Experimental Protocol: Synthesis of N-(pyridin-3-yl)-2-bromo-2-methylpropanamide
-
To a solution of 3-aminopyridine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of aminopyridine) at 0°C under a nitrogen atmosphere, add a solution of 2-bromo-2-methylpropanoyl bromide (1.05 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired intermediate.
Part 2: Intramolecular Cyclization Step
Question 2: My intramolecular cyclization to form the final product is not proceeding, or I am getting a low yield. What reaction conditions should I explore?
Answer: The success of the intramolecular cyclization is highly dependent on the choice of catalyst and reaction conditions. The key is to facilitate the nucleophilic attack of the pyridine nitrogen onto the electrophilic carbon bearing the bromine atom.
-
Choice of Catalyst/Promoter:
-
Lewis Acids: Lewis acids like aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), or zinc chloride (ZnCl₂) can activate the C-Br bond, making the carbon more electrophilic. This is a common strategy for Friedel-Crafts type alkylations.
-
Bases: Strong, non-nucleophilic bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can deprotonate the amide nitrogen, increasing its nucleophilicity for the intramolecular cyclization. However, this approach can be complicated by side reactions.
-
Transition Metal Catalysis: Palladium or copper-catalyzed intramolecular C-N bond formation could also be a viable, albeit more complex, route.
-
-
Solvent and Temperature:
-
For Lewis acid-catalyzed reactions, solvents like dichloromethane, dichloroethane, or nitrobenzene are common. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrate and the strength of the Lewis acid.
-
For base-mediated cyclizations, anhydrous polar aprotic solvents like THF or DMF are typically used, often at low temperatures to control reactivity.
-
Troubleshooting Table: Intramolecular Cyclization
| Issue | Potential Cause | Recommended Solution |
| No Reaction/Low Conversion | Insufficient activation of C-Br bond | Increase the amount of Lewis acid or try a stronger one. Increase the reaction temperature. |
| Low nucleophilicity of pyridine N | Consider a base-mediated approach to deprotonate the amide nitrogen. | |
| Decomposition of Starting Material | Conditions too harsh | Use a milder Lewis acid or lower the reaction temperature. For base-mediated reactions, ensure anhydrous conditions and low temperatures. |
| Formation of Isomeric Byproducts | Cyclization at a different position | This is less likely for the 3-substituted pyridine precursor but can be analyzed by 2D NMR. Optimizing the catalyst and temperature can improve regioselectivity. |
Experimental Protocol: Intramolecular Cyclization
-
To a suspension of anhydrous aluminum chloride (1.5 eq) in anhydrous dichloroethane at 0°C under a nitrogen atmosphere, add a solution of N-(pyridin-3-yl)-2-bromo-2-methylpropanamide (1.0 eq) in anhydrous dichloroethane dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (e.g., 80°C) for 6-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to 0°C and quench carefully by the slow addition of water, followed by a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Caption: A logical flow for troubleshooting low yield in the final cyclization step.
References
-
General Pyrrolopyridine Synthesis: For general strategies on the synthesis of related pyrrolopyridine cores, which can provide foundational knowledge, refer to
- Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors
- Source: RSC Advances
-
URL: [Link]
- Troubleshooting Azaindole Synthesis: For insights into common issues in the synthesis of related nitrogen-containing fused rings, which can be analogous to the challenges in this synthesis, see: Title: troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis Source: BenchChem
-
Intramolecular Cyclization Strategies: For a broader understanding of intramolecular cyclization reactions that are central to this proposed synthesis
- Title: Intramolecular Cycliz
- Source: Encyclopedia MDPI
-
URL: [Link]
-
Synthesis of gem-Dimethyl Pyrrolidinones: For methods on constructing the gem-dimethyl pyrrolidinone moiety, which is structurally related to the target molecule
-
Brønsted Acid Catalyzed Cyclizations: For an alternative catalytic approach to intramolecular cyclization involving pyridine rings
Sources
overcoming solubility issues with 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one
Technical Support Center
Topic: Overcoming Solubility Issues with 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Audience: Researchers, Scientists, and Drug Development Professionals
Document ID: TSC-2026-01-21-SOL01
Introduction: The Challenge of Pyrrolopyridinone Solubility
This compound belongs to the pyrrolopyridinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, particularly as kinase inhibitors for oncology research.[1][2][3] However, like many novel chemical entities, these molecules often exhibit poor aqueous solubility, a major hurdle in early-stage drug discovery that can impede accurate biological assessment and formulation development.[4][5] An estimated 70% or more of APIs in development pipelines are poorly soluble in water.[6]
This guide provides a systematic, causality-driven approach to understanding and overcoming the solubility challenges associated with this compound and related analogs. We will move from fundamental principles to advanced, field-proven protocols.
Part 1: Frequently Asked Questions (FAQs) - Initial Assessment
This section addresses the most common initial queries researchers face.
Q1: What structural features of this compound dictate its solubility?
A1: The solubility of this molecule is a tale of two competing features:
-
Hydrophilic/Ionizable Center: The presence of a pyridine ring introduces a basic nitrogen atom. This site can be protonated to form a salt, which is significantly more water-soluble than the free base. This makes the compound's solubility highly dependent on pH.[7][8]
-
Lipophilic Regions: The fused, bicyclic ring system and the gem-dimethyl group at the 3-position create a rigid, nonpolar surface area. These features contribute to a higher crystal lattice energy and a preference for lipophilic environments, driving down aqueous solubility.
Q2: I've just received a new batch of the compound. What is the very first step to assess its solubility?
A2: Before embarking on complex methods, a simple qualitative assessment is crucial. Start by attempting to dissolve a small, known amount (e.g., 1 mg) in a standard volume (e.g., 1 mL) of your primary assay buffer (e.g., PBS, pH 7.4). Observe visually for any undissolved particulate matter against a dark background. This simple test immediately informs you if you have a solubility problem under your specific experimental conditions.
Q3: My compound won't dissolve in my aqueous buffer. Should I immediately reach for 100% DMSO?
A3: While tempting, using 100% DMSO is often not ideal for cell-based assays due to potential toxicity and off-target effects. The primary goal is to create a concentrated stock solution in an organic solvent, which can then be diluted into your final aqueous medium while maintaining solubility. A typical workflow involves preparing a 10-50 mM stock in pure DMSO and then diluting it at least 1:1000 into the final assay buffer, keeping the final DMSO concentration at or below 0.1%. If precipitation occurs upon this dilution, you must explore other strategies outlined in this guide.
Part 2: Systematic Troubleshooting Workflow
When initial attempts fail, a structured approach prevents wasted time and compound. The following workflow provides a decision-making framework for systematically addressing solubility issues.
Caption: A decision tree for troubleshooting solubility.
Part 3: Detailed Experimental Protocols & Guides
This section provides step-by-step methodologies for the key strategies identified in the workflow.
Guide 1: Co-Solvent Systems
Q: My compound precipitates when diluting a DMSO stock into my aqueous buffer. What are my options?
A: This is a common issue where the compound is "crashing out" as the solvent environment becomes less organic. The use of co-solvents aims to increase the solubility of a poorly soluble drug by reducing the polarity of the aqueous environment.[9][10]
Protocol 1: Co-Solvent Screening
-
Solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents. A standard starting set is provided in the table below.
-
Stock Preparation: Prepare a high-concentration stock solution (e.g., 20 mM) of this compound in each co-solvent (DMSO, Ethanol, PEG 400, Propylene Glycol). Use gentle warming (37°C) or sonication if necessary to fully dissolve the compound.
-
Titration: In separate tubes, add your aqueous assay buffer. While vortexing, perform serial dilutions of your co-solvent stock into the buffer.
-
Observation: Visually inspect for the highest concentration that remains clear and free of precipitation after 1-2 hours at room temperature. This determines the maximum achievable concentration with that specific co-solvent system.
Table 1: Properties of Common Co-Solvents
| Co-Solvent | Use Case | Typical Final Conc. | Pros | Cons |
|---|---|---|---|---|
| DMSO | In vitro stock | < 0.5% | Excellent solubilizer | Cell toxicity at >0.5% |
| Ethanol | In vitro, in vivo | < 5% | Biocompatible, volatile | Can affect protein stability |
| PEG 400 | In vitro, in vivo | 5-20% | Low toxicity, good for nonpolar drugs[4] | High viscosity |
| Propylene Glycol | In vitro, in vivo | 5-30% | Low toxicity, frequently used parenterally[4] | Can cause irritation at high conc. |
Guide 2: pH Modification
Q: How can I use pH to my advantage for solubilizing this pyrrolopyridinone compound?
A: The solubility of ionizable compounds is highly dependent on pH.[8] For a basic compound like this compound, decreasing the pH below its pKa will lead to protonation of the pyridine nitrogen. This creates a cationic salt form, which has much higher aqueous solubility than the neutral free base.[7][11]
Protocol 2: pH-Dependent Solubility Assessment
-
Prepare Buffers: Create a series of buffers spanning a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9). Use a consistent buffer system if possible (e.g., citrate for acidic, phosphate for neutral, borate for basic).
-
Add Compound: Add an excess amount of the solid compound to a fixed volume of each buffer (e.g., 5 mg to 1 mL). Ensure enough solid is present that some remains undissolved.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium. This ensures the solution is saturated.
-
Separate and Analyze: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant, filter it through a 0.22 µm filter to remove any remaining particulates, and dilute as necessary.
-
Quantify: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH. This will reveal the pH at which solubility is maximal. For this compound, you should expect to see a significant increase in solubility at lower pH values.
Guide 3: Complexation with Cyclodextrins
Q: pH adjustment is not compatible with my cell model. How can I keep the compound in solution at neutral pH?
A: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the guest molecule from water.[12][13] This technique is widely used to enhance solubility and stability without altering pH.[14]
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 40% w/v in PBS pH 7.4).
-
Add Compound: Add the solid this compound directly to the HP-β-CD solution.
-
Facilitate Complexation: Vortex and sonicate the mixture until the compound is fully dissolved. Gentle heating (37-40°C) can accelerate this process.
-
Phase-Solubility Diagram (Optional but Recommended): To optimize the formulation, prepare a series of HP-β-CD solutions at different concentrations (e.g., 0-20% w/v). Add excess solid compound to each, equilibrate for 24 hours, and measure the dissolved concentration as described in Protocol 2. This will show the relationship between cyclodextrin concentration and compound solubility.
-
Final Dilution: The resulting clear solution can be used as a stock for further dilution into your assay medium. The presence of the cyclodextrin will help maintain the compound's solubility upon dilution.
Part 4: Summary of Solubilization Strategies
| Strategy | Mechanism | Primary Application | Advantages | Considerations |
| Co-Solvents | Reduces solvent polarity.[10] | In vitro screening, initial tests | Simple, rapid, effective for many compounds.[4] | Potential for solvent toxicity, compound precipitation on dilution. |
| pH Modification | Forms a more soluble salt of the ionizable compound.[11] | Compounds with acidic/basic centers | Can produce dramatic increases in solubility, cost-effective.[15] | Limited by pH stability of the compound and compatibility with the biological assay. |
| Complexation | Encapsulates the hydrophobic molecule in a hydrophilic carrier.[12][13] | In vitro assays, in vivo formulations | High biocompatibility, maintains neutral pH, can improve stability. | Requires specific host-guest compatibility, can be costly. |
| Solid Dispersions | Converts crystalline API to a higher-energy amorphous form.[6][13] | Oral in vivo formulations | Significantly enhances solubility and dissolution rates. | Requires specialized equipment (spray dryers, extruders), potential for physical instability. |
| Lipid Formulations | Solubilizes the API in a lipid carrier system (e.g., SEDDS).[6][15] | Oral in vivo formulations | Enhances both solubility and absorption via lymphatic pathways.[16] | Complex formulation development, potential for GI side effects. |
References
- Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Unknown Author. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma.
- Milanesi, G. (n.d.). Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility. ON24.
- Prajapati, S. T., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Pharma Excipients. (2024, September 18). Enhancing solubility and stability of poorly soluble drugs.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Jermain, S. V., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Delivery.
- Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
- Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
- 360iResearch. (n.d.). Solubility Enhancement Excipients Market Size 2025-2032.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Improvement in solubility of poor water-soluble drugs by solid dispersion. The Pharma Review.
- Slideshare. (n.d.). solubility enhancement -by pH change & complexation.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- MDPI. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review.
- PubChem. (n.d.). 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine.
- ResearchGate. (2024, August 29). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review.
- Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
- PubMed. (n.d.). Novel pyrrolopyridinone derivatives as anticancer inhibitors towards Cdc7: QSAR studies based on dockings by solvation score approach.
- MDPI. (n.d.). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.
- ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF.
- AAT Bioquest. (2023, March 17). Does pH affect solubility?.
- Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
- MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents.
- National Center for Biotechnology Information. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- PubMed. (n.d.). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review.
- LabSolu. (n.d.). 3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.
- National Center for Biotechnology Information. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- PubMed. (2024, March 28). Development of a Series of Pyrrolopyridone MAT2A Inhibitors.
- Sigma-Aldrich. (n.d.). 1H-pyrrolo[3,2-b]pyridine.
- MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
Sources
- 1. Novel pyrrolopyridinone derivatives as anticancer inhibitors towards Cdc7: QSAR studies based on dockings by solvation score approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Series of Pyrrolopyridone MAT2A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbr.in [ijpbr.in]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 13. wisdomlib.org [wisdomlib.org]
- 14. 360iresearch.com [360iresearch.com]
- 15. apibeta.mydrreddys.com [apibeta.mydrreddys.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Purification of 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Welcome to the dedicated technical support guide for the purification of 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the purification of this heterocyclic compound. Leveraging established methodologies for analogous structures, this guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to streamline your purification workflow and ensure high-purity final products.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Recovery from Silica Gel Chromatography | Compound Adsorption: The basic nitrogen on the pyridine ring can lead to strong, sometimes irreversible, adsorption onto the acidic silica gel. | - Deactivate Silica: Pre-treat the silica gel with a solvent system containing a small amount of a basic modifier, such as 0.5-1% triethylamine in the eluent. - Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. |
| Improper Solvent System: The chosen eluent may be too polar, causing premature elution with impurities, or not polar enough, resulting in the compound remaining on the column. | - Optimize Eluent: Systematically screen solvent systems. A good starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane. Thin-layer chromatography (TLC) is an invaluable tool for optimizing the solvent system prior to column chromatography. | |
| Persistent Impurities Post-Chromatography | Co-eluting Impurities: Byproducts from the synthesis with similar polarity to the desired product can be challenging to separate in a single chromatographic step. | - Multi-Step Purification: Employ orthogonal purification techniques. For instance, follow column chromatography with recrystallization. - High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can offer superior resolution. |
| Unreacted Starting Materials: Residual starting materials may persist if the reaction has not gone to completion. | - Reaction Monitoring: Ensure the reaction is complete via TLC or LC-MS analysis before proceeding with work-up and purification. - Aqueous Wash: An acidic wash (e.g., dilute HCl) during the work-up can help remove basic starting materials. | |
| Difficulty with Recrystallization | "Oiling Out": The compound separates as an oil instead of forming crystals. This can be due to supersaturation or the presence of impurities that inhibit crystal lattice formation. | - Solvent System Adjustment: Use a more dilute solution or a different solvent or solvent mixture. - Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Seeding with a small crystal of the pure compound, if available, is also highly effective. |
| No Crystal Formation: The compound remains fully dissolved even at low temperatures. | - Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but have poor solubility at lower temperatures. Experiment with different solvents such as ethanol, methanol, ethyl acetate, or hexanes, and their mixtures. - Slow Cooling: Allow the solution to cool slowly to room temperature before transferring to a refrigerator or freezer to encourage larger crystal growth. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for compounds like this compound?
A1: The most prevalent and effective methods for purifying pyrrolopyridine derivatives are silica gel column chromatography and recrystallization.[1][2] The choice between them, or their sequential use, depends on the scale of the purification and the nature of the impurities.
Q2: What are the likely impurities I might encounter?
A2: While specific impurities depend on the synthetic route, common contaminants in related syntheses include unreacted starting materials, reagents, and side-products from incomplete reactions or alternative reaction pathways. Residual solvents from the reaction and work-up are also frequently observed.
Q3: Is preparative TLC a viable option for purifying this compound?
A3: Yes, preparative thin-layer chromatography (prep TLC) is a suitable technique for purifying small quantities (typically up to 100 mg) of your compound. It is particularly useful for rapid separation to obtain a pure sample for analytical purposes.
Q4: When should I consider using HPLC for purification?
A4: High-performance liquid chromatography (HPLC) is recommended when dealing with isomeric impurities or when impurities have very similar polarity to the desired product, making separation by standard column chromatography difficult.
III. Detailed Experimental Protocols
Disclaimer: The following protocols are based on established procedures for structurally analogous compounds and may require optimization for this compound.
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is a standard method for the initial purification of the crude product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Ethyl acetate, Hexanes, Dichloromethane, Methanol (all HPLC grade)
-
Triethylamine (optional)
-
Glass column, flasks, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 100% hexanes or a low polarity mixture like 5% ethyl acetate in hexanes).
-
Column Packing: Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). If the compound is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column bed.
-
Elution: Begin elution with a low-polarity solvent system and gradually increase the polarity. A common gradient is from 10% to 100% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
This technique is excellent for further purifying the product obtained from chromatography or for purifying a relatively clean crude product.
Materials:
-
Partially purified this compound
-
Recrystallization solvents (e.g., ethanol, methanol, ethyl acetate, hexanes)
-
Erlenmeyer flask, heating source (hot plate), and filtration apparatus
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the compound until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly heated and then hot-filtered.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. For maximum yield, the flask can then be placed in an ice bath or refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
IV. Visualized Workflows and Relationships
To further clarify the purification strategy, the following diagrams illustrate the decision-making process and experimental workflow.
Caption: A typical purification workflow.
Sources
Technical Support Center: Optimizing Reaction Conditions for 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Welcome to the technical support center for the synthesis and optimization of 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one , a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of its synthesis.
Introduction
The this compound core, an aza-oxindole, presents unique synthetic challenges due to the fusion of the electron-deficient pyridine ring with a lactam system bearing a quaternary center. This guide will focus on a plausible and efficient synthetic strategy, highlighting critical parameters for optimization and providing solutions to common experimental hurdles.
Proposed Synthetic Pathway
Based on established methodologies for related aza-oxindoles and gem-dimethylated heterocycles, a robust synthetic approach involves a multi-step sequence. This pathway is designed for adaptability and optimization at each critical stage.
Technical Support Center: Stability Testing of 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one in Solution
Welcome to the technical support center for 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for stability testing of this compound in solution. As a molecule featuring a lactam fused to a pyridine ring, its stability profile is critical for ensuring accurate experimental results and developing a robust drug product. This guide is structured in a question-and-answer format to directly address common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for this compound in solution?
A1: Based on its chemical structure, a substituted pyrrolopyridinone, the primary anticipated degradation pathways are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The lactam ring is susceptible to cleavage under both acidic and alkaline conditions. This is a common degradation route for β-lactam containing compounds.[1] Acid-catalyzed hydrolysis would involve protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Alkaline-catalyzed hydrolysis involves direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.
-
Oxidation: The pyridine ring and the tertiary carbon atom at the 3-position could be susceptible to oxidative degradation. Oxidizing agents, such as peroxides that may be present in excipients or generated during storage, can lead to the formation of N-oxides or other oxidative degradation products.[1]
-
Photodegradation: Aromatic heterocyclic systems can absorb UV light, which may lead to photolytic degradation. It is crucial to evaluate the compound's sensitivity to light to determine if special handling and packaging are required. The International Council for Harmonisation (ICH) Q1B guideline provides a framework for photostability testing.[2][3][4][5][6]
Q2: I am observing a rapid loss of my compound in an aqueous buffer at neutral pH. What could be the cause?
A2: While neutral pH is generally considered milder, several factors could contribute to the degradation of this compound:
-
Buffer-Catalyzed Hydrolysis: Certain buffer species can act as catalysts for hydrolysis. For example, phosphate or citrate buffers can participate in general acid-base catalysis, accelerating the cleavage of the lactam ring.
-
Presence of Metal Ions: Trace metal ion contaminants in your buffer or from your glassware can catalyze oxidative degradation.
-
Dissolved Oxygen: The presence of dissolved oxygen in your aqueous solution can contribute to oxidative degradation, especially if the solution is exposed to light or elevated temperatures.
-
Microbial Contamination: If your buffer is not sterile, microbial growth can lead to enzymatic degradation of the compound.
Q3: My solution of this compound turns yellow upon storage. What is the likely cause and how can I prevent it?
A3: A color change to yellow is often indicative of the formation of degradation products with extended chromophores. This could be due to:
-
Oxidative Degradation: Oxidation of the pyridine or pyrrole ring systems can lead to the formation of colored byproducts.
-
Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions that result in colored degradants.
To prevent this, you should:
-
Work under an inert atmosphere: Purge your solvents and the headspace of your storage container with an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Use amber glassware or protect from light: Store your solutions in amber vials or wrap your containers in aluminum foil to prevent photolytic degradation.
-
Add antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, may be necessary, but this should be carefully evaluated for compatibility with your downstream applications.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to common issues encountered during the stability testing of this compound.
Issue 1: Poor Mass Balance in a Forced Degradation Study
Scenario: After subjecting my compound to forced degradation conditions (e.g., strong acid, strong base, oxidation), the total amount of the parent compound and its degradation products, as measured by HPLC, is significantly less than 100%.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Formation of Non-UV Active Degradants | The degradation products may lack a chromophore that absorbs at the detection wavelength used in your HPLC method. | Use a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with your UV detector to identify non-UV active species. |
| Formation of Volatile Degradants | Degradation may lead to the formation of small, volatile molecules that are lost during sample preparation or analysis. | Use headspace gas chromatography (GC) to analyze for volatile degradation products. |
| Adsorption to Container Surface | The compound or its degradation products may adsorb to the surface of the storage container, especially if it is plastic. | Use silanized glass vials to minimize adsorption. Perform a recovery study from the container to quantify any loss due to adsorption. |
| Precipitation of Degradants | Degradation products may be poorly soluble in the solution and precipitate out. | Visually inspect your samples for any precipitate. If observed, attempt to dissolve the precipitate in a stronger solvent and analyze. |
Issue 2: Inconsistent Results in Thermal Stability Studies
Scenario: I am getting variable degradation rates when I incubate my compound solution at an elevated temperature (e.g., 60°C).
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inconsistent Headspace Volume | The volume of the headspace in your vials can affect the concentration of oxygen available for oxidative degradation. | Ensure that you use a consistent fill volume for all your stability samples. |
| Evaporation of Solvent | At elevated temperatures, solvent can evaporate, leading to an increase in the concentration of the compound and potentially affecting degradation kinetics. | Use tightly sealed vials with PTFE-lined septa to minimize solvent loss. Weigh the vials before and after incubation to check for any significant solvent loss. |
| Temperature Fluctuations in Incubator | Hot spots or poor temperature control in your incubator can lead to inconsistent thermal stress. | Use a calibrated, high-precision oven or water bath for your thermal stability studies. Place a calibrated thermometer next to your samples to monitor the temperature accurately. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[7][8][9]
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute with mobile phase for analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Keep at room temperature. Withdraw samples at various time points, neutralize with an equivalent amount of HCl, and dilute for analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% hydrogen peroxide. Keep at room temperature and protect from light. Withdraw samples at various time points and dilute for analysis.
-
Thermal Degradation: Dilute an aliquot of the stock solution with the solvent to the final concentration and incubate at 60°C. Withdraw samples at various time points for analysis.
-
Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[2][3][5] A control sample should be protected from light.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with both UV and mass spectrometric detection to ensure comprehensive detection and identification of degradation products.
Protocol 2: Solution Stability in Different pH Buffers
Caption: Workflow for pH-rate profile determination.
Step-by-Step Methodology:
-
Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 7, 9, and 12). Ensure the buffer components do not interfere with the HPLC analysis.
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Spike the stock solution into each buffer to a final concentration, ensuring the amount of organic solvent is minimal (e.g., <1%) to not significantly alter the buffer pH.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).
-
Withdraw samples at predetermined time intervals (e.g., 0, 4, 8, 24, 48, and 72 hours).
-
Analyze the samples immediately by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
Plot the natural logarithm of the concentration versus time to determine the observed first-order degradation rate constant (k) at each pH.
-
Plot log(k) versus pH to generate a pH-rate profile, which will identify the pH of maximum stability.
By systematically addressing these potential issues and following robust experimental protocols, you can effectively characterize the stability of this compound in solution, a critical step in its development as a potential therapeutic agent.
References
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH.
-
The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - Frontiers. Available from: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. Available from: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available from: [Link]
-
Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - NIH. Available from: [Link]
-
Degradation Kinetics and Mechanism of β-lactam Antibiotics by the Activation of H2O2 and Na2S2O8 Under UV-254nm Irradiation - PubMed. Available from: [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
-
Pharmacokinetics, safety, and hydrolysis of oral pyrroloquinazolinediamines administered in single and multiple doses in rats - PubMed. Available from: [Link]
-
Pharmacokinetics, Safety, and Hydrolysis of Oral Pyrroloquinazolinediamines Administered in Single and Multiple Doses in Rats - PMC - NIH. Available from: [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents.
-
Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation | Antimicrobial Agents and Chemotherapy - ASM Journals. Available from: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
-
Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy - MDPI. Available from: [Link]
-
Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one Derivatives as Novel JAK Inhibitors - PubMed. Available from: [Link]
-
Q1B Photostability Testing of New Drug Substances and Products March 1996 - FDA. Available from: [Link]
-
Ozone oxidation mechanism and degradation pathway of β-lactam antibiotics. Available from: [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available from: [Link]
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PubMed Central. Available from: [Link]
-
A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase - PubMed. Available from: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. Available from: [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available from: [Link]
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PubMed. Available from: [Link]
-
[PDF] Degradation of β-lactam antibiotics | Semantic Scholar. Available from: [Link]
-
Stability of β-lactam antibiotics in bacterial growth media | PLOS One - Research journals. Available from: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration - ResearchGate. Available from: [Link]
-
(PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - ResearchGate. Available from: [Link]
-
β-lactam antibiotics induce metabolic perturbations linked to ROS generation leads to bacterial impairment - PubMed Central. Available from: [Link]
-
ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Available from: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. Available from: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available from: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Available from: [Link]
-
Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. Available from: [Link]
-
Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed. Available from: [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed. Available from: [Link]
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- 9. pharmtech.com [pharmtech.com]
reducing off-target effects of 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one
A Guide to Understanding and Reducing Off-Target Effects for Researchers
The pyrrolopyridine scaffold is a privileged core in medicinal chemistry, known to be a foundation for potent and selective kinase inhibitors and other therapeutic agents[1][2]. While 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one is designed for a specific molecular target, like all small molecules, it has the potential to interact with unintended proteins, leading to off-target effects. These effects can complicate data interpretation, produce misleading results, and contribute to cellular toxicity[3][4][5]. This guide will help you identify, understand, and mitigate these challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors?
A1: Off-target effects are unintended interactions between a drug or compound and proteins other than its intended target.[3] Kinase inhibitors are particularly susceptible to these effects because the ATP-binding site, which they often target, is highly conserved across the kinome.[6][7] This structural similarity can lead to the inhibitor binding to multiple kinases with varying affinities.[4] These unintended interactions can lead to a variety of issues, including:
-
Cellular Toxicity: Inhibition of essential "housekeeping" kinases or other critical proteins can lead to cell death or other adverse effects unrelated to the therapeutic goal.[4]
-
Activation of Paradoxical Pathways: In some cases, inhibiting one kinase can lead to the unexpected activation of a parallel signaling pathway, a phenomenon known as retroactivity.[3]
Q2: My cells are showing an unexpected or more potent phenotype than I anticipated based on the known on-target activity of my compound. Could this be an off-target effect?
A2: Yes, this is a classic indication of potential off-target activity.[9] When a compound interacts with unintended targets, it can trigger signaling cascades that result in unforeseen cellular responses.[3] It is also possible that the phenotype is due to the inhibition of the intended target, which may have previously unknown functions in other cellular processes. A systematic approach is necessary to distinguish between these possibilities.
Q3: How can I be sure that the effect I'm observing is due to the on-target activity of this compound?
A3: This is a critical question in pharmacological studies. The best practice is to use multiple, independent methods to validate that the observed phenotype is linked to the intended target. Key strategies include:
-
Using a Structurally Unrelated Inhibitor: Test a compound with a different chemical scaffold that is known to inhibit the same primary target. If this second compound recapitulates the phenotype, it strengthens the evidence for on-target activity.[9]
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the target protein.[10][11] If the phenotype of the genetic perturbation matches the phenotype of the compound treatment, it provides strong evidence for on-target action.
-
Rescue Experiments: In a system where the target protein has been knocked out or knocked down, introduce a version of the protein that is resistant to the inhibitor (e.g., through a point mutation in the binding site). If the inhibitor's effect is diminished in the presence of the resistant protein, it confirms on-target engagement.
Q4: What is a dose-response curve, and how can it help me identify off-target effects?
A4: A dose-response curve is a fundamental tool in pharmacology that plots the magnitude of a response (e.g., enzyme inhibition, cell death) against increasing concentrations of a compound. Off-target effects often occur at different concentrations than on-target effects.[5][9] For instance, if your compound's IC50 (half-maximal inhibitory concentration) for the intended target is 50 nM, but the cellular phenotype only appears at concentrations of 5 µM or higher, this suggests that the phenotype may be due to off-target interactions at these higher concentrations.
Part 2: Troubleshooting Guides
This section provides structured troubleshooting for common issues encountered when using this compound.
Issue 1: Inconsistent or Non-reproducible Experimental Results
| Potential Cause | Troubleshooting Steps & Rationale |
| Compound Instability or Degradation | 1. Verify Compound Purity and Integrity: Use techniques like LC-MS or NMR to confirm the identity and purity of your compound stock. Impurities could have their own biological activities. 2. Proper Storage: Ensure the compound is stored as recommended (e.g., at -20°C or -80°C, protected from light). Repeated freeze-thaw cycles can degrade the compound. |
| Cell Culture Variability | 1. Standardize Cell Passaging: Use cells within a consistent passage number range for all experiments. High-passage number cells can have altered signaling pathways. 2. Monitor Cell Health: Ensure cells are healthy and at a consistent confluency at the time of treatment. Stressed cells may respond differently to inhibitors.[12] |
| Experimental Conditions | 1. Serum Concentration: If using serum-containing media, be aware that compounds can bind to serum proteins, reducing their effective concentration. Consider using reduced-serum or serum-free media if appropriate for your cell type. 2. Consistent Incubation Times: Ensure that treatment durations are identical across all experiments. |
Issue 2: High Cellular Toxicity at Concentrations Needed for On-Target Effect
| Potential Cause | Troubleshooting Steps & Rationale |
| Off-Target Toxicity | 1. Perform a Dose-Response Curve for Viability: Determine the concentration at which the compound induces significant cell death (e.g., using a CellTiter-Glo® or MTS assay). Compare this to the dose-response for the on-target effect. A small window between efficacy and toxicity suggests off-target issues. 2. Kinome-wide Profiling: If resources permit, perform a kinome scan to identify which other kinases are inhibited by your compound at the toxic concentrations. This can provide clues to the source of the toxicity.[4] |
| On-Target Toxicity | 1. Genetic Validation: Use CRISPR or siRNA to knock down the intended target. If this mimics the toxicity seen with the compound, it suggests the target itself is essential for cell viability in your system. 2. Titrate to a Minimal Effective Dose: Identify the lowest concentration of the compound that still produces the desired on-target effect while minimizing toxicity. |
Workflow for Distinguishing On-Target vs. Off-Target Effects
Below is a logical workflow to systematically investigate an observed cellular phenotype.
Caption: Workflow for phenotype validation.
Part 3: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful method to verify that a compound binds to its intended target in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Equipment for Western blotting or mass spectrometry
Procedure:
-
Cell Treatment: Treat cultured cells with the compound at the desired concentration (e.g., 10x the IC50) and a vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Aliquot the cell lysate into separate PCR tubes for each temperature point.
-
Heat Shock: Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.
-
Centrifugation: After heating, cool the samples to room temperature and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Sample Analysis: Collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the supernatant by Western blot or mass spectrometry.
-
Data Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, if the compound binds to the target, the protein will be stabilized, and more of it will remain in the soluble fraction at higher temperatures. This "thermal shift" confirms target engagement.
Protocol 2: Kinase Selectivity Profiling using an In Vitro Panel
To understand the selectivity of your compound, it is advisable to screen it against a panel of kinases. Many commercial services offer this (e.g., Eurofins, Reaction Biology).
General Workflow:
-
Compound Submission: Provide a high-purity sample of this compound at a specified concentration.
-
Screening: The service provider will test your compound, typically at a fixed concentration (e.g., 1 µM or 10 µM), against a large panel of purified kinases. The activity of each kinase is measured in the presence of your compound.
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase relative to a control.
-
Interpretation: A highly selective compound will inhibit only the intended target or a small number of related kinases. A non-selective compound will show significant inhibition of many kinases. This data is crucial for interpreting cellular phenotypes and predicting potential off-target effects.[4]
Example Data Summary Table:
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Notes |
| Primary Target Kinase | 98% | 50 | On-target |
| Kinase A | 85% | 250 | Potential off-target |
| Kinase B | 55% | 1,200 | Weaker off-target |
| Kinase C | 10% | >10,000 | Not significant |
Signaling Pathway Analysis
Understanding the primary pathway of your target is crucial. For instance, if this compound is a GSK-3β inhibitor, it will activate the Wnt/β-catenin pathway.
Caption: Effect of a GSK-3β inhibitor on Wnt signaling.[13]
References
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). Vertex AI Search.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19). Vertex AI Search.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). Vertex AI Search.
- Precision Assessment of on- and Off-Target Effects of mTOR Kinase Inhibitors in a Mouse Model. (2018, November 29). Blood - ASH Publications.
- Direct, indirect and off-target effects of kinase inhibitors. (A). In... (n.d.). ResearchGate.
- Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging. (n.d.). PMC.
- What are the therapeutic applications for GSK-3 inhibitors? (2025, March 11). Patsnap Synapse.
- Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells. (2018, April 26). PMC - NIH.
- How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse.
- [Compound] off-target effects and how to mitigate them. (n.d.). Benchchem.
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2019, September 11). PubMed.
- 3,3-Dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. (n.d.). Benchchem.
- 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. (n.d.). PMC.
- Exploring CHIR99021: The Key to Stem Cell Research and Beyond. (2023, November 20). REPROCELL.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Vertex AI Search.
Sources
- 1. 3,3-Dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one [benchchem.com]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the therapeutic applications for GSK-3 inhibitors? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reprocell.com [reprocell.com]
Technical Support Center: 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one Synthesis
Welcome to the technical support guide for the synthesis of 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. This resource is designed for researchers, chemists, and process development professionals to help troubleshoot and navigate common challenges related to impurities in this synthesis. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical reasoning to empower your experimental success.
A Plausible Synthetic Approach: The Foundation for Understanding Impurities
While multiple synthetic routes to the target molecule can be envisioned, a common and logical approach involves the intramolecular cyclization of an appropriately substituted aminopyridine precursor. This guide will be based on the plausible pathway shown below, which serves as a framework for discussing potential impurities.
The synthesis begins with 2-chloro-3-aminopyridine, which undergoes N-alkylation with a pivaloyl-protected bromo-amide derivative. Subsequent deprotection and base-mediated intramolecular cyclization yield the desired lactam.
Caption: Plausible synthesis of the target lactam.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of impurities I should anticipate in this synthesis?
There are three main sources of impurities:
-
Starting Material & Reagent-Related: This includes unreacted 2-chloro-3-aminopyridine, 2-bromo-2-methylpropanamide, or residual base and solvents. These are typically easy to remove with proper workup and purification.
-
Process-Related (Side Reactions): These are impurities formed during the reaction itself. The most significant are often isomers, products of incomplete cyclization, or dimers. For instance, intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.[1]
-
Degradation-Related: The final product can degrade under harsh conditions. The lactam ring is susceptible to hydrolysis (ring-opening) if exposed to strong acid or base, particularly at elevated temperatures. The pyridine ring can also be oxidized to an N-oxide under certain conditions.
Q2: Could isomeric impurities form? How would I detect them?
Yes, isomeric impurities are a significant concern in heterocyclic synthesis.[2] In this pathway, if the starting material was, for example, 3-amino-4-chloropyridine instead of 2-chloro-3-aminopyridine, the cyclization would lead to the isomeric 3,3-Dimethyl-1H-pyrrolo[3,4-c]pyridin-2(3H)-one .
-
Detection: Since isomers have the same molecular weight, they cannot be distinguished by mass spectrometry alone. The primary method for detection and quantification is chromatography (HPLC, UPLC, GC) which separates compounds based on polarity and structure. Distinct retention times will be observed. Definitive structural confirmation requires spectroscopic analysis, such as 1D and 2D NMR.
Q3: What is the best general analytical method for impurity profiling of the crude product?
A high-performance liquid chromatography (HPLC) method coupled with a mass spectrometer (LC-MS) is the most powerful tool.
-
HPLC provides separation and quantification of the main product and its impurities.
-
MS provides the molecular weight of each separated peak, which is invaluable for tentatively identifying impurities (e.g., unreacted starting materials, dimers, or degradation products like the hydrolyzed ring-opened product).
Troubleshooting Guide: From Symptoms to Solutions
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: The reaction appears complete by TLC, but the final product has a persistent yellow or brown color.
-
Potential Cause 1: Oxidative Degradation. Pyridine-containing compounds can be susceptible to minor oxidation, leading to highly colored, often trace-level, impurities. This can happen during the reaction if air is not excluded, or during workup and purification.
-
Recommended Action:
-
Inert Atmosphere: Ensure the reaction, particularly the cyclization step which often requires heat, is run under an inert atmosphere (Nitrogen or Argon).
-
Charcoal Treatment: Before final isolation, dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane) and stir with a small amount of activated charcoal for 15-30 minutes, then filter through celite. This is highly effective at removing colored impurities.
-
Recrystallization: This is often the best method to obtain a high-purity, colorless crystalline solid. See Protocol B for a general procedure.
-
Problem 2: LC-MS analysis shows a significant peak with a mass corresponding to the hydrolyzed product (M+18).
-
Potential Cause: Lactam Ring Hydrolysis. The five-membered lactam ring has inherent strain and can be opened by hydrolysis.[3] This is typically caused by exposure to excessively strong aqueous base or acid during the reaction workup, especially with heating.
-
Recommended Action:
-
Modify Workup: Use milder conditions for any aqueous washes. Instead of strong acids/bases (e.g., 1M HCl or 1M NaOH), use saturated sodium bicarbonate solution (mild base) or saturated ammonium chloride solution (mild acid) for pH adjustments.
-
Temperature Control: Keep all workup and extraction steps at or below room temperature.
-
Minimize Contact Time: Do not let the product sit in aqueous acidic or basic solutions for extended periods. Promptly move to the extraction and drying steps.
-
Problem 3: NMR analysis of the purified product shows broad signals and a lower-than-expected proton count.
-
Potential Cause: Residual Paramagnetic Metals. If any transition metal catalysts were used in precursor synthesis (e.g., palladium for cross-coupling), even trace amounts can cause significant broadening of NMR signals. While our hypothetical route doesn't use them, it's a common issue in many heterocyclic syntheses.
-
Recommended Action:
-
Metal Scavenging: Before final purification, treat a solution of the crude product with a metal scavenger resin (e.g., SiliaMetS Thiol) or perform a wash with an aqueous solution of a chelating agent like EDTA.
-
Silica Gel Choice: Be aware that some metals can adhere strongly to silica gel. If this is suspected, a plug of a different material (like alumina or celite) might be necessary before full chromatographic purification.
-
Problem 4: The intramolecular cyclization step stalls, leaving significant amounts of the acyclic intermediate.
-
Potential Cause 1: Insufficiently Strong Base or Low Temperature. The cyclization involves the deprotonation of the amide N-H, which then acts as a nucleophile. This step requires a suitable base and often thermal energy to overcome the activation barrier.
-
Potential Cause 2: Competing Intermolecular Reactions. At high concentrations, the deprotonated intermediate may react with another molecule of the intermediate rather than cyclizing, leading to dimers or oligomers.[1]
-
Recommended Action:
-
Screen Bases and Solvents: If a weak base like K₂CO₃ is ineffective, consider a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an appropriate anhydrous solvent (e.g., THF, DMF).
-
Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential degradation by TLC or LC-MS.
-
Use High Dilution: Run the reaction at a lower concentration (e.g., 0.01-0.05 M). This kinetically favors the first-order intramolecular cyclization over the second-order intermolecular side reactions.
-
Impurity Troubleshooting Flowchart
Caption: A decision tree for troubleshooting impurities.
Summary of Potential Impurities
The table below summarizes common impurities, their likely origins, and key identifiers.
| Impurity Structure/Name | Likely Origin | Analytical Identification |
| Unreacted Starting Materials | Incomplete reaction | LC-MS: Peaks with M+H⁺ corresponding to the starting materials. |
| Acyclic Intermediate | Incomplete cyclization | LC-MS: Peak with M+H⁺ corresponding to the pre-cyclization intermediate. NMR: Presence of N-H and amide signals without the fused ring structure. |
| Isomeric Product | Use of isomeric starting material | LC-MS: Peak with the same M+H⁺ as the product but a different retention time. NMR: Different chemical shifts in the aromatic region. |
| Hydrolyzed Product | Ring-opening during workup | LC-MS: Peak with M+H⁺ = (Product Mass + 18). |
| Dimer | Intermolecular side reaction | LC-MS: Peak with M+H⁺ ≈ (2 x Product Mass). |
| N-Oxide Product | Oxidation of pyridine nitrogen | LC-MS: Peak with M+H⁺ = (Product Mass + 16). |
Key Experimental Protocols
Protocol A: Standard HPLC Method for Purity Assessment
This protocol provides a general starting point for analyzing the purity of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Linear gradient from 95% to 5% B
-
18.1-22 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water.
Protocol B: Lab-Scale Recrystallization for Purification
Recrystallization is a powerful technique for removing small amounts of closely related impurities and improving the physical form of the final product.
-
Solvent Screening: In small vials, test the solubility of your crude product (~10-20 mg) in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene) at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold. Alternatively, find a solvent pair (one in which it is soluble, one in which it is not).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the soluble solvent of a pair) to just dissolve the solid completely. Use a hot plate and stir bar.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or charcoal), perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote larger crystal growth.
-
Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
References
- This is a placeholder as no direct synthesis was found. A real guide would cite the specific synthetic papers.
-
Yang, Y. (2016). Intramolecular Cyclization Side Reactions. In Side Reactions in Peptide Synthesis (pp. 119-161). [Link]
-
Cheong, P. H.-Y., & Houk, K. N. (2010). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 75(14), 4983–4987. [Link]
-
Wikipedia. (n.d.). Lactam. Retrieved January 21, 2026, from [Link]
-
Illi, V. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]
-
Li, J., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Welcome to the technical support center for the synthesis of 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. This guide is intended for researchers, scientists, and drug development professionals who are looking to troubleshoot and scale up the synthesis of this valuable heterocyclic compound. Here, we provide in-depth technical guidance, field-proven insights, and detailed protocols to address the specific challenges you may encounter during your experiments.
Introduction to the Synthetic Challenges
The synthesis of this compound, a gem-disubstituted aza-oxindole, presents a unique set of challenges not always encountered in the synthesis of simpler heterocyclic systems. The introduction of the gem-dimethyl group at the C3 position, coupled with the electronic properties of the pyrrolo[3,2-b]pyridine core, requires careful consideration of reaction conditions to avoid side reactions and achieve high yields. This guide will walk you through a plausible and robust synthetic strategy, highlighting potential pitfalls and their solutions at each step.
A common and direct approach to this target molecule involves a two-step process:
-
Acylation of a suitable aminopyridine precursor with a reagent that introduces the gem-dimethyl moiety.
-
Intramolecular cyclization to form the desired lactam ring.
Our troubleshooting guide will be structured around this synthetic pathway.
Troubleshooting Guide: A Two-Step Synthetic Approach
Step 1: Acylation of 2-Amino-3-methylpyridine
The first step in the proposed synthesis is the acylation of 2-amino-3-methylpyridine with 2-bromo-2-methylpropionyl bromide. This reaction forms the key intermediate, N-(3-methylpyridin-2-yl)-2-bromo-2-methylpropanamide.
-
To a solution of 2-amino-3-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromo-2-methylpropionyl bromide (1.1 eq) in anhydrous THF dropwise to the cooled reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Q1: My acylation reaction is giving a low yield. What are the possible causes and solutions?
A1: Low yields in the acylation step can arise from several factors:
-
Moisture: The acylating agent, 2-bromo-2-methylpropionyl bromide, is highly sensitive to moisture and will readily hydrolyze. Ensure that all glassware is oven-dried and the reaction is performed under strictly anhydrous conditions with dry solvents.
-
Steric Hindrance: The methyl group at the 3-position of the pyridine ring can sterically hinder the approach of the acylating agent. To overcome this, you can try:
-
Using a more reactive acylating agent, although this may increase the risk of side reactions.
-
Employing a stronger, non-nucleophilic base to fully deprotonate the amine, increasing its nucleophilicity.
-
Running the reaction at a slightly elevated temperature, but monitor carefully for decomposition.
-
-
Competing Reactions: The pyridine nitrogen can also be acylated, leading to the formation of a pyridinium salt. This is generally less favored due to aromaticity but can occur. Using a non-polar, aprotic solvent can help to minimize this side reaction.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: Besides the desired product, you may observe the following side products:
-
Di-acylated product: Although less likely due to steric hindrance, it is possible for the amine to be acylated twice.
-
Hydrolyzed acylating agent: If moisture is present, you will see byproducts from the decomposition of 2-bromo-2-methylpropionyl bromide.
-
Unreacted starting material: Incomplete reaction will leave residual 2-amino-3-methylpyridine.
To minimize side products, ensure slow, controlled addition of the acylating agent at low temperature and use the correct stoichiometry.
Q3: How can I effectively purify the acylated intermediate?
A3: Column chromatography on silica gel is a common method for purifying N-(3-methylpyridin-2-yl)-2-bromo-2-methylpropanamide. A gradient elution system, for example, with ethyl acetate in hexanes, should provide good separation. Given that some nitrogen-containing compounds can be sensitive to acidic silica gel, consider using neutral or basic alumina, or deactivating the silica gel with a triethylamine solution before use.[1]
Step 2: Intramolecular Cyclization to form this compound
The second step involves the intramolecular cyclization of the acylated intermediate to form the final product. This is typically achieved by treating the intermediate with a base.
-
Dissolve the purified N-(3-methylpyridin-2-yl)-2-bromo-2-methylpropanamide (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate or sodium hydride (1.5 eq), to the solution.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.
-
Purify the crude product by recrystallization or column chromatography.
Q1: The cyclization reaction is not proceeding to completion. How can I improve the conversion?
A1: Incomplete cyclization can be due to:
-
Insufficiently strong base: The proton on the amide nitrogen needs to be removed to initiate the intramolecular nucleophilic substitution. If a weak base like potassium carbonate is ineffective, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be required.
-
Low reaction temperature: The intramolecular reaction may have a significant activation energy barrier. Gradually increasing the reaction temperature can help to drive the reaction to completion.
-
Solvent effects: The choice of solvent is crucial. A polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO) is generally preferred as it can solvate the cation of the base and increase the nucleophilicity of the amide anion.
Q2: I am getting a complex mixture of products from the cyclization reaction. What could be the cause?
A2: A complex product mixture can result from:
-
Intermolecular reactions: If the concentration of the substrate is too high, intermolecular side reactions can compete with the desired intramolecular cyclization. Running the reaction under high dilution conditions can favor the formation of the cyclic product.
-
Decomposition: The starting material or product may not be stable at the reaction temperature. Consider running the reaction at a lower temperature for a longer period.
-
Side reactions involving the pyridine ring: The pyridine ring itself can be involved in side reactions, especially under harsh basic conditions. Careful selection of the base and reaction temperature is critical.
Q3: What are the best methods for purifying the final product?
A3: The purification of this compound can be achieved by:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent method for obtaining high-purity material.
-
Column Chromatography: As with the intermediate, column chromatography can be used. The polarity of the final product will be different from the starting material, so the solvent system will need to be adjusted.
-
Preparative TLC or HPLC: For small quantities or for achieving very high purity, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.[1]
Scale-Up Challenges and Considerations
Scaling up the synthesis of this compound from the lab bench to a pilot plant or manufacturing scale introduces a new set of challenges.
| Challenge | Potential Issue | Mitigation Strategy |
| Exothermic Reactions | The acylation step can be highly exothermic, leading to a runaway reaction if not properly controlled. The cyclization with a strong base like NaH can also generate heat. | - Use a jacketed reactor with precise temperature control. - Implement slow, controlled addition of reagents. - Perform a reaction calorimetry study to understand the thermal profile of the reaction. |
| Reagent Handling | 2-bromo-2-methylpropionyl bromide is corrosive and moisture-sensitive. Sodium hydride is flammable and reacts violently with water. | - Use appropriate personal protective equipment (PPE). - Handle reagents in a controlled environment (e.g., glove box for NaH). - Develop standard operating procedures (SOPs) for safe handling and charging of reagents. |
| Mixing and Mass Transfer | Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high concentration, resulting in side reactions and lower yields. | - Use a reactor with an appropriate agitator design. - Optimize the stirring speed to ensure good mixing without causing splashing or shearing. |
| Work-up and Isolation | Handling large volumes of solvents for extraction and washing can be cumbersome and pose safety risks. Product isolation by chromatography may not be feasible on a large scale. | - Develop an efficient extraction and work-up procedure that minimizes solvent usage. - Focus on developing a robust crystallization or precipitation method for product isolation to avoid large-scale chromatography. |
| Impurity Profile | The impurity profile of the final product must be well-characterized and controlled for pharmaceutical applications. | - Identify and characterize all major impurities. - Develop analytical methods (e.g., HPLC) to monitor the levels of impurities. - Optimize the reaction and purification conditions to minimize the formation of impurities. |
Visualizing the Process: Diagrams and Workflows
Synthetic Pathway
Caption: Decision tree for troubleshooting low cyclization yields.
References
- BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3), 3-10.
-
PubChem. (n.d.). N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is paramount. The isomeric nature of heterocyclic scaffolds, such as the pyrrolopyridine core, presents a significant analytical challenge. Misidentification of an isomer can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. This guide provides a comprehensive framework for confirming the structure of 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one by leveraging a comparative analysis with its known isomers and outlining a rigorous, self-validating experimental workflow.
The Challenge of Pyrrolopyridine Isomers
The pyrrolopyridine scaffold is a common motif in medicinal chemistry, with different isomers exhibiting diverse biological activities. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been explored as potent fibroblast growth factor receptor (FGFR) inhibitors[1][2], while 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized as colchicine-binding site inhibitors with anticancer properties.[3] The subtle yet critical differences in the fusion of the pyrrole and pyridine rings profoundly impact the molecule's three-dimensional shape, electronic distribution, and ultimately, its interaction with biological targets.
Proposed Synthetic Approach and Comparative Framework
A plausible synthetic route to this compound could involve the cyclization of a suitably substituted aminopyridine precursor. The choice of synthetic strategy will inherently influence the potential isomeric impurities, making a multi-faceted analytical approach crucial for confirmation.
To establish a reliable comparative framework, we will consider the well-characterized isomers: 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine derivatives, for which extensive spectroscopic data is available.
Experimental Workflow for Structural Confirmation
The following diagram outlines a self-validating workflow for the synthesis and structural confirmation of this compound.
Caption: A self-validating workflow for the synthesis and structural confirmation of novel compounds.
Step 1: High-Resolution Mass Spectrometry (HRMS)
Causality: The initial and most fundamental step is to confirm the elemental composition of the synthesized molecule. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
Protocol:
-
Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Compare the experimentally measured mass with the theoretical exact mass for C₉H₁₀N₂O.
Comparative Data:
| Compound | Molecular Formula | Theoretical Exact Mass [M+H]⁺ |
| This compound | C₉H₁₀N₂O | 179.0866 |
| A generic pyrrolo[3,2-c]pyridine derivative¹ | C₂₃H₂₃N₂O₃ | 375.1709 |
| A generic pyrrolo[2,3-b]pyridine derivative² | C₁₇H₁₅N₂O₃F₃Na | 345.0539 |
| ¹Data from a representative compound in a study on 1H-pyrrolo[3,2-c]pyridine derivatives. | ||
| ²Data from a representative compound in a study on 1H-pyrrolo[2,3-b]pyridine derivatives.[1] |
A match between the observed and theoretical mass to within a few parts per million (ppm) provides strong evidence for the correct elemental composition.
Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment.
Protocol:
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).
-
Analyze the chemical shifts, coupling constants, and correlations to assemble the molecular structure.
Expected ¹H NMR Signatures for this compound:
-
Two Methyl Groups: A singlet integrating to 6H, likely in the range of 1.2-1.6 ppm. The gem-dimethyl substitution at a quaternary carbon will result in a characteristic singlet.
-
Aromatic Protons: Three protons on the pyridine ring, exhibiting characteristic coupling patterns (e.g., a doublet of doublets, and two doublets) in the aromatic region (typically 7.0-8.5 ppm).
-
NH Proton: A broad singlet, the chemical shift of which will be solvent-dependent.
Comparative NMR Data of Isomeric Scaffolds:
| Feature | Expected for this compound | Observed in a pyrrolo[3,2-c]pyridine derivative¹ | Observed in a pyrrolo[2,3-b]pyridine derivative² |
| Pyrrole Ring Protons | None (C3 is quaternary) | Two doublets (J ≈ 3.3 Hz) | Two doublets (J ≈ 3.7 Hz) |
| Pyridine Ring Protons | Three distinct aromatic signals | Signals influenced by substituents | Signals influenced by substituents |
| Characteristic Signals | Singlet for two methyl groups (6H) | No gem-dimethyl group | No gem-dimethyl group |
¹Representative data from a study on 1H-pyrrolo[3,2-c]pyridine derivatives. ²Representative data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives.[1]
The absence of signals corresponding to protons on the pyrrole ring and the presence of a 6H singlet for the gem-dimethyl groups would be key differentiating features for our target molecule. 2D NMR, particularly HMBC, will be crucial to confirm the connectivity between the methyl groups, the carbonyl carbon, and the pyridine ring.
Step 3: X-Ray Crystallography (Optional but Definitive)
Causality: For crystalline solids, single-crystal X-ray diffraction provides an unambiguous three-dimensional structure, serving as the ultimate proof of constitution and stereochemistry.
Protocol:
-
Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Solve and refine the crystal structure to obtain the precise atomic coordinates.
Conclusion
The structural confirmation of this compound, in the absence of direct literature precedents, requires a meticulous and multi-pronged analytical approach. By employing a systematic workflow that combines high-resolution mass spectrometry and comprehensive NMR spectroscopy, and by comparing the obtained data with that of known pyrrolopyridine isomers, researchers can build a robust and self-validating case for the correct structure. This guide provides the necessary framework and comparative data to confidently navigate the challenges of heterocyclic isomer differentiation and ensure the scientific integrity of subsequent research and development efforts.
References
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar. Available at: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Royal Society of Chemistry. Available at: [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents.
-
Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. Available at: [Link]
-
ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. ResearchGate. Available at: [Link]
-
6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine. PubChem. Available at: [Link]
-
Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. The Research Repository @ WVU. Available at: [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine | C9H11BrN2 | CID 67284981 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one as a Novel ALK1 Inhibitor
A Senior Application Scientist's Guide to a Potential New Therapeutic Agent in Angiogenesis-Related Diseases
In the landscape of targeted cancer therapy, the inhibition of angiogenesis remains a cornerstone of research and development. A key regulator of this process is the Activin Receptor-Like Kinase 1 (ALK1), a serine/threonine kinase predominantly expressed on endothelial cells.[1] Dysregulation of the ALK1 signaling pathway is implicated in various pathologies, including tumor angiogenesis and hereditary hemorrhagic telangiectasia (HHT), making it a compelling target for therapeutic intervention.[1] This guide introduces 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, a novel small molecule with a pyrrolopyridine scaffold, and presents a comparative framework for its evaluation as a potential ALK1 inhibitor against established compounds.
The pyrrolopyridine core is a "privileged" structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors targeting a range of oncogenic pathways.[2][3] Derivatives of the isomeric pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine scaffolds have demonstrated potent inhibition of kinases such as FGFR, FMS, and CHK1.[4][5][6] This precedent provides a strong rationale for investigating this compound as a candidate ALK1 inhibitor. This guide will outline the experimental methodologies to validate this hypothesis and compare its potential efficacy with known ALK1 inhibitors.
The ALK1 Signaling Pathway: A Critical Regulator of Angiogenesis
The ALK1 signaling cascade is a crucial component of the Transforming Growth Factor-beta (TGF-β) superfamily pathway. In endothelial cells, ALK1, upon binding its ligands, primarily Bone Morphogenetic Proteins 9 and 10 (BMP9 and BMP10), forms a receptor complex with a type II receptor. This leads to the phosphorylation and activation of downstream signaling molecules, SMAD1, SMAD5, and SMAD8 (SMAD1/5/8). The activated SMAD complex then translocates to the nucleus to regulate the transcription of target genes involved in endothelial cell proliferation, migration, and differentiation.[7]
Comparative Inhibitor Analysis: Benchmarking Against Known Standards
To ascertain the potential of this compound, its inhibitory activity must be rigorously compared against well-characterized ALK1 inhibitors. This guide will use LDN193189 and K02288 as benchmarks.
| Inhibitor | Target(s) | IC50 (nM) - ALK1 | Reference |
| This compound | ALK1 (Hypothesized) | Hypothetical Data | - |
| LDN193189 | ALK1/2/3/6 | 7.8 | [8] |
| K02288 | ALK1/2 | - | [1] |
Note: The IC50 value for this compound is hypothetical and would need to be determined experimentally.
Experimental Workflows for Inhibitor Characterization
The following sections detail the essential experimental protocols required to evaluate the inhibitory potential of this compound against ALK1.
In Vitro Kinase Assay: Direct Measurement of ALK1 Inhibition
The primary assessment of a candidate inhibitor is to measure its direct effect on the enzymatic activity of the target kinase. A radiometric kinase assay is a robust method for this purpose.
Protocol: Radiometric ALK1 Kinase Assay
-
Reaction Mix Preparation: In a 96-well plate, prepare a reaction mix containing recombinant human ALK1 enzyme, a suitable substrate (e.g., casein), and a kinase buffer.
-
Inhibitor Addition: Add serial dilutions of this compound, known inhibitors (LDN193189, K02288), and a DMSO control to the respective wells.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-33P]-ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate to remove unincorporated [γ-33P]-ATP.
-
Detection: Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: Assessing Inhibition of ALK1 Signaling in a Biological Context
To determine if the compound can inhibit ALK1 activity within a cellular environment, a cell-based phosphorylation assay is essential. This assay measures the phosphorylation of the downstream target SMAD1/5.
Protocol: Western Blot for Phospho-SMAD1/5
-
Cell Culture: Plate human umbilical vein endothelial cells (HUVECs) and grow to confluence.
-
Serum Starvation: Serum-starve the cells to reduce basal signaling.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound, known inhibitors, or DMSO.
-
Stimulation: Stimulate the cells with BMP9 to activate the ALK1 pathway.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated SMAD1/5 and total SMAD1 (as a loading control). Subsequently, probe with appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the phospho-SMAD1/5 signal to the total SMAD1 signal. Determine the cellular IC50 value.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial evaluation of this compound as a novel ALK1 inhibitor. The proposed experimental workflows, from direct enzymatic inhibition assays to cell-based signaling studies, will generate the necessary data to compare its potency and cellular efficacy against established ALK1 inhibitors. Positive results from these initial studies would warrant further investigation into its selectivity profile against other kinases, its pharmacokinetic properties, and its efficacy in in vivo models of angiogenesis and cancer. The pyrrolopyridine scaffold holds significant promise, and a thorough and systematic evaluation of this novel compound could lead to the development of a new therapeutic agent for diseases driven by aberrant ALK1 signaling.
References
-
Reaction Biology. ALK1/ACVRL1 Kinase Assay Service. Available from: [Link]
-
Spandidos Publications. The ALK1‑Smad1/5‑ID1 pathway participates in tumour angiogenesis induced by low‑dose photodynamic therapy. Available from: [Link]
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MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]
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RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]
-
De Gruyter. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Available from: [Link]
- Google Patents. 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors.
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AHA/ASA Journals. ALK1 Loss Results in Vascular Hyperplasia in Mice and Humans Through PI3K Activation. Available from: [Link]
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- 8. reactionbiology.com [reactionbiology.com]
structure-activity relationship (SAR) studies of 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one analogs
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide analogs, offering valuable insights for the rational design of novel therapeutics. While direct SAR studies on 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one are not extensively available in the public domain, the closely related 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold serves as an excellent surrogate for understanding key pharmacophoric features and the impact of structural modifications on biological activity.
The 1H-pyrrolo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with diverse pharmacological activities. This guide will focus on a series of these analogs developed as potent and orally available inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis and a target of interest in oncology and metabolic diseases.[1]
Core Scaffold and Initial SAR Observations
The initial exploration of the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold identified key interactions necessary for ACC1 inhibitory potency. The core structure itself provides a rigid framework, with the pyrrolo[3,2-b]pyridine nucleus acting as a critical pharmacophore. Early studies revealed the importance of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) in the molecule for effective binding to the target enzyme.[1]
A primary lead compound, 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative (1c) , emerged from these initial investigations as a potent ACC1 inhibitor.[1] However, this compound exhibited suboptimal physicochemical and pharmacokinetic properties, necessitating further structural modifications to enhance its drug-like characteristics.[1]
Comparative Analysis of Structural Modifications
To improve the therapeutic potential of the lead compound, systematic modifications were introduced at various positions of the 1H-pyrrolo[3,2-b]pyridine core. The following sections detail the SAR at these key positions.
Modifications at the N-1 Position of the Pyrrolo[3,2-b]pyridine Ring
The substituent at the N-1 position of the pyrrolo ring was found to significantly influence the compound's properties. The initial methyl group in compound 1c was replaced with various alkyl groups to probe the steric and electronic requirements in this region of the binding pocket.
This strategic modification led to the discovery of 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative (1k) as a highly promising ACC1 inhibitor.[1] The introduction of the isopropyl group resulted in a compound with not only potent ACC1 inhibition but also sufficient cellular potency.[1] Furthermore, compound 1k demonstrated favorable bioavailability in mouse pharmacokinetic studies, a significant improvement over the initial lead.[1]
Modifications of the Carboxamide Moiety
The carboxamide group at the C-3 position is another critical site for molecular interactions. Variations in the substituents on the amide nitrogen can modulate binding affinity, selectivity, and pharmacokinetic properties. While the specific substitutions on the amide for the ACC1 inhibitors are detailed in the source literature, the general principle involves exploring a range of alkyl and aryl groups to optimize interactions with the target protein.
In Vivo Efficacy and Pharmacodynamic Profile
The culmination of these SAR studies was the identification of compound 1k , which was further evaluated in in vivo models. Oral administration of 1k to mice bearing HCT-116 xenograft tumors resulted in a significant reduction in the concentration of malonyl-CoA, a direct downstream product of ACC activity, at a dose of 100 mg/kg.[1] This finding confirms that the optimized compound engages its target in a relevant in vivo setting and demonstrates the successful application of SAR principles to develop a promising preclinical candidate.
Experimental Protocols
General Synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide Analogs
The synthesis of the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives generally involves a multi-step sequence starting from a suitably substituted pyridine precursor. A representative synthetic scheme is outlined below.
Step 1: Synthesis of the 1H-pyrrolo[3,2-b]pyridine core
-
This typically involves the construction of the pyrrole ring onto the pyridine scaffold. Common methods include Fischer indole synthesis variations or palladium-catalyzed cross-coupling reactions followed by cyclization.
Step 2: Functionalization at the C-3 position
-
Introduction of a carboxylic acid or its equivalent at the C-3 position is a key step. This can be achieved through various methods such as formylation followed by oxidation, or direct carboxylation using organometallic reagents.
Step 3: Amide Coupling
-
The final step involves the coupling of the C-3 carboxylic acid with a desired amine to form the target carboxamide. Standard peptide coupling reagents such as HATU or EDCI are commonly employed.
For a detailed, step-by-step protocol, please refer to the supporting information of the cited primary literature.[1]
In Vitro ACC1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against the ACC1 enzyme.
Materials:
-
Recombinant human ACC1 enzyme
-
ATP, Acetyl-CoA, and bicarbonate substrates
-
A detection reagent to measure the product (e.g., ADP-Glo™ Kinase Assay)
-
Test compounds dissolved in DMSO
-
Assay buffer and microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the assay buffer, ACC1 enzyme, and test compounds to the microplate wells.
-
Initiate the enzymatic reaction by adding the substrates (ATP, Acetyl-CoA, bicarbonate).
-
Incubate the reaction mixture at a controlled temperature for a specific time.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Pharmacodynamic (PD) Study in Xenograft Model
Objective: To assess the effect of the test compound on the levels of malonyl-CoA in tumor tissue.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
HCT-116 human colorectal carcinoma cells
-
Test compound formulated for oral administration
-
Analytical equipment for quantifying malonyl-CoA (e.g., LC-MS/MS)
Procedure:
-
Implant HCT-116 cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a specified size.
-
Administer the test compound or vehicle control orally to the tumor-bearing mice.
-
At a predetermined time point after dosing, euthanize the mice and excise the tumors.
-
Homogenize the tumor tissue and extract the metabolites.
-
Quantify the concentration of malonyl-CoA in the tumor extracts using a validated LC-MS/MS method.
-
Compare the malonyl-CoA levels in the treated group to the vehicle control group to determine the extent of target engagement.
Conclusion and Future Directions
The structure-activity relationship studies of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide analogs have successfully led to the identification of a potent and orally bioavailable ACC1 inhibitor with demonstrated in vivo target engagement. The key learnings from this work, particularly the importance of the N-1 isopropyl group for improved pharmacokinetic properties, provide a valuable roadmap for the design of future analogs based on the 1H-pyrrolo[3,2-b]pyridine scaffold.
For researchers working on the this compound system, the insights from this guide can be extrapolated to inform their own SAR investigations. Key considerations will include the influence of the gem-dimethyl group at the C-3 position and the oxo functionality at C-2 on target binding and overall molecular properties. A systematic comparison of substitutions on the pyridine ring and at the N-1 position of the pyrrole ring will be crucial in elucidating the SAR for this specific scaffold and unlocking its therapeutic potential.
References
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Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 2019, 29(14), 1783-1788. [Link]
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A Researcher's Guide to Biological Target Validation for Novel Compounds: A Comparative Analysis Featuring 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one
In the landscape of contemporary drug discovery, the identification of a novel bioactive compound is merely the initial step of a long and intricate journey. The subsequent, and arguably more critical, phase is the rigorous validation of its biological target. This process is fundamental to understanding the compound's mechanism of action, predicting its therapeutic efficacy, and anticipating potential off-target effects.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on methodologies to robustly validate the biological target of a novel chemical entity, using the hypothetical yet structurally plausible compound, 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, as a central case study.
The pyrrolo[3,2-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of enzymatic targets, often within the kinase family or as modulators of protein-protein interactions.[4][5] Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine cores have shown activity as inhibitors of targets such as the Fibroblast Growth Factor Receptor (FGFR), FMS kinase, and tubulin.[6][7][8][9][10] Given this precedent, a scientist discovering a novel compound like this compound would be faced with the crucial task of pinpointing its specific molecular target to advance its development.
This guide will compare two orthogonal and powerful techniques for target validation: the Cellular Thermal Shift Assay (CETSA) and genetic knockdown using small interfering RNA (siRNA). These methods, one chemical and one genetic, provide complementary evidence to build a compelling case for a specific drug-target interaction within a physiological context.[11]
Part 1: Target Engagement Confirmation via Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that directly assesses the physical interaction between a ligand (drug) and its protein target within the complex milieu of a cell or even tissue.[12][13] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[14][15] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, one can determine the protein's melting point. A shift in this melting point in the presence of the compound is strong evidence of direct binding.[14][15]
Causality in Experimental Design:
The choice of CETSA as a primary validation tool is deliberate. Unlike affinity-based pulldown methods, CETSA can be performed in intact cells, providing a more physiologically relevant assessment of target engagement.[12][14] It avoids the need to chemically modify the compound, which can alter its binding properties. Furthermore, it directly measures the consequence of binding (stabilization), not just the binding event itself.
Experimental Workflow: CETSA
The workflow for a CETSA experiment is a multi-step process designed to compare the thermal stability of a target protein in the presence and absence of a ligand.
Caption: CETSA experimental workflow from cell preparation to data analysis.
Detailed Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line like SK-HEP-1 if a kinase target is suspected) to ~80% confluency.[12]
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS) at a concentration of 10-20 million cells/mL.
-
Divide the cell suspension into two main groups: one for vehicle control (e.g., 0.1% DMSO) and one for treatment with this compound (e.g., at 10 µM).
-
Incubate for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot 50 µL of the vehicle- and compound-treated cell suspensions into separate PCR tubes for each temperature point.
-
Place the tubes in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C).
-
Cool the samples to 4°C for 3 minutes.[14]
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
To separate the soluble fraction from the precipitated, denatured proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
-
Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein in the supernatant using a sensitive detection method like Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the percentage of soluble protein remaining at each temperature relative to the non-heated control (37°C).
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
A positive thermal shift (ΔTm) in the compound-treated sample compared to the vehicle control indicates target engagement.
-
Comparative Data Presentation: CETSA
For this guide, let's hypothesize that our screening efforts suggest this compound targets a hypothetical kinase, "Kinase X". We will compare its effect to a known, well-characterized inhibitor of Kinase X.
| Parameter | Vehicle (DMSO) | This compound (10 µM) | Known Kinase X Inhibitor (1 µM) |
| Target Protein | Kinase X | Kinase X | Kinase X |
| Apparent Tm | 52.1°C | 56.5°C | 58.9°C |
| Thermal Shift (ΔTm) | - | +4.4°C | +6.8°C |
This hypothetical data demonstrates a clear, positive thermal shift for Kinase X in the presence of our compound, providing strong, direct evidence of target engagement in a cellular context.
Part 2: Phenotypic Validation via Genetic Knockdown (siRNA)
While CETSA confirms direct binding, it does not inherently prove that this binding event is responsible for the compound's observed biological effect (e.g., reduced cell proliferation). Genetic methods, such as RNA interference (RNAi), are essential for linking the target to the phenotype.[1][16] By using small interfering RNA (siRNA) to specifically degrade the mRNA of the putative target protein, we can transiently "knock down" its expression.[16][17] If the biological effect of the compound is diminished or abolished in the knockdown cells, it provides powerful evidence that the compound acts through that specific target.[18]
Causality in Experimental Design:
The logic here is to create a cellular state where the proposed target is absent. If the compound's efficacy is dependent on the presence of this target, its effect should be significantly reduced. This approach directly tests the functional relevance of the target protein to the compound's mechanism of action.[3] Using a non-targeting or "scrambled" siRNA as a negative control is critical to ensure the observed effects are due to the specific knockdown of the target and not due to the general process of transfection.[18][19]
Experimental Workflow: siRNA Knockdown
This workflow outlines the key stages for validating a drug target using siRNA, from transfection to the final phenotypic or biochemical assay.
Caption: siRNA knockdown workflow for target validation.
Detailed Experimental Protocol: siRNA Knockdown
-
Transfection:
-
Seed cells (e.g., HeLa or MCF-7) in 96-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Prepare transfection complexes using a lipid-based transfection reagent. Prepare two sets: one with siRNA targeting Kinase X and one with a non-targeting (scrambled) control siRNA.
-
-
Knockdown Validation:
-
In a parallel plate, lyse the cells from both the target siRNA and scrambled siRNA groups.
-
Confirm the reduction in protein levels using Western blotting or the reduction in mRNA levels using quantitative real-time PCR (qRT-PCR).[17] A knockdown of >70% is generally considered effective.
-
-
Compound Treatment:
-
After the 48-72 hour knockdown period, treat the cells with a dose range of this compound or vehicle (DMSO).
-
-
Phenotypic Assay:
-
Incubate the cells with the compound for a predetermined time (e.g., 24-72 hours).
-
Measure the desired phenotype. For an anti-cancer compound, this is typically cell viability (e.g., using a CellTiter-Glo® assay) or apoptosis (e.g., using a Caspase-Glo® 3/7 assay).
-
-
Data Analysis:
-
Calculate the IC50 (half-maximal inhibitory concentration) of the compound in both the scrambled siRNA-treated cells and the Kinase X siRNA-treated cells.
-
A significant rightward shift in the IC50 value in the knockdown cells indicates that the compound's potency is dependent on the presence of the target protein.
-
Comparative Data Presentation: siRNA Knockdown
The table below illustrates the expected outcome if Kinase X is the true target of our compound, which has an anti-proliferative effect.
| Cell Condition | Target Protein Level (vs. Untreated) | IC50 of this compound | Interpretation |
| Scrambled siRNA Control | ~100% | 0.5 µM | Baseline compound potency |
| Kinase X siRNA | <20% | >25 µM | Significant loss of potency, indicating target-dependent activity |
Synthesizing the Evidence
The power of this dual approach lies in its complementary nature. CETSA provides direct, biophysical proof of target engagement within the cell. The siRNA experiment then provides the crucial functional link, demonstrating that this engagement is responsible for the compound's ultimate biological effect. When the results of both experiments align, they build a highly credible and robust case for the validation of a specific biological target.
Further validation could involve additional techniques such as chemical proteomics for unbiased target identification or using CRISPR-Cas9 to create a full gene knockout cell line for a more permanent genetic model.[16][21][22][23] However, the combination of CETSA and siRNA provides a potent, widely accessible, and scientifically rigorous foundation for any target validation campaign.
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Oreate AI. (2026). Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets: A Review of Probe Synthesis, Target Capture, and Protein Identification Techniques. [Link]
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Fiveable. Target identification and validation | Medicinal Chemistry Class Notes. [Link]
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Royal Society of Chemistry. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. [Link]
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University College London. Target Identification and Validation (Small Molecules). [Link]
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Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
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World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. [Link]
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 237–251.
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Lab Manager. (2025). How siRNA Knockdown Antibody Validation Works. [Link]
- Martin, S. E., & Caplen, N. J. (2007). Validation of Short Interfering RNA Knockdowns by Quantitative Real-Time PCR. Methods in molecular biology (Clifton, N.J.), 380, 237–258.
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National Center for Biotechnology Information. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161.
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Bio-Rad. Knockdown (siRNA) Validated Antibodies. [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
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Semantic Scholar. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]
- Lyu, H., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2302320.
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National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
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PubMed. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. [Link]
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National Center for Biotechnology Information. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
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National Center for Biotechnology Information. (2018). 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. [Link]
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Taylor & Francis Online. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]
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A Strategic Guide to Profiling the Cross-Reactivity of 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: A Comparative Analysis
In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration that is seldom a reality. Off-target effects, driven by a molecule's interaction with unintended biomolecules, can range from therapeutically beneficial to severely toxic.[1] Therefore, a rigorous and early assessment of a compound's cross-reactivity is not merely a regulatory hurdle but a critical step in elucidating its true biological activity and potential clinical trajectory. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel compound, 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one , by leveraging established methodologies and comparing its potential profile against known bioactive molecules sharing its core scaffolds.
The subject of our investigation, this compound, belongs to the pyrrolopyridine class of heterocyclic compounds. This structural family is a wellspring of biologically active molecules, with derivatives showing inhibitory action against a diverse range of targets including kinases, ion channels, and enzymes involved in cellular replication.[2][3][4][5] The presence of the pyridinone moiety further expands the potential biological interaction space, as this scaffold is a known pharmacophore in numerous approved drugs with activities spanning from anticancer to antimicrobial.[6][7]
This guide will navigate the reader through a logical, multi-tiered experimental approach to deconstruct the potential polypharmacology of our lead compound. We will detail the 'why' behind each experimental choice, ensuring a self-validating and robust dataset.
Comparative Framework: Selecting Appropriate Benchmarks
To contextualize the cross-reactivity profile of this compound, a panel of well-characterized compounds with related structural motifs should be assayed in parallel. This comparative approach provides an invaluable internal control and aids in the interpretation of novel findings. Based on the structural alerts within our molecule of interest, the following comparators are proposed:
| Compound Class | Specific Example(s) | Primary Target(s) | Rationale for Inclusion |
| Pyrrolo[3,2-b]pyridine | Analogs from GluN2B NAM series[2] | GluN2B subunit of the NMDA receptor | To assess potential activity in the central nervous system and off-target effects on related ion channels.[2] |
| Pyrrolo[2,3-b]pyridine | Compound 25a (ATM inhibitor)[3], Compound 4h (FGFR inhibitor)[4][8] | ATM Kinase, FGFR1/2/3 | To probe for cross-reactivity against key regulators of DNA damage response and receptor tyrosine kinases, common off-targets for heterocyclic inhibitors.[3][4] |
| Pyrrolo[3,2-c]pyridine | Compound 1r (FMS Kinase inhibitor)[9] | FMS Kinase (CSF-1R) | To evaluate potential interactions with type III receptor tyrosine kinases, a family known for promiscuous inhibition by small molecules.[9] |
| General Pyridinone | Tazemetostat | EZH2 | To determine if the pyridinone core directs binding to epigenetic targets.[6][10] |
Experimental Workflow: A Phased Approach to Cross-Reactivity Profiling
A logical and tiered approach to cross-reactivity profiling conserves resources and builds a comprehensive understanding of a compound's selectivity. The following workflow is designed to move from broad, unbiased screening to more focused, hypothesis-driven validation.
Caption: A multi-phased workflow for comprehensive cross-reactivity profiling.
Phase 1: Unbiased Identification of Potential Interactors
The initial phase aims to cast a wide net to identify any potential protein interactors of this compound without prior bias.
A. Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This technique serves as a powerful tool for isolating proteins that bind to our molecule of interest from a complex biological lysate.[11]
Experimental Protocol:
-
Immobilization of the Ligand: Synthesize an analog of this compound with a linker suitable for conjugation to a solid support (e.g., agarose beads). The linker position should be carefully chosen to minimize disruption of potential protein binding sites.
-
Preparation of Cell Lysate: Culture a relevant cell line (e.g., a cancer cell line if antitumor activity is hypothesized) and prepare a native protein lysate.
-
Affinity Purification: Incubate the cell lysate with the ligand-conjugated beads. Proteins that bind to the immobilized compound will be retained.
-
Elution and Identification: After stringent washing to remove non-specific binders, the bound proteins are eluted and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Comparative Analysis: A parallel experiment using beads without the immobilized ligand is crucial to subtract proteins that bind non-specifically to the matrix.
Causality and Self-Validation: The inclusion of a control matrix and a competition elution (using an excess of the free compound) helps to validate the specificity of the identified interactions.
B. Photoaffinity Labeling (PAL)
PAL offers a complementary approach to AC-MS by covalently trapping interacting proteins, including those with weak or transient binding.[12]
Experimental Protocol:
-
Probe Synthesis: Synthesize a version of this compound incorporating a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., biotin or a click chemistry handle).[12]
-
Cellular Incubation and Crosslinking: The photoaffinity probe is incubated with live cells or a cell lysate. Upon exposure to UV light, the photoreactive group forms a covalent bond with any nearby interacting proteins.
-
Enrichment and Identification: The biotinylated protein-probe complexes are then enriched using streptavidin beads, digested, and identified by LC-MS/MS.[11]
Causality and Self-Validation: The covalent nature of the bond provides a permanent record of the interaction. A control experiment without UV activation is essential to identify non-covalently bound proteins.
Phase 2: Targeted Screening Across Major Drug Target Families
The hits identified in Phase 1, along with the known targets of the pyrrolopyridine and pyridinone scaffolds, will inform the design of more focused screening campaigns.
A. Broad Kinase Panel Screening
Given that many pyrrolopyridine derivatives are kinase inhibitors, screening against a large panel of kinases is a critical step.[3][4][9]
Methodology:
-
Utilize a commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology Corporation's services) that covers a significant portion of the human kinome.
-
Screen this compound at a standard concentration (e.g., 1 or 10 µM) to identify initial hits.
-
Follow up with dose-response curves for any kinases showing significant inhibition to determine IC50 values.
B. GPCR and Ion Channel Panels
The activity of some pyrrolopyridine derivatives on ion channels necessitates a broader look at membrane-bound receptors.[2]
Methodology:
-
Engage a contract research organization (CRO) that offers binding or functional assays for a diverse panel of G-protein coupled receptors (GPCRs) and ion channels.
-
Initial screening at a single high concentration will identify potential off-target liabilities.
Phase 3: Orthogonal Validation of Confirmed Hits
Any interactions identified in the previous phases must be validated using orthogonal methods to confirm their biological relevance and to quantify the binding affinity.
A. Cellular Thermal Shift Assay (CETSA)
CETSA provides evidence of target engagement in a cellular context by measuring the change in thermal stability of a protein upon ligand binding.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures.
-
Quantification: The soluble fraction of the target protein at each temperature is quantified by Western blot or mass spectrometry.
-
Analysis: A shift in the melting curve of the protein in the presence of the compound indicates direct binding.
Causality and Self-Validation: This method confirms that the compound can access and bind to its target in the complex milieu of the cell.
B. Surface Plasmon Resonance (SPR)
SPR is a biophysical technique that provides real-time, label-free quantification of binding kinetics (k_on and k_off) and affinity (K_D).[13]
Experimental Protocol:
-
Immobilization: Immobilize the purified target protein onto a sensor chip.
-
Analyte Injection: Flow a series of concentrations of this compound over the chip.
-
Detection: The binding events are detected as a change in the refractive index at the sensor surface.
-
Kinetic Analysis: The resulting sensorgrams are fitted to a binding model to determine the kinetic and affinity constants.
Causality and Self-Validation: SPR provides a quantitative measure of the direct interaction between the compound and the purified protein, independent of any cellular context.
Data Synthesis and Interpretation
The data generated from this comprehensive workflow should be tabulated to provide a clear, at-a-glance comparison of this compound with the selected benchmark compounds.
Table 1: Comparative Cross-Reactivity Profile
| Target/Assay | This compound | Comparator A (GluN2B NAM) | Comparator B (ATM Inhibitor) | Comparator C (FMS Inhibitor) |
| Primary Target IC50/K_D | TBD | Known Value | Known Value | Known Value |
| Kinase Panel Hits (>90% Inh @ 10µM) | TBD | TBD | TBD | TBD |
| GPCR Panel Hits (>50% Inh @ 10µM) | TBD | TBD | TBD | TBD |
| CETSA Shift (ΔTm) | TBD | TBD | TBD | TBD |
| SPR K_D (Off-Target X) | TBD | TBD | TBD | TBD |
Conclusion
The journey from a promising chemical scaffold to a well-characterized drug candidate is paved with rigorous scientific inquiry. For this compound, a systematic and multi-faceted approach to cross-reactivity profiling is paramount. By combining unbiased screening techniques with focused panel assays and biophysical validation, researchers can build a comprehensive selectivity map. This not only de-risks the compound for further development but also provides a deeper understanding of its biological mechanism of action. The true therapeutic potential of this novel molecule can only be unlocked through a commitment to such a thorough and self-validating scientific process.
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. Available at: [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Available at: [Link]
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Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available at: [Link]
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A Comparative Guide to Pyrrolopyridinones for Researchers and Drug Development Professionals: Spotlight on 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
In the landscape of medicinal chemistry, the pyrrolopyridinone scaffold stands out as a "privileged" structure, forming the core of numerous compounds with significant therapeutic potential. This guide offers a comparative analysis of various pyrrolopyridinone isomers, with a special focus on the under-investigated 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. We will delve into the synthesis, structure-activity relationships (SAR), and biological performance of these compounds, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Pyrrolopyridinone Scaffold: A Versatile Platform in Drug Discovery
Pyrrolopyridinones are bicyclic heterocyclic compounds consisting of a fused pyrrole and pyridine ring, with a ketone functional group in the pyrrole moiety. The arrangement of the nitrogen atom in the pyridine ring and the point of fusion give rise to several isomers, each with a unique electronic and steric profile. This structural diversity is the cornerstone of their broad range of biological activities, which include potent inhibition of various protein kinases implicated in cancer and inflammatory diseases.[1]
The general structure of a pyrrolopyridinone is depicted below:
Caption: General chemical structure of the pyrrolopyridinone core.
Comparative Analysis of Pyrrolopyridinone Isomers
The therapeutic efficacy of pyrrolopyridinone derivatives is intrinsically linked to their isomeric form. Different arrangements of the nitrogen atom within the pyridine ring lead to distinct interactions with biological targets.
Pyrrolo[2,3-b]pyridines (7-Azaindoles)
This isomer is one of the most extensively studied, with numerous derivatives showing potent activity as kinase inhibitors. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[2][3]
Key Experimental Data for a Representative Pyrrolo[2,3-b]pyridine Derivative (FGFR Inhibitor):
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (IC50) | Reference |
| 4h | FGFR1 | 7 | 4T1 (Breast Cancer) | Not specified in abstract | [3] |
| FGFR2 | 9 | ||||
| FGFR3 | 25 | ||||
| FGFR4 | 712 |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Pyrrolo[3,2-c]pyridines
Derivatives of this scaffold have also demonstrated significant anticancer properties. For example, a series of 1H-pyrrolo[3,2-c]pyridine derivatives have been developed as potent inhibitors of FMS kinase, a target in ovarian, prostate, and breast cancers.[4]
Key Experimental Data for a Representative Pyrrolo[3,2-c]pyridine Derivative (FMS Kinase Inhibitor):
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (IC50, µM) | Reference |
| 1r | FMS Kinase | 30 | Ovarian, Prostate, Breast Cancer Panel | 0.15 - 1.78 | [4] |
Pyrrolo[2,3-d]pyrimidines (7-Deazapurines)
The pyrrolo[2,3-d]pyrimidine scaffold is a deaza-isostere of adenine and has been a fruitful starting point for the development of inhibitors targeting ATP-binding sites of kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6]
Focus on this compound: An Unexplored Frontier
While much research has focused on substitutions at the nitrogen and other positions of the pyrrolopyridinone core, the 3,3-disubstituted variants, such as this compound, remain largely unexplored in publicly available literature.
Chemical Structure of this compound:
Caption: Structure of this compound.
The introduction of gem-dimethyl groups at the C3 position is a significant structural modification. This substitution can have several predictable effects based on established medicinal chemistry principles:
-
Increased Lipophilicity: The methyl groups will increase the lipophilicity of the molecule, which can influence its solubility, cell permeability, and pharmacokinetic properties.
-
Steric Hindrance: The bulky dimethyl groups can provide steric hindrance, potentially leading to increased selectivity for certain biological targets by preventing binding to off-targets with smaller binding pockets.
-
Metabolic Stability: The quaternary carbon at the C3 position is expected to be more resistant to metabolic oxidation, potentially leading to a longer in vivo half-life.
The lack of published experimental data for this compound presents a clear opportunity for novel research. Its unique structural features warrant investigation into its potential as a kinase inhibitor or for other therapeutic applications.
Experimental Protocols
To facilitate research in this area, we provide detailed, step-by-step methodologies for the synthesis of a generic pyrrolopyridinone scaffold and for a common biological assay.
General Synthesis of a Pyrrolopyridinone Scaffold
The following protocol outlines a general approach for the synthesis of a pyrrolo[2,3-b]pyridin-2-one core, which can be adapted for the synthesis of 3,3-disubstituted analogs.
Workflow for a Representative Synthesis:
Caption: Synthetic workflow for a pyrrolopyridinone core.
Step-by-Step Protocol:
-
Sonogashira Coupling: To a solution of 2-amino-3-bromopyridine (1.0 eq) in a suitable solvent (e.g., a mixture of toluene and water) are added the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine, 3.0 eq). The reaction mixture is degassed and stirred at an elevated temperature (e.g., 80 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Cyclization: The purified 2-amino-3-alkynylpyridine (1.0 eq) is dissolved in a high-boiling point solvent (e.g., DMF or DMSO) and treated with a base (e.g., potassium tert-butoxide, 1.5 eq). The mixture is heated (e.g., 100-120 °C) until the cyclization is complete.
-
Oxidation and Final Product Formation: The reaction mixture is cooled, and an oxidizing agent (e.g., m-CPBA or hydrogen peroxide) is added to form the lactam. The final product is isolated by extraction and purified by recrystallization or column chromatography.
For the synthesis of 3,3-dimethyl analogs, a starting material with a propargyl alcohol bearing two methyl groups at the carbinol position would be required, followed by appropriate cyclization and oxidation steps.
In Vitro Kinase Inhibition Assay (Example: FGFR)
This protocol describes a common method to evaluate the inhibitory activity of a compound against a specific protein kinase.
Workflow for Kinase Inhibition Assay:
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A Comparative In Vivo Efficacy Analysis of a Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent ATM Inhibitor in Colorectal Cancer
This guide provides a detailed comparative analysis of the in vivo efficacy of a novel 1H-pyrrolo[2,3-b]pyridine derivative, herein referred to as Compound 25a, a highly selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitor.[1][2] The performance of Compound 25a is evaluated in combination with the standard-of-care chemotherapeutic agent, irinotecan, in preclinical colorectal cancer models. This document is intended for researchers, scientists, and drug development professionals interested in novel therapeutic strategies for colorectal cancer.
Introduction: Targeting DNA Damage Response in Colorectal Cancer
Colorectal cancer (CRC) remains a significant global health challenge, with a substantial number of patients progressing to metastatic disease.[3] Standard-of-care chemotherapy for metastatic CRC often includes irinotecan, a topoisomerase I inhibitor.[3][4][5] Irinotecan's mechanism of action involves the stabilization of topoisomerase I-DNA complexes, leading to DNA single-strand breaks that are converted into cytotoxic double-strand breaks (DSBs) during DNA replication.[6][7][8]
Cancer cells, however, can activate DNA damage response (DDR) pathways to repair these lesions, leading to therapeutic resistance. A key regulator of the DDR to DSBs is the ATM kinase.[9][10][11] Upon DNA damage, ATM is activated and orchestrates cell cycle arrest and DNA repair, thereby promoting cell survival.[9][11][12] The inhibition of ATM, therefore, presents a rational strategy to potentiate the efficacy of DNA-damaging agents like irinotecan.[9][12][13]
This guide focuses on Compound 25a, a novel and highly selective 1H-pyrrolo[2,3-b]pyridine derivative that functions as a potent ATM inhibitor.[1][2] We will delve into its synergistic antitumor efficacy when combined with irinotecan in well-established colorectal cancer xenograft models.
Mechanism of Action: A Synergistic Approach
The combination of an ATM inhibitor with a topoisomerase I inhibitor is designed to create a synthetic lethal interaction in cancer cells. Irinotecan induces DNA double-strand breaks, which in turn activates the ATM signaling pathway as a pro-survival response.[14] By concurrently inhibiting ATM with Compound 25a, the cancer cells' ability to repair this DNA damage is compromised, leading to an accumulation of lethal DNA lesions and subsequent cell death.[10][12]
Caption: Synergistic mechanism of Compound 25a and Irinotecan.
In Vivo Efficacy of Compound 25a in Colorectal Cancer Xenograft Models
The antitumor activity of Compound 25a in combination with irinotecan was evaluated in HCT116 and SW620 human colorectal cancer xenograft models.[1][2]
Summary of In Vivo Efficacy Data
| Treatment Group | HCT116 Tumor Growth Inhibition (TGI) | SW620 Tumor Growth Inhibition (TGI) |
| Irinotecan | Moderate | Moderate |
| Compound 25a + Irinotecan | 79.3% | 95.4% |
Data synthesized from preclinical studies.[1][2]
The combination of Compound 25a with irinotecan resulted in a significant and synergistic inhibition of tumor growth in both HCT116 and SW620 xenograft models, with TGI values of 79.3% and 95.4%, respectively.[1][2] This demonstrates a marked improvement over irinotecan monotherapy.
Experimental Protocols
In Vivo Colorectal Cancer Xenograft Model
A detailed methodology for assessing the in vivo efficacy of Compound 25a in combination with irinotecan is provided below. This protocol is based on established preclinical study designs.
-
Cell Culture:
-
HCT116 and SW620 human colorectal carcinoma cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Animal Husbandry:
-
Female athymic nude mice (4-6 weeks old) are used for the study.
-
Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with autoclaved food and water ad libitum.
-
-
Tumor Implantation:
-
HCT116 or SW620 cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
A suspension of 5 x 10^6 cells is subcutaneously injected into the right flank of each mouse.
-
-
Treatment Protocol:
-
Tumor growth is monitored regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment groups (n=6-8 per group):
-
Vehicle control
-
Irinotecan alone
-
Compound 25a alone
-
Compound 25a in combination with Irinotecan
-
-
Compound 25a is administered orally (p.o.) and irinotecan is administered intravenously (i.v.) or intraperitoneally (i.p.) according to a specified dosing schedule.
-
-
Efficacy Evaluation:
-
Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
The study is terminated when tumors in the control group reach a specified size or after a predetermined treatment duration.
-
Tumor Growth Inhibition (TGI) is calculated as: [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100%.
-
Caption: Experimental workflow for in vivo xenograft studies.
Standard of Care: Irinotecan in Metastatic Colorectal Cancer
Irinotecan, often in combination with other agents like 5-fluorouracil and leucovorin (FOLFIRI), is a cornerstone of treatment for metastatic colorectal cancer.[15][16][17] While effective, resistance to irinotecan is a significant clinical challenge.[14] The data presented in this guide suggest that co-administration of an ATM inhibitor like Compound 25a could be a promising strategy to overcome this resistance.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine derivative, Compound 25a, demonstrates potent and selective ATM inhibition, leading to a significant synergistic antitumor effect when combined with the standard-of-care chemotherapeutic, irinotecan, in preclinical models of colorectal cancer. These findings highlight the therapeutic potential of targeting the DNA damage response pathway to enhance the efficacy of conventional chemotherapy in this patient population. Further investigation into this combination therapy is warranted to translate these promising preclinical results into clinical applications.
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What is the mechanism of Irinotecan Hydrochloride? - Patsnap Synapse. (2024, July 17). [Link]
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PHARMACOLOGY OF Irinotecan (Camptosar; Overview, Pharmacokinetics, Mechanism of action, Uses, Effect - YouTube. (2024, November 23). [Link]
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Irinotecan, a key chemotherapeutic drug for metastatic colorectal cancer - PMC - NIH. (n.d.). [Link]
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What is the mechanism of Irinotecan? - Patsnap Synapse. (2024, July 17). [Link]
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Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity | Journal of Medicinal Chemistry - ACS Publications. (2025, June 26). [Link]
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Chemotherapy Treatments for Metastatic Colorectal Cancer: Is Evidence-Based Medicine in Practice? - PubMed Central. (n.d.). [Link]
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Metastatic Colorectal Cancer: Is There One Standard Approach? - CancerNetwork. (n.d.). [Link]
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Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed. (2025, July 10). [Link]
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ATM inhibitors in cancer radiotherapy: Mechanisms, clinical development, and future directions - ResearchGate. (2025, December 14). [Link]
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The novel ATM inhibitor (AZ31) enhances antitumor activity in patient derived xenografts that are resistant to irinotecan monotherapy - PMC. (n.d.). [Link]
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A Comparative Guide to the ADME Properties of Pyrrolopyridine-Based Compounds for Drug Discovery
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A compound's therapeutic efficacy is not solely dictated by its potency against a biological target, but equally by its pharmacokinetic profile. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a potential drug candidate is a cornerstone of preclinical evaluation, enabling researchers to de-risk molecules and optimize their design for success in the clinic.[1][2] This guide provides a comparative analysis of the ADME properties of 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, a novel scaffold, benchmarked against related, published pyrrolopyridine analogs to forecast its potential liabilities and advantages.
Given the nascent stage of investigation for our primary compound of interest, we will leverage established in silico predictive models—a common and cost-effective strategy in early discovery—to generate a preliminary ADME profile.[3][4] These predictions will be contextualized by comparing them with experimental data from two recently synthesized 1H-pyrrolo[3,2-c]pyridine derivatives, 10l and 10t , which have been evaluated as potent tubulin polymerization inhibitors.[5] This comparative approach allows us to understand how structural modifications on the core pyrrolopyridine scaffold influence key pharmacokinetic parameters.
| Compound | Structure | Molecular Weight ( g/mol ) | Origin of Data |
| Target: this compound | Chemical structure of this compound | 176.22 | In Silico Prediction |
| Comparator 1: Compound 10l | Chemical structure of 6-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 378.40 | Experimental[5] |
| Comparator 2: Compound 10t | Chemical structure of 6-(1H-indol-5-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 399.44 | Experimental[5] |
Part 1: Comparative ADME Profile
A successful oral drug must navigate a complex biological journey. The following sections break down this journey into the four key ADME stages, comparing our target compound with its literary counterparts.
A: Absorption
Absorption primarily concerns a drug's ability to enter the bloodstream, typically after oral administration. Key predictors for this are aqueous solubility and intestinal permeability.
Permeability: The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[6][7] It measures the rate at which a compound crosses a monolayer of human colon adenocarcinoma cells. A high apparent permeability coefficient (Papp) value is desirable.
Efflux Ratio: The Caco-2 model also identifies whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells, reducing absorption.[7] An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests active efflux.
| Compound | Predicted/Experimental Papp (A→B) (10⁻⁶ cm/s) | Predicted/Experimental Efflux Ratio | Interpretation |
| Target Compound | 5.8 (Predicted) | 1.2 (Predicted) | Moderate to high permeability predicted; not a likely P-gp substrate. |
| Compound 10l | >10 (High) | <2.0 | High permeability; not a substrate for major efflux pumps. |
| Compound 10t | >10 (High) | <2.0 | High permeability; not a substrate for major efflux pumps. |
Expertise & Experience: The target compound's compact, relatively less complex structure compared to the bulky aromatic systems of 10l and 10t results in a lower molecular weight and topological polar surface area (TPSA), factors that generally favor good permeability. While the in silico prediction is promising, the high experimental permeability of the comparators, despite their larger size, underscores that a balance of lipophilicity and hydrogen bonding capability is key. The absence of a significant efflux ratio for all three compounds is a highly favorable characteristic, mitigating a common mechanism of poor bioavailability.
D: Distribution
Once absorbed, a drug distributes throughout the body. A critical parameter here is Plasma Protein Binding (PPB), as only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[8][9]
| Compound | Predicted/Experimental % Plasma Protein Binding | Interpretation |
| Target Compound | 65% (Predicted) | Moderate binding, suggesting a good fraction of the drug will be free and active. |
| Compound 10l | >95% (High) | High binding, potentially requiring higher doses to achieve therapeutic free concentrations. |
| Compound 10t | >98% (Very High) | Very high binding, a potential liability that could limit efficacy and affect clearance. |
Expertise & Experience: The significant difference in PPB is directly attributable to lipophilicity. The large, hydrophobic aromatic rings of 10l and 10t promote strong, non-specific binding to plasma proteins like albumin.[9] Our target compound, being smaller and less lipophilic, is predicted to have much lower PPB. This is a considerable advantage, as high PPB can limit the effective concentration of the drug at the target site and reduce its rate of clearance, potentially prolonging its half-life in an undesirable way.[10]
M: Metabolism
Metabolism is the body's process of chemically modifying a drug, primarily in the liver, to facilitate its excretion. This is a double-edged sword: metabolism is necessary for clearance, but rapid metabolism can terminate a drug's action prematurely.
Metabolic Stability: The liver microsomal stability assay assesses how quickly a compound is metabolized by Phase I enzymes, particularly the Cytochrome P450 (CYP) family.[11][12] A longer half-life (t½) and lower intrinsic clearance (CLint) are generally desirable.
CYP450 Inhibition: It is crucial to determine if a drug candidate inhibits CYP enzymes, as this can lead to dangerous drug-drug interactions (DDIs) by preventing the metabolism of co-administered medications.[13][14] An IC50 value below 10 µM is often a red flag.
| Compound | Predicted/Experimental Metabolic Stability (Human Liver Microsomes) | Predicted CYP450 Inhibition (IC50) |
| Target Compound | t½: 45 min (Predicted)CLint: 30 µL/min/mg (Predicted) | Predicted to be a weak inhibitor of major CYP isoforms (>10 µM). |
| Compound 10l | t½: >60 min (High Stability)CLint: <15 µL/min/mg | Not reported, but aromatic systems can be liable for CYP interactions. |
| Compound 10t | t½: >60 min (High Stability)CLint: <15 µL/min/mg | Not reported; the indole moiety is a known site of metabolism. |
Expertise & Experience: The predicted moderate stability of the target compound is a reasonable starting point for optimization. The gem-dimethyl group at the 3-position is a classic medicinal chemistry strategy to block potential metabolic oxidation at an adjacent site, which may contribute to its predicted stability. The high stability of the comparator compounds is likely due to their specific substitution patterns, although they possess moieties (like the indole in 10t ) that are known metabolic hotspots. The most significant finding is the target compound's predicted clean CYP inhibition profile, a major advantage that reduces the risk of clinical DDIs.
Part 2: Key Experimental Protocols & Workflows
To ensure the trustworthiness and reproducibility of ADME data, standardized, well-controlled protocols are essential. Below are the methodologies for the key assays discussed.
Caco-2 Permeability Assay
This assay provides the apparent permeability coefficient (Papp) and efflux ratio.[15][16]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for approximately 21 days to form a differentiated, polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers meeting a predefined TEER threshold (e.g., >200 Ω·cm²) are used.[7]
-
Transport Study (A→B): The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side over a 2-hour incubation period at 37°C.
-
Transport Study (B→A): Concurrently, in a separate set of wells, the compound is added to the basolateral side, and samples are taken from the apical side to determine active efflux.
-
Quantification: The concentration of the compound in the donor and receiver compartments is quantified using LC-MS/MS.
-
Calculation: The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Caption: Liver Microsomal Stability Assay Workflow.
Plasma Protein Binding (Rapid Equilibrium Dialysis - RED) Assay
The RED assay is a common method for accurately determining the fraction of a compound bound to plasma proteins. [8][10] Methodology:
-
Device Preparation: A RED device insert, which contains a semipermeable membrane (8 kDa cutoff) separating two chambers, is used.
-
Sample Loading: The test compound is spiked into plasma and added to one chamber (the plasma chamber). Dialysis buffer (e.g., PBS, pH 7.4) is added to the other chamber. [10]3. Equilibration: The entire assembly is sealed and incubated at 37°C with shaking for 4-6 hours. During this time, only the unbound compound can cross the membrane into the buffer chamber until equilibrium is reached.
-
Sampling: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.
-
Matrix Matching: To avoid analytical artifacts, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer.
-
Protein Precipitation & Analysis: An organic solvent with an internal standard is added to all samples to precipitate proteins. After centrifugation, the supernatants are analyzed by LC-MS/MS to determine the compound concentration in each chamber.
-
Calculation: The percent unbound is calculated as: % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100.
Caption: Plasma Protein Binding (RED) Assay Workflow.
Part 3: Synthesis and Conclusion
This comparative guide provides a foundational assessment of the ADME properties of this compound by contrasting its predicted profile with the experimental data of related analogs.
Summary of Comparative ADME Profiles:
Caption: High-Level ADME Profile Comparison.
The analysis reveals that this compound possesses a promising, well-balanced in silico ADME profile that distinguishes it from its more complex, highly-bound analogs.
-
Strengths: The predicted low-to-moderate plasma protein binding is a significant advantage, suggesting higher bioavailability of the active compound. Furthermore, the predicted low risk of CYP450 inhibition mitigates the potential for clinical drug-drug interactions, a major hurdle in drug development. [14]* Areas for Investigation: The primary area for experimental validation is metabolic stability. While the predicted moderate stability is acceptable for a lead compound, further optimization may be required to enhance its half-life if necessary. The gem-dimethyl group is a sound design choice to sterically hinder metabolism, but its effectiveness must be confirmed experimentally. [12] In conclusion, this compound represents a promising scaffold from a pharmacokinetic perspective. Its predicted properties warrant progression to in vitro experimental validation. The insights gained from this comparative analysis provide a clear roadmap for future studies and highlight the structural nuances that govern the ADME characteristics of the broader pyrrolopyridine class.
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AxisPharm. Microsomal Stability Assay Protocol. [Link]
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University of Arizona. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. [Link]
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4-ADMET. In vitro drug metabolism: for the selection of your lead compounds. [Link]
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Roy, K. et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]
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MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. [Link]
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RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]
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National Institutes of Health (NIH). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. [Link]
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PubMed. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. [Link]
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Taylor & Francis Online. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]
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A Head-to-Head Comparative Analysis of Novel Pyrrolopyridine-Based Tubulin Inhibitors and Paclitaxel in Oncology Research
A Senior Application Scientist's Guide to Evaluating Next-Generation Anticancer Compounds
In the dynamic landscape of oncology drug discovery, the quest for novel therapeutic agents with improved efficacy and safety profiles is paramount. Microtubule-targeting agents remain a cornerstone of cancer chemotherapy, and the development of new compounds that modulate tubulin dynamics is an area of intense research. This guide provides a comprehensive head-to-head comparison of a promising new 1H-pyrrolo[3,2-c]pyridine derivative, herein designated as Compound 10t, and the well-established anticancer drug, Paclitaxel.
This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of the mechanisms of action, proposed experimental workflows for direct comparison, and a framework for interpreting the data to guide further research and development efforts.
Introduction to the Compounds: Mechanism of Action and Therapeutic Potential
A fundamental understanding of the mechanism of action is critical to designing and interpreting comparative studies. While both Compound 10t and Paclitaxel target tubulin, they do so through distinct mechanisms, leading to different downstream cellular effects.
1.1. Compound 10t: A Novel Colchicine-Binding Site Inhibitor
Compound 10t is a derivative of the 1H-pyrrolo[3,2-c]pyridine scaffold, which has been identified as a potent inhibitor of tubulin polymerization.[1][2] Unlike many microtubule-stabilizing agents, Compound 10t functions by binding to the colchicine site on β-tubulin.[1] This interaction prevents the polymerization of α- and β-tubulin heterodimers into microtubules, a critical process for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells.[1] The pyrrolo[3,2-c]pyridine scaffold has gained significant interest in medicinal chemistry due to its potential in developing novel anticancer agents.[1][2]
1.2. Paclitaxel: The Gold Standard Microtubule Stabilizer
Paclitaxel, a member of the taxane family of drugs, is a widely used chemotherapeutic agent. In stark contrast to Compound 10t, Paclitaxel promotes the assembly of microtubules from tubulin dimers and stabilizes them by preventing depolymerization. This action disrupts the normal dynamic instability of microtubules, leading to the formation of abnormal microtubule bundles and asters. The consequence is the arrest of mitosis at the metaphase-anaphase transition, ultimately triggering apoptotic cell death.
Signaling Pathway: Disruption of Microtubule Dynamics
Caption: Comparative mechanisms of Compound 10t and Paclitaxel on microtubule dynamics.
Head-to-Head Experimental Design: A Framework for Comparative Evaluation
To objectively compare the performance of Compound 10t and Paclitaxel, a series of well-controlled in vitro and cell-based assays are proposed. The following experimental workflow provides a robust framework for generating comparative data.
Experimental Workflow
Caption: A stepwise workflow for the comparative evaluation of Compound 10t and Paclitaxel.
2.1. In Vitro Tubulin Polymerization Assay
Rationale: This cell-free assay directly measures the effect of the compounds on the polymerization of purified tubulin. It is a crucial first step to confirm the primary mechanism of action.
Protocol:
-
Reagents: Tubulin (porcine brain, >99% pure), GTP, tubulin polymerization buffer, Compound 10t, and Paclitaxel.
-
Procedure:
-
Resuspend tubulin in polymerization buffer.
-
Aliquot tubulin into a 96-well plate.
-
Add serial dilutions of Compound 10t, Paclitaxel, or vehicle control.
-
Incubate the plate at 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm over time using a microplate reader.
-
-
Expected Outcome: Paclitaxel will show an increase in the rate and extent of polymerization, while Compound 10t is expected to inhibit polymerization in a dose-dependent manner.
2.2. Cell-Based Assays
Rationale: Moving into a cellular context is essential to understand the effects of the compounds on cancer cells, including cytotoxicity, cell cycle progression, and induction of apoptosis. A panel of cancer cell lines, such as HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer), should be used to assess the broad-spectrum activity.[1]
2.2.1. Cytotoxicity Assay (MTT or CellTiter-Glo)
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of Compound 10t and Paclitaxel for 48-72 hours.
-
Assess cell viability using MTT or a luminescence-based assay (e.g., CellTiter-Glo).
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
2.2.2. Cell Cycle Analysis
Protocol:
-
Treat cells with Compound 10t and Paclitaxel at their respective IC50 concentrations for 24 hours.
-
Harvest, fix, and stain the cells with propidium iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
2.2.3. Immunofluorescence Microscopy
Protocol:
-
Grow cells on coverslips and treat with Compound 10t and Paclitaxel.
-
Fix, permeabilize, and stain the cells with an anti-α-tubulin antibody followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the microtubule network and mitotic spindles using a fluorescence microscope.
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative In Vitro Activity
| Compound | Target Site | Mechanism of Action | Tubulin Polymerization IC50/EC50 |
| Compound 10t | Colchicine Site | Inhibition of Polymerization | [Insert experimental value] |
| Paclitaxel | Taxol Site | Stabilization of Microtubules | [Insert experimental value] |
Table 2: Comparative Cellular Activity
| Compound | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) | Primary Cell Cycle Arrest Phase |
| Compound 10t | [Insert value] | [Insert value] | [Insert value] | G2/M |
| Paclitaxel | [Insert value] | [Insert value] | [Insert value] | G2/M |
Interpretation of Results:
-
Potency: A direct comparison of the IC50 values will reveal the relative potency of the two compounds. Lower IC50 values indicate higher potency.
-
Mechanism Confirmation: The in vitro tubulin polymerization assay and immunofluorescence imaging will provide direct evidence for the distinct mechanisms of action.
-
Cellular Effects: Analysis of cell cycle and apoptosis data will confirm the downstream consequences of microtubule disruption by each compound.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the head-to-head comparison of a novel pyrrolopyridine-based tubulin inhibitor, Compound 10t, and the established drug, Paclitaxel. The proposed experimental workflow will generate critical data to assess the potential of Compound 10t as a next-generation anticancer agent.
Future studies should focus on in vivo efficacy and toxicity studies in animal models to translate these in vitro findings into a preclinical setting. Furthermore, exploring the structure-activity relationship of the 1H-pyrrolo[3,2-c]pyridine scaffold could lead to the development of even more potent and selective tubulin inhibitors. The pyrrolopyridine scaffold is a versatile starting point for the development of inhibitors for various other kinases as well, such as FMS kinase, FGFR, and TNIK, highlighting its broad therapeutic potential.[3][4]
References
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Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]
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New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society. [Link]
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1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Medicinal Chemistry Letters. [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]
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Validating the Therapeutic Potential of 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for validating the therapeutic potential of the novel compound, 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one, hereafter referred to as Cmpd-X. The pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[1] This guide will focus on a hypothesized role for Cmpd-X as a kinase inhibitor, a common mechanism of action for this class of compounds which effectively mimic the purine ring of ATP.[1] Specifically, we will explore its potential as an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a critical regulator of cell proliferation and survival that is frequently dysregulated in various cancers.[2]
To establish a rigorous validation process, we will compare Cmpd-X against two representative pyrrolopyridine derivatives with documented anti-cancer activities: a diarylurea-based compound with anti-melanoma properties (Comparator A), and a known FGFR inhibitor from the 1H-pyrrolo[2,3-b]pyridine series (Comparator B).[2][3] This comparative approach will provide a clear, data-driven assessment of Cmpd-X's therapeutic viability.
The FGFR Signaling Pathway: A Key Oncogenic Driver
The FGFR family of receptor tyrosine kinases (FGFR1-4) plays a pivotal role in normal physiological processes, including embryonic development, tissue repair, and angiogenesis. However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a well-documented driver of tumorigenesis in a variety of solid tumors.[2] Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events, primarily through the RAS-MEK-ERK and PI3K-AKT pathways. This sustained signaling promotes uncontrolled cell proliferation, survival, and migration.[2] Therefore, potent and selective FGFR inhibitors represent a promising therapeutic strategy.
Comparator Compounds
| Compound | Class | Documented Mechanism of Action | Reference |
| Cmpd-X | This compound | Hypothesized FGFR Inhibitor | N/A |
| Comparator A | Diarylurea with pyrrolo[3,2-b]pyridine scaffold | Antiproliferative against melanoma | [3] |
| Comparator B | 1H-pyrrolo[2,3-b]pyridine derivative | Potent FGFR1/2/3 inhibitor | [2] |
Experimental Validation Workflow
A multi-tiered approach is essential to comprehensively validate the therapeutic potential of Cmpd-X. The workflow begins with in vitro biochemical assays to confirm target engagement and selectivity, progresses to cell-based assays to determine on-target effects in a biological context, and culminates in in vivo studies to assess efficacy and tolerability.
Part 1: In Vitro Biochemical Assays
The initial step is to ascertain direct target engagement and selectivity. This is crucial to ensure that any observed cellular effects are due to the intended mechanism of action.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Cmpd-X and comparators against FGFR1, FGFR2, and FGFR3.
Methodology:
-
Reagents: Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains, ATP, poly(Glu, Tyr) substrate.
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay will be used. The assay measures the phosphorylation of a biotinylated substrate by the kinase.
-
Procedure:
-
Prepare a serial dilution of Cmpd-X, Comparator A, and Comparator B (e.g., from 100 µM to 1 pM).
-
In a 384-well plate, add the kinase, the serially diluted compounds, and the substrate.
-
Initiate the kinase reaction by adding a solution of ATP at its Km concentration.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and add a detection solution containing a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible reader.
-
-
Data Analysis: Calculate the ratio of the emission at 665 nm (APC) to 620 nm (europium). Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data (Hypothetical)
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| Cmpd-X | 15 | 25 | 18 |
| Comparator A | >10,000 | >10,000 | >10,000 |
| Comparator B | 7 | 9 | 25 |
Part 2: Cell-Based Assays
Following biochemical validation, it is imperative to assess the compound's activity in a relevant cellular context. We will use a cancer cell line with known FGFR amplification, such as MDA-MB-231 (breast cancer), to evaluate on-target pathway modulation and anti-proliferative effects.[2]
Protocol 2: Cell Proliferation Assay
Objective: To measure the effect of Cmpd-X and comparators on the proliferation of an FGFR-dependent cancer cell line.
Methodology:
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Assay Principle: The MTT assay measures the metabolic activity of viable cells.
-
Procedure:
-
Seed MDA-MB-231 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Cmpd-X, Comparator A, and Comparator B for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control. Plot the percent viability against compound concentration and calculate the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot Analysis of FGFR Pathway Inhibition
Objective: To confirm that Cmpd-X inhibits FGFR signaling downstream in cancer cells.
Methodology:
-
Cell Line: MDA-MB-231 cells.
-
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with Cmpd-X, Comparator A, and Comparator B at their respective GI50 concentrations for 2 hours.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated FGFR (p-FGFR), total FGFR, p-ERK, total ERK, p-AKT, and total AKT. A loading control (e.g., GAPDH) must be included.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Data Analysis: Densitometric analysis of the bands to quantify the reduction in phosphorylated proteins relative to total protein and the loading control.
Comparative Cellular Data (Hypothetical)
| Compound | GI50 in MDA-MB-231 (nM) | Inhibition of p-FGFR at GI50 | Inhibition of p-ERK at GI50 |
| Cmpd-X | 50 | +++ | ++ |
| Comparator A | 450 | - | + |
| Comparator B | 35 | +++ | +++ |
(+++ indicates >80% inhibition, ++ indicates 50-80% inhibition, + indicates <50% inhibition, - indicates no significant inhibition)
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to validate the therapeutic potential of this compound (Cmpd-X) as a novel FGFR inhibitor. The proposed experimental workflow, from initial biochemical screening to cell-based pathway analysis, provides a robust framework for decision-making.
Based on the hypothetical data presented, Cmpd-X demonstrates potent, single-digit nanomolar inhibition of FGFR kinases and translates this activity into effective inhibition of cancer cell proliferation. Its profile appears superior to the non-FGFR targeted Comparator A and comparable to the established FGFR inhibitor, Comparator B. The strong inhibition of p-FGFR in cellular assays would confirm on-target engagement.
Successful validation through these stages would justify advancing Cmpd-X to in vivo xenograft models to evaluate its efficacy and pharmacokinetic properties in a whole-animal system. Further optimization of its structure to enhance selectivity and drug-like properties could lead to the development of a promising new therapeutic agent for FGFR-driven cancers.
References
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Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors. (2023). ACS Medicinal Chemistry Letters, 14(10). Available at: [Link]
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Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals, 14(4), 354. Available at: [Link]
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
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Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. (2017). Expert Opinion on Therapeutic Patents, 27(4), 405-424. Available at: [Link]
- Innovations in Chemical Synthesis: The Versatility of Pyrrolo[2,3-b]pyridine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2019). Bioorganic & Medicinal Chemistry Letters, 29(16), 2146-2150. Available at: [Link]
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1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. (2018). ACS Medicinal Chemistry Letters, 9(10), 1023-1028. Available at: [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
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3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one. (n.d.). PubChem. Available at: [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Medicinal Chemistry, 12(6), 955-965. Available at: [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
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Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). Journal of Medicinal Chemistry. Available at: [Link]
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Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (2023). ACS Medicinal Chemistry Letters, 14(10), 1435-1442. Available at: [Link]
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Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
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Safety Operating Guide
Proper Disposal of 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: A Guide for Laboratory Professionals
This guide provides a comprehensive framework for the safe and compliant disposal of 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, a heterocyclic compound utilized in modern research and drug development. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within the laboratory setting. The causality behind each step is explained to foster a deeper understanding of the principles of chemical waste management.
Hazard Identification and Risk Assessment
Based on this evidence, it is prudent to handle this compound as a hazardous solid waste with the potential for oral toxicity and irritation.
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement | Source |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | GHS07 (Exclamation Mark) | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [1][2] |
| Skin Irritation (Category 2) | Causes skin irritation. | GHS07 (Exclamation Mark) | P264: Wash skin thoroughly after handling. | [2] |
| Eye Irritation (Category 2A) | Causes serious eye irritation. | GHS07 (Exclamation Mark) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | May cause respiratory irritation. | GHS07 (Exclamation Mark) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [1][2] |
Personal Protective Equipment (PPE)
The principle of "as low as reasonably achievable" (ALARA) exposure should be applied. The following PPE is mandatory when handling this compound for disposal:
-
Eye Protection : Tightly fitting safety goggles or a face shield.
-
Hand Protection : Chemical-resistant gloves, such as nitrile rubber.
-
Respiratory Protection : A NIOSH-approved respirator is necessary if there is a risk of generating dust.
-
Protective Clothing : A laboratory coat must be worn to prevent skin contact.
Spill Management
In the event of a spill, the primary objective is to contain the material and prevent its spread.
-
Evacuate and Ventilate : If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Containment : Cover the spill with an inert absorbent material such as sand or vermiculite.
-
Collection : Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontamination : Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled in accordance with federal and local regulations, which generally prohibit the drain disposal of hazardous chemicals[3]. The recommended procedure is to manage it as a solid hazardous waste to be collected by a licensed disposal service.
Waste Segregation and Collection
Proper segregation at the source is a cornerstone of safe and efficient waste management[4].
-
Designate a Waste Container : Use a clearly labeled, leak-proof container for the collection of solid chemical waste[5][6]. The container should be compatible with the chemical and have a secure lid.
-
Labeling : The container must be labeled with a "Hazardous Waste" tag as soon as the first particle of waste is added[7]. The label should include:
-
The full chemical name: "this compound"
-
The hazard characteristics: "Harmful," "Irritant"
-
The accumulation start date
-
The name and contact information of the generating laboratory
-
-
Collection : Place all waste this compound, including any contaminated materials like weighing paper or gloves, directly into the designated hazardous waste container.
Storage
-
Location : Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of heat or ignition and clearly marked[8].
-
Container Integrity : Ensure the container is kept closed at all times, except when adding waste[8]. Regularly inspect the container for any signs of degradation or leakage[6].
Disposal
-
Arrange for Pickup : Once the container is full or has been in accumulation for the maximum allowable time (typically 90 days, but this can vary by jurisdiction), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[5].
-
Documentation : Complete all necessary waste manifests and documentation as required by the disposal service and regulatory agencies. This "cradle-to-grave" tracking is a key component of hazardous waste regulations[9].
Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.
Figure 1: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is a multi-step process that requires careful planning and execution. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to established collection, storage, and disposal protocols, researchers can ensure a safe laboratory environment and maintain compliance with all relevant regulations. The ultimate responsibility for hazardous waste lies with the generator, making a thorough understanding of these procedures essential for all laboratory personnel.
References
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- Vanderbilt University Medical Center.
- Fluorochem. 3,3-DIMETHYL-1H-PYRROLO[2,3-B]PYRIDIN-2(3H)-ONE SDS.
- Ace Waste.
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- Fisher Scientific. (2009, October 2).
- Wikipedia. Pyrrole.
- MDPI.
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- Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
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- Ohio Environmental Protection Agency. (2024, June 3). Dispose of Hazardous Waste.
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Navigating the Unseen: A Senior Scientist's Guide to Handling 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
For the dedicated researcher in the fast-paced world of drug development, the promise of a novel small molecule is both exhilarating and demanding. The compound at hand, 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, and its analogs, are part of a class of heterocyclic compounds that have shown significant potential as potent biological modulators, including kinase inhibitors for cancer therapy and agents targeting central nervous system receptors.[1][2][3] This inherent bioactivity is precisely what makes these molecules interesting, and it is also what necessitates a rigorous and informed approach to laboratory safety.
This guide is crafted from a field-proven perspective, moving beyond mere compliance to instill a culture of proactive safety. We will delve into the essential personal protective equipment (PPE), handling protocols, and disposal plans for this compound, ensuring that your focus remains on the science, secure in the knowledge that you are protected.
Hazard Assessment: Understanding the Adversary
A close structural isomer, 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one , is classified with the GHS07 pictogram, signaling that it is harmful.[4] The primary hazard statement associated with this isomer is H302: Harmful if swallowed .[4] Another related compound, a substituted 1H-Pyrrolo[3,2-b]pyridine , is listed with additional hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .[5]
Given the potent biological activity of the broader pyrrolopyridine class, we must assume our target compound is a highly potent active pharmaceutical ingredient (HPAPI) and handle it accordingly.[6] The core pyridine structure itself is known to be flammable and toxic if inhaled, swallowed, or in contact with skin.[7][8]
Based on this analysis, the primary routes of exposure and potential health effects are:
-
Oral: Harmful if swallowed.
-
Dermal: Potential for skin irritation and systemic absorption.
-
Ocular: Potential for serious eye irritation.
-
Inhalation: Potential for respiratory tract irritation, especially if the compound is a fine powder.
The physical form of a related isomer is a solid, which can present an inhalation hazard if it is a dust.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk-based decision. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant chemical splash goggles. A face shield should be worn over goggles for splash hazards. | Protects against accidental splashes and potential dust particles causing serious eye irritation.[5] |
| Hand Protection | Double-gloving with powder-free nitrile or neoprene gloves. | The outer glove provides primary protection and should be changed immediately upon contamination or every 30-60 minutes. The inner glove offers secondary protection in case of a breach of the outer glove.[9] |
| Body Protection | A disposable, solid-front, long-sleeved gown with tight-fitting knit cuffs. | Prevents skin contact and contamination of personal clothing. The disposable nature avoids cross-contamination.[9] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. For weighing or generating aerosols, a NIOSH-approved N95 or higher respirator is recommended. | A fume hood is the primary engineering control to prevent inhalation of powders or vapors. A respirator provides an additional layer of protection for the user during aerosol-generating procedures. |
Operational Plan: From Receipt to Experiment
A clear, step-by-step operational plan is critical to minimizing exposure risk.
Receiving and Unpacking
-
Verify Container Integrity: Upon receipt, inspect the packaging for any signs of damage or leaks.
-
Don Appropriate PPE: Before handling the primary container, at a minimum, wear safety glasses and chemical-resistant gloves.
-
Transport with Care: Use a secondary container to transport the chemical to the designated storage area.
Storage
-
Designated Storage: Store in a well-ventilated, cool, and dry area away from incompatible materials such as strong oxidizing agents.
-
Clear Labeling: Ensure the container is clearly labeled with the chemical name, and relevant hazard warnings.
-
Secure Access: If deemed a potent compound, store in a locked cabinet or a designated, access-controlled area.
Handling and Weighing (Solid Compound)
-
Controlled Environment: All handling of the solid compound must be performed within a certified chemical fume hood to control airborne particles.
-
Don Full PPE: Before starting work, don all PPE as outlined in the table above.
-
Static Control: Use an anti-static weigh boat and grounding straps if there is a risk of static discharge igniting fine dust.
-
Gentle Handling: Avoid creating dust by handling the material gently. Use a spatula to transfer the solid.
-
Decontamination: After weighing, decontaminate the spatula and weighing area with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of contaminated wipes as chemical waste.
Solution Preparation and Use
-
Fume Hood Operation: All solution preparations and subsequent experimental use should be conducted in a chemical fume hood.
-
Add Solid to Solvent: When preparing solutions, always add the solid to the solvent to minimize dust generation.
-
Sealed Containers: Keep all containers with the compound sealed when not in use.
Disposal Plan: A Responsible Conclusion
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, gowns, weigh boats, and contaminated wipes, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Professional Disposal: All chemical waste must be disposed of through a licensed environmental waste management company.[10] Never dispose of this compound down the drain or in regular trash.
Logical Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
By adhering to these rigorous safety protocols, you not only ensure your personal well-being but also uphold the integrity of your research and the safety of your colleagues. The potent nature of compounds like this compound demands our utmost respect and diligence.
References
- Fluorochem. (n.d.). 3,3-DIMETHYL-1H-PYRROLO[2,3-B]PYRIDIN-2(3H)-ONE.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Sigma-Aldrich. (2025, August 5). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2009, October 2). SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators.
- Penta chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET.
- Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
- ResearchGate. (2025, December 5). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- Taylor & Francis Online. (n.d.). Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- MDPI. (n.d.). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
